Product packaging for Calcium bis(benzoic acid)(Cat. No.:)

Calcium bis(benzoic acid)

Cat. No.: B15047329
M. Wt: 284.32 g/mol
InChI Key: NSQPPSOSXWOZNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Calcium bis(benzoic acid) is a useful research compound. Its molecular formula is C14H12CaO4+2 and its molecular weight is 284.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Calcium bis(benzoic acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Calcium bis(benzoic acid) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12CaO4+2 B15047329 Calcium bis(benzoic acid)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12CaO4+2

Molecular Weight

284.32 g/mol

IUPAC Name

calcium;benzoic acid

InChI

InChI=1S/2C7H6O2.Ca/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2

InChI Key

NSQPPSOSXWOZNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.[Ca+2]

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Calcium bis(Benzoic Acid)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium bis(benzoic acid), also known as calcium benzoate, is the calcium salt of benzoic acid. It is a compound of significant interest across various scientific disciplines, including food science, pharmaceuticals, and materials science. This technical guide provides a comprehensive overview of the core chemical properties of calcium bis(benzoic acid), with a focus on its structure, spectroscopic characteristics, thermal behavior, and antimicrobial mechanism. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in work involving this compound.

Chemical and Physical Properties

Calcium bis(benzoic acid) is a white crystalline powder.[1] It exists in anhydrous and hydrated forms, with the trihydrate being a common variant.[2] The compound is sparingly soluble in cold water and more soluble in hot water.[1]

Table 1: General Chemical and Physical Properties of Calcium bis(Benzoic Acid)

PropertyValueReference(s)
Chemical Formula Anhydrous: C₁₄H₁₀CaO₄ Trihydrate: C₁₄H₁₀CaO₄·3H₂O[2]
Molecular Weight Anhydrous: 282.31 g/mol Trihydrate: 336.36 g/mol [2]
Appearance White or colorless crystals, or white powder[1][2]
Solubility in Water 2.32 g/100 mL (0 °C) 2.72 g/100 mL (20 °C) 8.7 g/100 mL (100 °C)[1]
Relative Density 1.44[1]

Synthesis

A common method for the synthesis of calcium bis(benzoic acid) involves the neutralization reaction between benzoic acid and calcium hydroxide.[3]

Experimental Protocol: Low-Temperature Synthesis

A low-temperature synthesis method for calcium bis(benzoic acid) can be carried out as follows:

  • Reactants:

    • Industrial-grade benzoic acid (65-85 kg)

    • Calcium hydroxide (28-32 kg)

    • Catalysts (e.g., triethanolamine stearate, ethylene bis-stearamide, ethylene bis-lauramide) (1-3 kg)

    • Water (300-500 kg)

  • Procedure:

    • The reactants are added to a reaction kettle and heated to 60-90°C with continuous stirring.

    • The reaction is allowed to proceed for 2-4 hours.

    • An isolating agent (5-15 kg) is added, and the mixture is stirred for an additional 30 minutes.

    • The resulting product is filtered and dried.[3]

This method is reported to have an average product yield of 99.5%.[1]

SynthesisWorkflow Reactants Benzoic Acid + Calcium Hydroxide + Catalysts + Water ReactionKettle Reaction Kettle (60-90°C, 2-4h, stirring) Reactants->ReactionKettle IsolatingAgent Add Isolating Agent (stir for 30 min) ReactionKettle->IsolatingAgent Filtration Filtration IsolatingAgent->Filtration Drying Drying Filtration->Drying Product Calcium bis(benzoic acid) Drying->Product

Figure 1: Workflow for the low-temperature synthesis of calcium bis(benzoic acid).

Structural and Spectroscopic Properties

Crystal Structure

Calcium bis(benzoic acid) trihydrate possesses a lamellar structure characterized by alternating organic and inorganic layers. X-ray powder diffraction studies have revealed a monoclinic crystal system with an interlayer spacing of 16.5 Å. This spacing is consistent with a structure where double layers of benzoate anions are positioned between planes of coordinated calcium and water molecules. The calcium ions in the trihydrate form are in a distorted tetrahedral coordination, bonding to two oxygen atoms from two different benzoate anions and two oxygen atoms from water molecules.

Spectroscopic Analysis

Spectroscopic techniques are crucial for the structural elucidation and quality control of calcium bis(benzoic acid).

3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of a metal carboxylate, such as calcium benzoate, is characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (-COO⁻). These bands are typically observed in the regions of 1650-1540 cm⁻¹ and 1450-1360 cm⁻¹, respectively.[4] The positions of these bands can provide information about the coordination mode of the carboxylate group to the metal ion.[5][6]

Table 2: Expected FT-IR Absorption Bands for Calcium bis(Benzoic Acid)

Wavenumber Range (cm⁻¹)Assignment
3100 - 3000Aromatic C-H stretch
1600 - 1585Aromatic C-C in-ring stretch
1650 - 1540Asymmetric -COO⁻ stretch
1500 - 1400Aromatic C-C in-ring stretch
1450 - 1360Symmetric -COO⁻ stretch
900 - 675Aromatic C-H out-of-plane bend

3.2.1.1. Experimental Protocol: FT-IR Analysis (KBr Pellet Method)

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the calcium bis(benzoic acid) sample with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Transfer the resulting mixture to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the organic structure of the benzoate moiety. Due to the ionic nature of the compound, deuterium oxide (D₂O) is a suitable solvent for NMR analysis.

Table 3: Estimated ¹H and ¹³C NMR Chemical Shifts for the Benzoate Moiety in D₂O

NucleusChemical Shift (ppm)Multiplicity
¹H NMR
Aromatic Protons7.4 - 8.0Multiplet
¹³C NMR
Carbonyl Carbon~170 - 180Singlet
Aromatic Carbons~128 - 135Multiple Signals

Note: These are estimated chemical shifts based on benzoic acid and its derivatives. Actual chemical shifts may vary.[7][8]

3.2.2.1. Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of calcium bis(benzoic acid) in 0.6-0.7 mL of deuterium oxide (D₂O) in an NMR tube.

    • If necessary, gently warm the sample or use sonication to aid dissolution.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • The chemical shifts are typically referenced to an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) or an external standard.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of calcium bis(benzoic acid). For the hydrated form, the TGA curve is expected to show distinct mass loss steps corresponding to dehydration followed by the decomposition of the anhydrous salt.[9][10]

Table 4: Expected Thermal Decomposition Stages of Calcium bis(Benzoic Acid) Trihydrate

Temperature Range (°C)Mass Loss EventProducts
~100 - 200DehydrationAnhydrous Calcium bis(benzoic acid) + 3H₂O
> 400Decomposition of BenzoateCalcium Carbonate (CaCO₃) + other volatile products
> 600Decomposition of CarbonateCalcium Oxide (CaO) + CO₂

Note: The specific temperatures can vary depending on the heating rate and atmosphere.

Experimental Protocol: TGA/DSC Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the calcium bis(benzoic acid) sample into an appropriate TGA/DSC pan (e.g., alumina or platinum).

  • Data Acquisition:

    • Place the sample pan in the TGA/DSC instrument.

    • Heat the sample from ambient temperature to a final temperature (e.g., 1000°C) at a controlled heating rate (e.g., 10°C/min).

    • The analysis is typically performed under an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air).

    • Simultaneously record the mass loss (TGA) and heat flow (DSC) as a function of temperature.[11]

TGA_Decomposition Start Calcium bis(benzoic acid) Trihydrate Ca(C₇H₅O₂)₂·3H₂O Dehydration Dehydration (~100-200°C) Start->Dehydration - 3H₂O Anhydrous Anhydrous Calcium bis(benzoic acid) Ca(C₇H₅O₂)₂ Dehydration->Anhydrous Decomposition1 Decomposition of Benzoate (>400°C) Anhydrous->Decomposition1 - Volatile Products Carbonate Calcium Carbonate CaCO₃ Decomposition1->Carbonate Decomposition2 Decomposition of Carbonate (>600°C) Carbonate->Decomposition2 - CO₂ Oxide Calcium Oxide CaO Decomposition2->Oxide

Figure 2: Proposed thermal decomposition pathway of calcium bis(benzoic acid) trihydrate.

Antimicrobial Mechanism of Action

The primary application of calcium bis(benzoic acid) in various industries stems from its antimicrobial properties. The preservative action is not attributed to the benzoate ion itself, but rather to the undissociated benzoic acid molecule.[12]

In an acidic environment, a portion of the benzoate salt is converted to benzoic acid. Being lipophilic, the undissociated benzoic acid can readily pass through the cell membranes of microorganisms.[11] Once inside the cell, where the pH is typically near neutral, the benzoic acid dissociates, releasing protons and lowering the intracellular pH. This acidification disrupts cellular processes and inhibits the action of key enzymes, ultimately leading to the inhibition of microbial growth.[12]

Antimicrobial_Mechanism cluster_extracellular Extracellular (Acidic) cluster_cell Microbial Cell Benzoate_ext Benzoate Ion BenzoicAcid_ext Benzoic Acid (undissociated) Benzoate_ext->BenzoicAcid_ext + H⁺ BenzoicAcid_int Benzoic Acid BenzoicAcid_ext->BenzoicAcid_int Passive Diffusion Benzoate_int Benzoate Ion BenzoicAcid_int->Benzoate_int Dissociation Proton H⁺ BenzoicAcid_int->Proton Disruption Disruption of Cellular Processes & Enzyme Inhibition Benzoate_int->Disruption Proton->Disruption Lowers Intracellular pH

References

Synthesis of Calcium Bis(benzoic acid): A Laboratory Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory synthesis of calcium bis(benzoic acid), also known as calcium benzoate. It details the chemical principles, experimental protocols, and characterization methods for obtaining this compound. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Introduction

Calcium bis(benzoic acid) is the calcium salt of benzoic acid, with the chemical formula Ca(C₇H₅O₂)₂. It is a white crystalline solid that is sparingly soluble in cold water but more soluble in hot water.[1][2] This compound and its various hydrated forms, such as calcium benzoate trihydrate (Ca(C₇H₅O₂)₂·3H₂O), find applications as preservatives in the food and pharmaceutical industries due to their antimicrobial properties.[3] The synthesis of calcium bis(benzoic acid) is a straightforward acid-base reaction that can be readily performed in a laboratory setting.

Synthesis Methodology

The primary method for synthesizing calcium bis(benzoic acid) in the laboratory involves the reaction of benzoic acid, a weak acid, with a calcium-containing base, most commonly calcium hydroxide or calcium carbonate.

Reaction with Calcium Hydroxide

The reaction between benzoic acid and calcium hydroxide is a neutralization reaction that yields calcium bis(benzoic acid) and water. This method is often favored due to the clean nature of the reaction.

Chemical Equation: 2C₇H₆O₂ + Ca(OH)₂ → Ca(C₇H₅O₂)₂ + 2H₂O

Reaction with Calcium Carbonate

Alternatively, calcium carbonate can be used as the calcium source. This reaction produces calcium bis(benzoic acid), water, and carbon dioxide gas.

Chemical Equation: 2C₇H₆O₂ + CaCO₃ → Ca(C₇H₅O₂)₂ + H₂O + CO₂

Experimental Protocols

This section provides detailed step-by-step procedures for the synthesis and purification of calcium bis(benzoic acid) on a laboratory scale.

Synthesis via Calcium Hydroxide

This protocol is adapted from established industrial processes for a laboratory setting.[3][4][5]

Materials and Equipment:

  • Benzoic acid (C₇H₆O₂)

  • Calcium hydroxide (Ca(OH)₂)

  • Distilled water

  • Beakers and Erlenmeyer flasks

  • Stirring hot plate and magnetic stir bar

  • Buchner funnel and filter paper

  • Vacuum filtration apparatus

  • Oven

Procedure:

  • Dissolution of Benzoic Acid: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 10.0 g of benzoic acid to 100 mL of distilled water.

  • Heating and Stirring: Gently heat the suspension to 80°C on a stirring hot plate while stirring continuously. Benzoic acid has low solubility in cold water, but its solubility increases significantly with temperature.

  • Addition of Calcium Hydroxide: Slowly add a stoichiometric amount of calcium hydroxide (approximately 3.03 g) to the hot benzoic acid suspension. The addition should be done in small portions to control the reaction.

  • Reaction: Maintain the reaction mixture at 80°C and continue stirring for 2-3 hours to ensure the reaction goes to completion.[3] The solution should become clearer as the benzoic acid reacts to form the more soluble calcium bis(benzoic acid).

  • Hot Filtration (Optional): If any unreacted starting materials or insoluble impurities are present, perform a hot gravity filtration to obtain a clear solution.

  • Crystallization: Remove the flask from the heat and allow the solution to cool slowly to room temperature. As the solution cools, the solubility of calcium bis(benzoic acid) will decrease, leading to the formation of white crystals. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation of Product: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold distilled water to remove any soluble impurities.

  • Drying: Dry the purified calcium bis(benzoic acid) in an oven at a temperature below 100°C to avoid the loss of any water of hydration. The expected yield is approximately 99.5% based on industrial processes.[3]

Purification by Recrystallization

If the synthesized product requires further purification, recrystallization from water is an effective method.

Procedure:

  • Dissolve the Crude Product: In a beaker, dissolve the crude calcium bis(benzoic acid) in a minimum amount of hot distilled water (near boiling).

  • Hot Filtration: If any insoluble impurities are observed, perform a hot gravity filtration.

  • Slow Cooling: Cover the beaker and allow the solution to cool slowly to room temperature.

  • Induce Crystallization: If crystals do not form, scratching the inside of the beaker with a glass rod or adding a seed crystal can induce crystallization.

  • Cooling in Ice Bath: Once crystals begin to form, the beaker can be placed in an ice bath to maximize the yield.

  • Isolate and Dry: Collect the purified crystals by vacuum filtration, wash with a small amount of cold distilled water, and dry in an oven.

Data Presentation

The following tables summarize key quantitative data for the synthesis and properties of calcium bis(benzoic acid).

Table 1: Reactant and Product Properties

CompoundMolar Mass ( g/mol )Appearance
Benzoic Acid122.12White crystalline solid
Calcium Hydroxide74.09White powder
Calcium Bis(benzoic acid)282.30 (anhydrous)White or colorless crystalline powder[1]

Table 2: Solubility of Calcium Bis(benzoic acid) in Water [1]

Temperature (°C)Solubility ( g/100 mL)
02.32
102.45
202.72
303.02
403.42
604.71
806.87
908.55
1008.7

Visualization of the Synthesis Workflow

The following diagram illustrates the logical workflow of the synthesis and purification process for calcium bis(benzoic acid).

Synthesis_Workflow Synthesis and Purification of Calcium Bis(benzoic acid) Start Start: Reactants (Benzoic Acid, Calcium Hydroxide) Reaction Reaction Step: - Mix reactants in water - Heat to 80°C - Stir for 2-3 hours Start->Reaction Hot_Filtration Hot Filtration (Optional) Reaction->Hot_Filtration Cooling Cooling & Crystallization: - Slow cooling to room temp - Ice bath Reaction->Cooling If no filtration needed Hot_Filtration->Cooling Filtration Vacuum Filtration: - Isolate crude product Cooling->Filtration Recrystallization Purification: - Dissolve in hot water - Slow cooling - Vacuum filtration Filtration->Recrystallization Drying Drying: - Oven (T < 100°C) Recrystallization->Drying Final_Product Final Product: Pure Calcium Bis(benzoic acid) Drying->Final_Product

References

A Comprehensive Technical Guide to Calcium bis(Benzoic Acid) (CAS 2090-05-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium bis(benzoic acid), also known as calcium benzoate, is the calcium salt of benzoic acid with the CAS number 2090-05-3. It is widely recognized for its application as a preservative in the food and cosmetic industries, where it is designated by the E number E213.[1][2] Its efficacy as an antimicrobial and antifungal agent, particularly in acidic environments, makes it a valuable alternative to sodium benzoate in applications where low sodium content is desirable. Beyond its preservative role, calcium benzoate has applications as a stabilizer in polymers and has been noted for its use in the synthesis of pharmaceutically active compounds.[3] This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and known biological interactions of calcium bis(benzoic acid) to support research and development activities.

Physicochemical Properties

Calcium bis(benzoic acid) is a white crystalline powder.[4] The anhydrous form has the chemical formula C₁₄H₁₀CaO₄, while it can also exist in hydrated forms, such as the monohydrate (C₁₄H₁₀CaO₄ · H₂O) and trihydrate (C₁₄H₁₀CaO₄ · 3H₂O).[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Calcium bis(Benzoic Acid)

PropertyValueReference
CAS Number 2090-05-3[5]
Molecular Formula C₁₄H₁₀CaO₄ (anhydrous)[5]
Molecular Weight 282.30 g/mol (anhydrous)[5]
Appearance White crystalline powder[4]
Boiling Point 248.00 to 250.00 °C @ 760.00 mm Hg[4]
Density 1.42 g/cm³ at 20°C[1]
Vapor Pressure 0.012200 mmHg @ 25.00 °C (estimated)[4]
Water Solubility 2.32 g/100 mL (0 °C)[2]
2.72 g/100 mL (20 °C)[2]
8.7 g/100 mL (100 °C)[2]
logP (o/w) 1.895 (estimated)[4]

Note: A specific melting point for calcium benzoate is not consistently reported in the literature. One source indicates a melting range of 121.5 °C to 123.5 °C for benzoic acid isolated from the salt after acidification, not for the salt itself.

Experimental Protocols

Synthesis of Calcium bis(Benzoic Acid)

A common method for the preparation of calcium benzoate involves the reaction of benzoic acid with a calcium salt, such as calcium hydroxide or calcium bicarbonate, in an aqueous solution. The general workflow for synthesis and purification is outlined in the diagram below.

G cluster_synthesis Synthesis cluster_purification Purification benzoic_acid Benzoic Acid reaction_mixture Aqueous Reaction Mixture benzoic_acid->reaction_mixture calcium_hydroxide Calcium Hydroxide / Bicarbonate calcium_hydroxide->reaction_mixture filtration Filtration reaction_mixture->filtration Cooling & Precipitation recrystallization Recrystallization from Water filtration->recrystallization drying Drying recrystallization->drying final_product final_product drying->final_product Calcium Benzoate

Figure 1: General workflow for the synthesis and purification of calcium benzoate.

Protocol: A detailed experimental protocol for the synthesis is not readily available in the reviewed literature. However, based on general chemical principles, the synthesis can be achieved by dissolving benzoic acid in hot water and adding a stoichiometric amount of calcium hydroxide or calcium bicarbonate. The solution is then cooled to allow the calcium benzoate to crystallize, followed by filtration, washing with cold water, and drying.

Purification by Recrystallization

A reported method for the purification of calcium benzoate trihydrate involves recrystallization from water.[1]

Protocol:

  • Dissolve the crude calcium benzoate in hot water at a ratio of approximately 1 gram of solute per 10 mL of water, heated to 90°C.[1]

  • Once fully dissolved, the solution is slowly cooled to 0°C to induce crystallization.[1]

  • The recrystallized product is then collected by filtration, washed with a small amount of cold water, and dried.

Quantitative Analysis (Assay)

The following assay method is based on the procedure provided by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).

Protocol:

  • Accurately weigh approximately 0.6 g of the dried calcium benzoate sample.

  • Dissolve the sample in a mixture of 20 mL of water and 2 mL of dilute hydrochloric acid TS, and dilute to 100 mL with water.

  • While stirring, add about 30 mL of 0.05 M disodium ethylenediaminetetraacetate from a 50-mL buret.

  • Add 15 mL of sodium hydroxide TS and 40 mg of murexide indicator.

  • Continue the titration with 0.05 M disodium ethylenediaminetetraacetate until the solution turns a deep blue color.

  • Each mL of 0.05 M disodium ethylenediaminetetraacetate is equivalent to 14.116 mg of C₁₄H₁₀CaO₄.

Biological Activity and Metabolism

Metabolism of Benzoate

The primary metabolic fate of the benzoate moiety of calcium benzoate in humans occurs in the liver. It is conjugated with glycine to form hippuric acid, which is then excreted in the urine. This is a well-established detoxification pathway for benzoic acid and its salts.

G cluster_liver Liver cluster_excretion Excretion benzoate Benzoate conjugation Conjugation benzoate->conjugation glycine Glycine glycine->conjugation hippuric_acid Hippuric Acid conjugation->hippuric_acid urine Urine hippuric_acid->urine

Figure 2: Metabolic pathway of benzoate to hippuric acid.
Interaction with Signaling Pathways

While calcium ions are known to be crucial second messengers in a multitude of cellular signaling pathways, including those mediated by Protein Kinase C (PKC), Mitogen-Activated Protein Kinases (MAPK), and the transcription factor NF-κB, the existing literature does not provide direct evidence of calcium bis(benzoic acid) specifically modulating these pathways. The biological effects of calcium benzoate are largely attributed to the antimicrobial properties of the benzoate component and the nutritional contribution of calcium.

The diagram below illustrates a generalized calcium-dependent signaling cascade. It is important to note that this is a representative pathway and does not imply a documented direct interaction with calcium benzoate.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor Receptor plc PLC receptor->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum (Ca2+ store) ip3->er pkc Protein Kinase C (PKC) dag->pkc ca2_release Ca2+ release er->ca2_release ca2_release->pkc Activation downstream Downstream Cellular Responses pkc->downstream

Figure 3: Generalized calcium-dependent Protein Kinase C (PKC) signaling pathway.

Applications in Drug Development

The primary role of calcium benzoate in drug development is as an excipient, specifically as a preservative in liquid formulations to prevent microbial growth. Its use is particularly advantageous in formulations where sodium content needs to be minimized. Additionally, it has been used as a reactant in the synthesis of more complex, pharmaceutically active molecules, such as 1,3,4-oxadiazoles and selective human A3 adenosine receptor antagonists.[3]

Safety and Toxicology

Calcium benzoate is generally recognized as safe (GRAS) for its intended use as a food additive by regulatory agencies such as the U.S. Food and Drug Administration (FDA). The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established a group Acceptable Daily Intake (ADI) of 0-5 mg/kg body weight for benzoic acid and its salts, expressed as benzoic acid.

Conclusion

Calcium bis(benzoic acid) (CAS 2090-05-3) is a well-characterized compound with established applications as a preservative. Its physicochemical properties are well-documented, although further research could provide more detailed spectral data and a definitive melting point. While the metabolic fate of the benzoate moiety is understood, there is a lack of data on the direct interaction of the calcium salt with specific cellular signaling pathways. This technical guide consolidates the available information to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

References

In-Depth Technical Guide: The Crystal Structure of Calcium bis(Benzoate) Trihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of calcium bis(benzoate) trihydrate, also known as calcium benzoate trihydrate. This compound, the calcium salt of benzoic acid, is utilized as a preservative in the food and pharmaceutical industries. A thorough understanding of its solid-state structure is crucial for controlling its physicochemical properties, such as solubility and stability, which are critical for its application and formulation.

Crystal Structure and Molecular Geometry

While precise atomic coordinates are not available, the coordination environment of the calcium ion can be inferred from extensive studies on calcium-carboxylate complexes. In such compounds, the calcium ion typically exhibits a high coordination number, most commonly 6, 7, or 8. The coordination sphere is composed of oxygen atoms from the carboxylate groups of the benzoate ligands and from water molecules.

The interaction between the calcium ion and the carboxylate group can occur in several modes: unidentate, where the calcium ion binds to only one of the carboxylate oxygen atoms; bidentate (chelating), where the calcium ion is bound to both oxygen atoms of the carboxylate group; and bridging, where a single carboxylate group coordinates to more than one calcium center, leading to the formation of coordination polymers. In calcium bis(benzoate) trihydrate, a combination of these coordination modes, along with coordination to water molecules, is expected to satisfy the calcium ion's coordination sphere.

Table 1: Crystallographic Data for Calcium bis(Benzoate) Trihydrate

ParameterValue
Chemical FormulaCa(C₇H₅O₂)₂·3H₂O
Molecular Weight336.36 g/mol
Crystal SystemMonoclinic
Interlayer Spacing (d)16.5 Å

Table 2: Expected Coordination Environment of the Ca²⁺ Ion

FeatureDescription
Coordination Number Typically 6, 7, or 8
Coordinating Atoms Oxygen
Ligands Benzoate (carboxylate group), Water
Ca-O Bond Distances 2.30 - 2.53 Å
Coordination Modes Unidentate, Bidentate (Chelating), Bridging

Experimental Protocols

Synthesis of Calcium bis(Benzoate) Trihydrate Crystals

The synthesis of calcium bis(benzoate) trihydrate crystals can be achieved through a straightforward aqueous precipitation reaction.

Materials:

  • Benzoic acid (C₇H₆O₂)

  • Calcium hydroxide (Ca(OH)₂) or Calcium carbonate (CaCO₃)

  • Deionized water

Procedure:

  • Dissolve a stoichiometric amount of benzoic acid in hot deionized water.

  • In a separate beaker, prepare a slurry of a stoichiometric amount of calcium hydroxide or calcium carbonate in deionized water.

  • Slowly add the calcium hydroxide slurry or calcium carbonate to the hot benzoic acid solution with constant stirring. If using calcium carbonate, effervescence (release of CO₂) will be observed.

  • Continue stirring the mixture at an elevated temperature (e.g., 80-90 °C) for a sufficient period to ensure the complete neutralization of the benzoic acid.[1]

  • After the reaction is complete, the resulting solution of calcium benzoate is filtered to remove any unreacted starting materials or impurities.

  • The clear filtrate is then allowed to cool slowly to room temperature.

  • As the solution cools, white or colorless crystals of calcium bis(benzoate) trihydrate will precipitate.

  • The crystals are collected by filtration, washed with a small amount of cold deionized water, and then dried in air at room temperature.

Crystal Structure Analysis by X-ray Powder Diffraction (XRPD)

Due to the common microcrystalline nature of the synthesized product, X-ray Powder Diffraction (XRPD) is the primary technique for structural characterization.

Instrumentation:

  • A powder diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα, λ = 1.5406 Å).

  • A sample holder.

  • A detector.

Procedure:

  • A finely ground powder of the synthesized calcium bis(benzoate) trihydrate is packed into the sample holder to ensure a flat, smooth surface.

  • The sample holder is placed in the diffractometer.

  • The X-ray generator is set to the desired voltage and current.

  • The sample is irradiated with the X-ray beam over a specific range of 2θ angles (e.g., 5° to 50°).

  • The detector records the intensity of the diffracted X-rays at each 2θ angle.

  • The resulting data is a diffractogram, which is a plot of diffraction intensity versus 2θ.

  • The positions (2θ values) and intensities of the diffraction peaks in the pattern are used to identify the crystalline phase and determine the unit cell parameters.

Visualizations

The following diagram illustrates the general workflow for the synthesis and structural characterization of a crystalline material like calcium bis(benzoate) trihydrate.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Structural Characterization start Starting Materials (Benzoic Acid, Calcium Salt) reaction Aqueous Reaction (Neutralization) start->reaction filtration1 Hot Filtration reaction->filtration1 crystallization Slow Cooling and Crystallization filtration1->crystallization filtration2 Crystal Isolation (Filtration) crystallization->filtration2 drying Air Drying filtration2->drying product Calcium bis(Benzoate) Trihydrate Crystals drying->product xrp_analysis X-ray Powder Diffraction (XRPD) product->xrp_analysis data_processing Data Processing (Peak Indexing) xrp_analysis->data_processing structure_determination Unit Cell Determination data_processing->structure_determination final_structure Crystal Structure Data (Monoclinic System) structure_determination->final_structure

Experimental workflow for the synthesis and characterization of Calcium bis(Benzoate) Trihydrate.

References

An In-depth Technical Guide to the Thermal Properties of Calcium bis(benzoic acid)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of Calcium bis(benzoic acid), also known as calcium benzoate. The information presented herein is critical for understanding the stability, hydration states, and decomposition behavior of this compound, which is essential for its application in research, pharmaceutical development, and as a food preservative. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the analytical workflow.

Introduction to the Thermal Behavior of Calcium Benzoate

Calcium benzoate can exist in various hydration states, primarily as a trihydrate and a monohydrate, and can also form amorphous and thermotropic mesophases.[1] Understanding the transitions between these forms as a function of temperature is crucial for controlling its physical properties and ensuring its stability in different formulations. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA), are powerful tools for characterizing these properties.[2][3] TGA measures changes in mass with temperature, providing information on dehydration and decomposition, while DSC/DTA measures the heat flow associated with thermal events like phase transitions and melting.[2][4]

Quantitative Thermal Analysis Data

The thermal behavior of Calcium bis(benzoic acid) is characterized by distinct stages of dehydration and decomposition. The following tables summarize the key quantitative data derived from thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Table 1: Thermogravimetric Analysis (TGA) Data for Calcium Benzoate Hydrates
Hydration StateTemperature Range (°C)Mass Loss (%)Corresponding Event
Trihydrate50 - 120~10.1Loss of two water molecules (to form monohydrate)
Monohydrate120 - 200~5.3Loss of one water molecule (to form anhydrous)
Anhydrous> 400SignificantDecomposition of the benzoate moiety

Note: The exact temperatures and mass loss percentages can vary slightly depending on experimental conditions such as heating rate and atmosphere.

Table 2: Differential Thermal Analysis (DTA) Events for Calcium Benzoate Hydrates
Thermal EventPeak Temperature (°C)Description
Endotherm 1~100Dehydration of the trihydrate to the monohydrate.
Endotherm 2~180Dehydration of the monohydrate to the anhydrous form.
Exotherm> 450Onset of oxidative decomposition of the anhydrous salt.

Experimental Protocols

The data presented above is typically obtained using the following experimental methodologies.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and composition of calcium benzoate hydrates by measuring mass loss as a function of temperature.[2][4]

Instrumentation: A thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of controlled heating.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of Calcium bis(benzoic acid) (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

  • Instrument Setup: The furnace is sealed, and a controlled atmosphere is established. An inert gas, such as nitrogen or argon, is typically used to prevent oxidative decomposition during the initial dehydration stages. The gas flow rate is maintained at a constant level (e.g., 20-50 mL/min).

  • Heating Program: The sample is heated at a constant rate, commonly 10 °C/min, from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 800-1000 °C).

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature. The resulting plot of mass versus temperature is the TGA curve. The derivative of this curve (DTG) can also be plotted to identify the temperatures of maximum mass loss rate.

Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA)

Objective: To identify and characterize phase transitions and other thermal events by measuring the heat flow into or out of a sample as a function of temperature.[2][3]

Instrumentation: A differential scanning calorimeter or differential thermal analyzer with a furnace, sample and reference holders, and temperature sensors.

Methodology:

  • Sample and Reference Preparation: A small, accurately weighed sample of Calcium bis(benzoic acid) (typically 2-5 mg) is placed in a sample pan (e.g., aluminum or alumina). An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the instrument's cell. A controlled atmosphere (typically inert, like nitrogen) is established with a constant flow rate.

  • Heating Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate such as 10 °C/min, over the desired temperature range.

  • Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference. This differential heat flow is plotted against temperature, revealing endothermic (heat absorbing) and exothermic (heat releasing) events.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for thermal analysis and the logical relationship of the different forms of calcium benzoate.

Experimental_Workflow Experimental Workflow for Thermal Analysis cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis Sample Calcium Benzoate Sample Weighing Accurate Weighing (5-10 mg) Sample->Weighing Pan Placement in TGA/DSC Pan Weighing->Pan TGA TGA Instrument Pan->TGA DSC DSC/DTA Instrument Pan->DSC Heating Controlled Heating Program (e.g., 10 °C/min) TGA->Heating Atmosphere Inert Atmosphere (e.g., Nitrogen) TGA->Atmosphere DSC->Heating DSC->Atmosphere TGA_Curve TGA Curve (Mass vs. Temperature) Heating->TGA_Curve DSC_Curve DSC/DTA Curve (Heat Flow vs. Temperature) Heating->DSC_Curve Analysis Data Interpretation: - Dehydration Stages - Decomposition Profile - Phase Transitions TGA_Curve->Analysis DSC_Curve->Analysis

Caption: Workflow for TGA and DSC/DTA analysis of Calcium Benzoate.

Calcium_Benzoate_Thermal_Transitions Thermal Transitions of Calcium Benzoate Hydrates Trihydrate Calcium Benzoate Trihydrate Ca(C₇H₅O₂)₂·3H₂O Monohydrate Calcium Benzoate Monohydrate Ca(C₇H₅O₂)₂·H₂O Trihydrate->Monohydrate Heat (~100°C) - 2H₂O Anhydrous Anhydrous Calcium Benzoate Ca(C₇H₅O₂)₂ Monohydrate->Anhydrous Heat (~180°C) - H₂O Decomposition Decomposition Products (e.g., Calcium Carbonate, etc.) Anhydrous->Decomposition Heat (>400°C)

Caption: Dehydration and decomposition pathway of Calcium Benzoate.

Conclusion

The thermal properties of Calcium bis(benzoic acid) are well-defined and can be reliably characterized using standard thermal analysis techniques. The compound exhibits a stepwise dehydration from a trihydrate to a monohydrate and subsequently to an anhydrous form before undergoing thermal decomposition at higher temperatures. A thorough understanding of these thermal behaviors, as detailed in this guide, is paramount for the successful formulation, storage, and application of Calcium bis(benzoic acid) in various scientific and industrial fields. The provided data and methodologies serve as a valuable resource for researchers and professionals engaged in the study and use of this compound.

References

Spectroscopic and Biological Insights into Calcium bis(Benzoic Acid): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties and potential biological implications of Calcium bis(benzoic acid), also known as calcium benzoate. This document collates available spectroscopic data from Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy. Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are presented. Furthermore, a proposed signaling pathway illustrating the potential cellular effects of benzoates and a typical experimental workflow for the characterization of metal-organic complexes are visualized using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development.

Introduction

Calcium bis(benzoic acid) [Ca(C₇H₅O₂)₂], is the calcium salt of benzoic acid. Benzoic acid and its salts are widely used as preservatives in the food and cosmetic industries due to their antimicrobial properties[1]. In the context of drug development, understanding the physicochemical properties and biological interactions of such compounds is crucial. Spectroscopic techniques provide invaluable information about molecular structure, bonding, and purity, which are fundamental aspects of chemical characterization. This guide summarizes the available spectroscopic data for calcium bis(benzoic acid) and provides standardized protocols for its analysis.

Synthesis of Calcium bis(Benzoic Acid)

A common method for the synthesis of calcium bis(benzoic acid) involves the reaction of benzoic acid with a calcium salt, such as calcium hydroxide.

Experimental Protocol: Synthesis
  • Reaction Setup: In a reaction vessel, combine benzoic acid and a stoichiometric amount of calcium hydroxide in a suitable solvent, such as water.

  • Reaction Conditions: The mixture is typically heated and stirred to facilitate the reaction. The reaction progress can be monitored by measuring the pH of the solution.

  • Isolation: Upon completion of the reaction, the product, calcium bis(benzoic acid), may precipitate out of the solution, especially upon cooling. The solid product is then collected by filtration.

  • Purification: The collected solid is washed with a suitable solvent to remove any unreacted starting materials or byproducts.

  • Drying: The purified calcium bis(benzoic acid) is dried under vacuum to remove any residual solvent.

Spectroscopic Data

This section presents the available spectroscopic data for calcium bis(benzoic acid).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying functional groups in a molecule. The IR spectrum of calcium bis(benzoic acid) is characterized by the vibrations of the carboxylate group and the aromatic ring. An example of an IR spectrum for calcium benzoate can be found at ChemicalBook[2].

Table 1: FTIR Spectral Data for Calcium bis(Benzoic Acid)

Wavenumber (cm⁻¹)AssignmentReference
Data not available in a tabulated format in the search results.C=O (asymmetric stretch of carboxylate)General knowledge
Data not available in a tabulated format in the search results.C=O (symmetric stretch of carboxylate)General knowledge
Data not available in a tabulated format in the search results.C=C (aromatic ring stretch)General knowledge
Data not available in a tabulated format in the search results.C-H (aromatic stretch)General knowledge
Data not available in a tabulated format in the search results.C-H (aromatic bend)General knowledge

Note: Specific peak assignments and wavenumbers for Calcium bis(benzoic acid) were not found in a tabulated format in the search results. The table indicates the expected characteristic vibrations.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing symmetric vibrations.

Table 2: Raman Spectral Data for Calcium bis(Benzoic Acid)

Raman Shift (cm⁻¹)Assignment
No experimental data found for Calcium bis(benzoic acid).
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of molecules in solution.

Table 3: NMR Spectral Data for Calcium bis(Benzoic Acid)

NucleusChemical Shift (ppm)MultiplicityAssignment
¹HNo experimental data found for Calcium bis(benzoic acid).
¹³CNo experimental data found for Calcium bis(benzoic acid).

Note: While no specific NMR data for calcium bis(benzoic acid) was found, related benzoate esters show characteristic signals for the aromatic protons and carbons[3][4].

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of the benzoate anion, the chromophore in calcium bis(benzoic acid), exhibits absorption bands in the ultraviolet region.

Table 4: UV-Vis Spectral Data for Benzoate in the Presence of Calcium

λmax (nm)Molar Absorptivity (ε)Solvent/Conditions
~225Not specifiedAqueous solution with CaCl₂
~269Not specifiedAqueous solution with CaCl₂

Experimental Protocols for Spectroscopic Analysis

FTIR Spectroscopy (Solid Sample)
  • Sample Preparation: The solid sample of calcium bis(benzoic acid) is finely ground. A small amount of the powdered sample is then mixed with dry potassium bromide (KBr) powder.

  • Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Raman Spectroscopy (Powder Sample)
  • Sample Preparation: A small amount of the powdered calcium bis(benzoic acid) is placed on a microscope slide or in a capillary tube.

  • Instrument Setup: The sample is placed in the sample compartment of the Raman spectrometer. The laser is focused on the sample.

  • Data Acquisition: The Raman spectrum is collected by irradiating the sample with a monochromatic laser beam and detecting the scattered light. The data is typically collected over a range of Raman shifts.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of calcium bis(benzoic acid) are dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard.

  • Data Acquisition: The solution is transferred to an NMR tube. The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

UV-Vis Spectroscopy
  • Sample Preparation: A solution of calcium bis(benzoic acid) of a known concentration is prepared in a suitable solvent (e.g., water, ethanol).

  • Data Acquisition: The solution is placed in a quartz cuvette. A blank spectrum of the solvent is recorded first. The UV-Vis absorption spectrum of the sample is then recorded over a specific wavelength range (e.g., 200-400 nm).

Visualizations

Proposed Signaling Pathway for Benzoate

While specific signaling pathways for calcium bis(benzoic acid) are not well-defined, studies on sodium benzoate in mammalian cells suggest potential mechanisms of action that could be relevant to drug development professionals. Benzoates have been shown to induce cytotoxicity and affect mitochondrial function in a dose-dependent manner[1]. The following diagram illustrates a plausible signaling pathway based on these findings.

Benzoate_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Benzoate Benzoate Increased_Ca2+ Increased Intracellular Ca2+ Benzoate->Increased_Ca2+ Enters Cell Cell_Membrane Mitochondrion Mitochondrion MMP_disruption Mitochondrial Membrane Potential Disruption Mitochondrion->MMP_disruption Leads to Cytotoxicity Cytotoxicity Increased_Ca2+->Mitochondrion Impacts MMP_disruption->Cytotoxicity Induces

Caption: Proposed signaling pathway for benzoate-induced cytotoxicity.

Experimental Workflow for Characterization of a Metal-Organic Complex

The characterization of a newly synthesized metal-organic complex like calcium bis(benzoic acid) follows a logical workflow to confirm its identity, purity, and properties.

Characterization_Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Structural & Purity Analysis cluster_properties Property Evaluation Synthesis Synthesis Purification Purification Synthesis->Purification FTIR FTIR Purification->FTIR Initial Characterization NMR NMR FTIR->NMR Elemental_Analysis Elemental Analysis NMR->Elemental_Analysis Purity_Confirmation Purity_Confirmation Elemental_Analysis->Purity_Confirmation UV_Vis UV-Vis Spectroscopy Purity_Confirmation->UV_Vis If Pure TGA Thermogravimetric Analysis Purity_Confirmation->TGA Biological_Assay Biological Assays Purity_Confirmation->Biological_Assay

Caption: Experimental workflow for metal-organic complex characterization.

Conclusion

This technical guide has summarized the available spectroscopic data for calcium bis(benzoic acid) and provided standardized experimental protocols for its synthesis and analysis. While a complete set of spectroscopic data is not yet available in the literature, this guide provides a solid foundation for researchers working with this and similar compounds. The visualized signaling pathway and experimental workflow offer valuable conceptual frameworks for further investigation into the biological activity and characterization of metal-organic complexes. Further research is warranted to fully elucidate the spectroscopic properties and biological significance of calcium bis(benzoic acid).

References

An In-depth Technical Guide to the Hygroscopic Nature of Anhydrous Calcium Bis(benzoate)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of anhydrous calcium bis(benzoate), a compound of interest in the pharmaceutical industry for its potential applications as an excipient or active pharmaceutical ingredient (API). Understanding the interaction of this compound with atmospheric moisture is critical for ensuring its stability, handling, and performance in drug formulations.

Introduction to the Hygroscopicity of Calcium Bis(benzoate)

Anhydrous calcium bis(benzoate) has a tendency to absorb moisture from the environment. This hygroscopic nature can lead to physical and chemical changes, impacting its solid-state properties. The absorption of water can result in the formation of hydrates, specifically the monohydrate and trihydrate forms. Research has shown that the dehydrated, or anhydrous, form of calcium benzoate undergoes a stepwise rehydration process, first transforming into the monohydrate and subsequently into the trihydrate upon exposure to moisture.[1] This behavior underscores the importance of controlling humidity during the manufacturing, storage, and handling of anhydrous calcium bis(benzoate) to maintain its desired physical form and ensure product consistency.

Quantitative Hygroscopicity Data

Table 1: Representative Moisture Sorption Data for a Similar Compound (Anhydrous Calcium Lactate)

Relative Humidity (%)Water Uptake (% w/w) - SorptionWater Uptake (% w/w) - Desorption
00.00.5
100.20.7
200.41.0
300.61.5
401.02.5
502.04.0
604.56.0
707.08.0
809.510.0
9012.012.0

Note: This data is illustrative and based on the typical behavior of hygroscopic anhydrous calcium salts. Actual values for anhydrous calcium bis(benzoate) may vary and should be determined experimentally.

Experimental Protocols for Hygroscopicity Assessment

A thorough investigation of the hygroscopic nature of anhydrous calcium bis(benzoate) involves several key analytical techniques. Detailed experimental protocols for these methods are provided below.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[2][3]

Objective: To determine the moisture sorption and desorption isotherms of anhydrous calcium bis(benzoate), identify critical humidity points for hydrate formation, and assess the kinetics of water uptake.

Methodology:

  • Sample Preparation: A small amount of the anhydrous calcium bis(benzoate) powder (typically 5-10 mg) is accurately weighed and placed into the DVS instrument's sample pan.

  • Drying: The sample is first dried in the DVS instrument under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25 °C) until a stable mass is achieved. This ensures that any loosely bound surface water is removed.

  • Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is continuously monitored until it reaches equilibrium (i.e., the rate of mass change is below a predefined threshold).

  • Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH, again allowing the sample to reach mass equilibrium at each step.

  • Data Analysis: The change in mass at each RH step is recorded and plotted against the relative humidity to generate the sorption and desorption isotherms. The resulting graph reveals the hygroscopic nature of the material, including the presence of hysteresis, which can indicate phase transitions such as hydrate formation.[4]

Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content of a substance.[5][6][7]

Objective: To quantify the absolute water content of anhydrous calcium bis(benzoate) samples before and after exposure to various humidity conditions.

Methodology:

  • Apparatus Setup: A volumetric or coulometric Karl Fischer titrator is used. The titration vessel is filled with a suitable solvent (e.g., dry methanol) and pre-titrated with the Karl Fischer reagent to eliminate any residual water.

  • Sample Introduction: A precisely weighed amount of the anhydrous calcium bis(benzoate) sample is introduced into the titration vessel.

  • Titration: The sample is titrated with the Karl Fischer reagent. The reagent reacts with the water present in the sample in a stoichiometric manner.

  • Endpoint Detection: The endpoint of the titration is detected potentiometrically.

  • Calculation: The volume of Karl Fischer reagent consumed is used to calculate the water content of the sample, expressed as a percentage or in parts per million (ppm).

X-Ray Powder Diffraction (XRPD)

XRPD is a powerful technique for identifying the crystalline phases of a solid material.

Objective: To identify the solid-state form of calcium bis(benzoate) (anhydrous, monohydrate, or trihydrate) after exposure to different humidity levels and to detect any moisture-induced phase transitions.

Methodology:

  • Sample Preparation: A small amount of the powdered sample is packed into a sample holder.

  • Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the scattered X-rays are detected at various angles (2θ).

  • Data Analysis: The resulting diffraction pattern, a plot of X-ray intensity versus 2θ angle, is a unique fingerprint of the crystalline structure. The diffraction patterns of the samples exposed to humidity are compared with reference patterns for the known anhydrous and hydrated forms of calcium bis(benzoate) to identify the phases present.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Objective: To determine the thermal stability of anhydrous calcium bis(benzoate) and its hydrates, and to quantify the amount of water in the hydrated forms.

Methodology:

  • Sample Preparation: A small, accurately weighed sample is placed in a TGA crucible.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range in a controlled atmosphere (e.g., nitrogen).

  • Data Analysis: The TGA thermogram plots the sample mass as a function of temperature. Weight loss at specific temperatures corresponds to the loss of volatile components, such as water of hydration. The stoichiometry of the hydrates can be determined from the percentage of weight loss.

Visualizing Experimental Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships relevant to the study of the hygroscopic nature of anhydrous calcium bis(benzoate).

Hygroscopicity_Testing_Workflow cluster_start Initial Characterization cluster_exposure Humidity Exposure cluster_analysis Post-Exposure Analysis cluster_data Data Interpretation Anhydrous Material Anhydrous Material Controlled Humidity Chamber Controlled Humidity Chamber Anhydrous Material->Controlled Humidity Chamber Expose to varying RH DVS Dynamic Vapor Sorption (DVS) Controlled Humidity Chamber->DVS KF Karl Fischer (KF) Titration Controlled Humidity Chamber->KF XRPD X-Ray Powder Diffraction (XRPD) Controlled Humidity Chamber->XRPD TGA Thermogravimetric Analysis (TGA) Controlled Humidity Chamber->TGA Isotherm Sorption/Desorption Isotherm DVS->Isotherm WaterContent Water Content (%) KF->WaterContent PhaseID Phase Identification XRPD->PhaseID ThermalStability Thermal Stability & Hydrate Stoichiometry TGA->ThermalStability

Caption: Experimental workflow for hygroscopicity assessment.

Hydrate_Formation_Pathway Anhydrous Anhydrous Calcium Bis(benzoate) Monohydrate Monohydrate Anhydrous->Monohydrate + H₂O (low RH) Monohydrate->Anhydrous - H₂O (heat/dry) Trihydrate Trihydrate Monohydrate->Trihydrate + 2H₂O (higher RH) Trihydrate->Monohydrate - 2H₂O (heat/low RH)

References

Methodological & Application

Application Notes and Protocols for Calcium Bis(Benzoic Acid) in Corrosion Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of calcium bis(benzoic acid), also known as calcium benzoate, as a corrosion inhibitor, particularly for steel. This document includes detailed experimental protocols, data presentation in tabular format, and visualizations to elucidate the mechanisms of action and experimental workflows.

Introduction

Calcium bis(benzoic acid) is a salt of benzoic acid and a divalent calcium cation. It has gained acceptance as a corrosion inhibitor due to the inhibitive properties of the benzoate anion, which can be enhanced by the presence of the calcium cation.[1] Metallic benzoates are also effective in reducing "flash rusting" in waterborne paints.[1] The inhibition mechanism is primarily attributed to the adsorption of the benzoate anion onto the metal surface, blocking active sites for corrosion. This adsorption process often follows the Langmuir isotherm.

Synthesis of Calcium Bis(Benzoic Acid)

A laboratory-scale synthesis of calcium bis(benzoic acid) can be adapted from industrial processes. A low-temperature synthesis method provides a straightforward approach for obtaining the inhibitor.

Materials and Reagents:

  • Benzoic Acid (industrial grade)

  • Calcium Hydroxide

  • Deionized Water

Protocol:

  • In a reaction kettle or a suitable laboratory glass reactor, combine 75g of industrial-grade benzoic acid, 30g of calcium hydroxide, and 400mL of deionized water.[2][3][4]

  • Heat the mixture to 80°C while stirring continuously.[2][4]

  • Maintain the reaction at 80°C with constant stirring for 3 hours.[2][4]

  • After the reaction is complete, allow the solution to cool.

  • Filter the resulting precipitate.

  • Dry the collected solid to obtain calcium bis(benzoic acid).

This method is reported to have a high yield, around 99.5%.[2][4]

Experimental Protocols for Corrosion Inhibition Studies

The effectiveness of calcium bis(benzoic acid) as a corrosion inhibitor can be evaluated using various standard techniques. Below are detailed protocols for weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS).

Weight Loss Measurement

This gravimetric method provides a direct measure of the corrosion rate and the inhibitor efficiency.

Materials and Equipment:

  • Mild steel coupons (e.g., SAE 1010) of known dimensions

  • Corrosive medium (e.g., 3.5% NaCl solution)

  • Calcium bis(benzoic acid)

  • Analytical balance (accurate to 0.1 mg)

  • Desiccator

  • Polishing paper (various grades)

  • Acetone

  • Distilled water

  • Beakers or immersion cells

Protocol:

  • Mechanically polish the mild steel coupons with emery paper of increasing grades, rinse with distilled water, degrease with acetone, and dry.

  • Accurately weigh the cleaned and dried coupons to the nearest 0.1 mg.

  • Prepare the corrosive medium (e.g., 3.5% NaCl in distilled water).

  • Prepare a series of corrosive solutions containing different concentrations of calcium bis(benzoic acid) (e.g., 10⁻⁵ M, 10⁻⁴ M, 10⁻³ M, 10⁻² M, 10⁻¹ M).

  • Immerse the pre-weighed coupons in the test solutions (including a blank solution without the inhibitor) for a specified period (e.g., 24, 48, 72 hours) at a constant temperature.

  • After the immersion period, retrieve the coupons, and remove the corrosion products by cleaning with a suitable solution (e.g., a solution containing HCl and a pickling inhibitor), followed by rinsing with distilled water and acetone, and then drying.

  • Re-weigh the cleaned and dried coupons.

  • Calculate the weight loss, corrosion rate (CR), and inhibition efficiency (IE%) using the following equations:

    • Weight Loss (ΔW) = W_initial - W_final

    • Corrosion Rate (CR, in mm/year) = (87.6 × ΔW) / (A × D × T)

      • Where: ΔW is the weight loss in mg, A is the surface area of the coupon in cm², D is the density of the metal in g/cm³, and T is the immersion time in hours.

    • Inhibition Efficiency (IE%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100

Potentiodynamic Polarization

This electrochemical technique provides information on the corrosion potential (E_corr), corrosion current density (i_corr), and the anodic and cathodic behavior of the system.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode corrosion cell

  • Working electrode (e.g., SAE 1010 steel rod with a defined exposed area)

  • Reference electrode (e.g., Saturated Calomel Electrode - SCE)

  • Counter electrode (e.g., Platinum foil or rod of large surface area)

  • Corrosive medium (e.g., 0.70 M NaNO₃ or 3.5% NaCl)

  • Calcium bis(benzoic acid)

Protocol:

  • Prepare the working electrode by embedding a steel rod in a non-conductive resin, leaving a defined surface area exposed. Polish the exposed surface with emery paper, rinse with distilled water, and dry.

  • Set up the three-electrode cell with the working, reference, and counter electrodes immersed in the test solution.

  • Allow the open-circuit potential (OCP) to stabilize for a period of 30-60 minutes.

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.05 V/min).

  • Record the resulting current density as a function of the applied potential.

  • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) from the Tafel extrapolation of the polarization curve.

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, offering insights into the corrosion mechanism.

Materials and Equipment:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode corrosion cell (same as for potentiodynamic polarization)

  • Corrosive medium

  • Calcium bis(benzoic acid)

Protocol:

  • Prepare and set up the three-electrode cell as described for the potentiodynamic polarization experiment.

  • Allow the system to stabilize at the OCP.

  • Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Model the impedance data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

  • The charge transfer resistance (R_ct) is inversely proportional to the corrosion rate.

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100

Data Presentation

Quantitative data from corrosion inhibition studies should be summarized in clearly structured tables for easy comparison.

Table 1: Corrosion Parameters from Potentiodynamic Polarization of SAE 1010 Steel in 0.70 M NaNO₃ with Calcium Benzoate.

Inhibitor Concentration (M)E_corr (V vs. SCE)i_corr (μA/cm²)Inhibition Efficiency (IE%)
Blank-0.52025.1-
10⁻⁵-0.51515.837.1
10⁻⁴-0.51010.060.2
10⁻³-0.5006.374.9
10⁻²-0.4904.084.1
10⁻¹-0.4853.287.3

Data adapted from a study by Blustein et al. in Corrosion Science, focusing on a nitrate solution.

Visualization of Mechanisms and Workflows

Experimental Workflow

The general workflow for evaluating a corrosion inhibitor is depicted below.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis synthesis Synthesis of Calcium Benzoate solution_prep Preparation of Test Solutions synthesis->solution_prep coupon_prep Metal Coupon Preparation weight_loss Weight Loss Measurement coupon_prep->weight_loss potentiodynamic Potentiodynamic Polarization coupon_prep->potentiodynamic eis Electrochemical Impedance Spectroscopy coupon_prep->eis solution_prep->weight_loss solution_prep->potentiodynamic solution_prep->eis cr_calc Calculation of Corrosion Rate weight_loss->cr_calc ie_calc Calculation of Inhibition Efficiency potentiodynamic->ie_calc model_fit Equivalent Circuit Modeling (EIS) eis->model_fit cr_calc->ie_calc model_fit->ie_calc

Caption: General experimental workflow for corrosion inhibition studies.

Proposed Corrosion Inhibition Mechanism

The primary mechanism of corrosion inhibition by calcium bis(benzoic acid) is the adsorption of benzoate anions onto the metal surface, forming a protective layer that hinders the corrosion process.

G cluster_solution Aqueous Solution cluster_interface Metal-Solution Interface Ca Ca²⁺ Metal Metal Surface (e.g., Steel) Benzoate C₆H₅COO⁻ Adsorbed_Benzoate Adsorbed Benzoate (Protective Layer) Benzoate->Adsorbed_Benzoate Adsorption Cl Cl⁻ Cl->Metal Competitive Adsorption (leads to corrosion) H2O H₂O Adsorbed_Benzoate->Metal

References

Application Notes and Protocols for the Characterization of Calcium Bis(benzoic acid)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium bis(benzoic acid), also known as calcium benzoate, is the calcium salt of benzoic acid. It is utilized in the food and pharmaceutical industries primarily as a preservative (E213) due to its antimicrobial and antifungal properties. The compound can exist in anhydrous and hydrated forms, with the trihydrate being a common variant. Comprehensive characterization is crucial to ensure its quality, purity, stability, and performance in its intended applications.

This document provides detailed application notes and protocols for the analytical techniques used to characterize Calcium bis(benzoic acid). These methods cover the identification, purity assessment, and physicochemical properties of the substance.

Logical Workflow for Characterization

A systematic approach is recommended for the full characterization of a new or existing batch of Calcium bis(benzoic acid). The following workflow outlines the logical sequence of analyses.

Characterization Workflow for Calcium bis(benzoic acid) Figure 1. Characterization Workflow cluster_0 Initial Assessment cluster_1 Identification and Structural Analysis cluster_2 Quantitative Analysis & Purity cluster_3 Thermal Properties Visual_Inspection Visual Inspection (Appearance, Color) Solubility_Testing Solubility Testing Visual_Inspection->Solubility_Testing FTIR FTIR Spectroscopy (Functional Group ID) Solubility_Testing->FTIR XRD Powder X-ray Diffraction (Crystallinity & Phase ID) FTIR->XRD Titration Complexometric Titration (Calcium Content) XRD->Titration Elemental_Analysis Elemental Analysis (C, H Content) Titration->Elemental_Analysis Loss_on_Drying Loss on Drying (Water Content) Elemental_Analysis->Loss_on_Drying TGA Thermogravimetric Analysis (Dehydration & Decomposition) Loss_on_Drying->TGA DSC Differential Scanning Calorimetry (Phase Transitions) TGA->DSC

Caption: A logical workflow for the comprehensive characterization of Calcium bis(benzoic acid).

Physicochemical Properties

A summary of the key physicochemical properties of Calcium bis(benzoic acid) is presented below.

PropertyValueReference
Chemical FormulaAnhydrous: C₁₄H₁₀CaO₄ Monohydrate: C₁₄H₁₀CaO₄·H₂O Trihydrate: C₁₄H₁₀CaO₄·3H₂O[1]
Molecular WeightAnhydrous: 282.31 g/mol Monohydrate: 300.32 g/mol Trihydrate: 336.36 g/mol [1]
AppearanceWhite or colorless crystals or white powder.[2][2]
Solubility in WaterSparingly soluble. 2.72 g/100 mL at 20°C.[3][3]

Titrimetric Analysis for Calcium Content

Complexometric titration with ethylenediaminetetraacetic acid (EDTA) is a standard method for the accurate determination of the calcium content in Calcium bis(benzoic acid).

Experimental Protocol: Complexometric Titration

Objective: To determine the percentage of calcium in a sample of Calcium bis(benzoic acid) by titration with a standardized EDTA solution.

Materials:

  • Calcium bis(benzoic acid) sample

  • Disodium ethylenediaminetetraacetate (EDTA), 0.05 M standardized solution

  • Sodium hydroxide (NaOH), 1 M solution

  • Murexide indicator preparation

  • Hydroxynaphthol blue indicator

  • Naphthol green TS

  • Dilute hydrochloric acid (HCl) TS

  • Deionized water

  • 50 mL burette, 250 mL conical flasks, volumetric pipettes, analytical balance

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.6 g of the dried Calcium bis(benzoic acid) sample.[1]

  • Dissolve the sample in a mixture of 20 mL of water and 2 mL of dilute hydrochloric acid TS.[1]

  • Dilute the solution to 100 mL with water.[1]

  • Titration Setup: While stirring, preferably with a magnetic stirrer, add approximately 30 mL of 0.05 M EDTA solution from a 50-mL burette.[1]

  • Add 15 mL of sodium hydroxide TS.[1]

  • Add 40 mg of murexide indicator preparation and 3 mL of naphthol green TS. Alternatively, 0.25 g of hydroxynaphthol blue indicator can be used.[1]

  • Titration: Continue the titration with the 0.05 M EDTA solution until the color of the solution changes to a deep blue.[1]

  • Record the total volume of EDTA solution used.

  • Perform the titration in triplicate to ensure reproducibility.

Calculation: The percentage of Calcium bis(benzoic acid) in the sample can be calculated using the following formula:

% C₁₄H₁₀CaO₄ = (V_EDTA × M_EDTA × 14.116) / W_sample

Where:

  • V_EDTA = Volume of EDTA solution used in mL

  • M_EDTA = Molarity of the EDTA solution (0.05 M)

  • 14.116 = mg of C₁₄H₁₀CaO₄ equivalent to 1 mL of 0.05 M EDTA[1]

  • W_sample = Weight of the sample in mg

Data Presentation: Titration Results
ParameterSpecification
Assay (on dried basis)Not less than 99.0%

Elemental Analysis

Elemental analysis is used to determine the percentage composition of carbon and hydrogen in the sample. This data is crucial for confirming the empirical formula and assessing the purity of the compound, especially in conjunction with the calcium content from titration.

Experimental Protocol: Elemental Analysis

Objective: To determine the weight percentage of carbon and hydrogen in Calcium bis(benzoic acid).

Instrumentation: A calibrated elemental analyzer.

Procedure:

  • Accurately weigh 1-3 mg of the dried Calcium bis(benzoic acid) sample into a tin capsule.

  • Seal the capsule and place it in the autosampler of the elemental analyzer.

  • The sample is combusted at a high temperature (typically ~900-1000 °C) in a stream of oxygen.

  • The resulting combustion gases (CO₂, H₂O, etc.) are passed through a reduction tube and then separated by a gas chromatography column.

  • A thermal conductivity detector (TCD) is used to quantify the amounts of CO₂ and H₂O.

  • The instrument's software calculates the weight percentages of carbon and hydrogen in the original sample.

Data Presentation: Elemental Composition
ElementTheoretical % (Anhydrous)Theoretical % (Trihydrate)
Carbon (C)59.56%49.99%
Hydrogen (H)3.57%4.79%
Calcium (Ca)14.21%11.91%

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to investigate the thermal stability, hydration state, and phase transitions of Calcium bis(benzoic acid).

Experimental Protocol: TGA and DSC

Objective: To determine the water content, decomposition temperature, and thermal transitions of Calcium bis(benzoic acid).

Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

Procedure:

  • Accurately weigh 5-10 mg of the Calcium bis(benzoic acid) sample into an aluminum or ceramic pan.

  • Place the pan in the instrument.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen at a flow rate of 50 mL/min).

  • Use a heating rate of 10 °C/min from room temperature to a final temperature of approximately 600 °C.

  • Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.

Data Presentation: Thermal Analysis Data

Thermogravimetric Analysis (TGA)

Temperature Range (°C)Weight Loss (%)Assignment
~50 - 150~16.1% (for trihydrate)Loss of three water molecules.[4]
> 400SignificantDecomposition of the anhydrous salt.

Note: The theoretical weight loss for the dehydration of Calcium bis(benzoic acid) trihydrate is 16.08%. The JECFA specification for loss on drying is not more than 17.5% (105 °C, 4 h)[1].

Differential Scanning Calorimetry (DSC)

Temperature (°C)Thermal Event
~80 - 120Endotherm
> 450Exotherm

Spectroscopic Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for the identification of functional groups present in Calcium bis(benzoic acid) and to confirm the salt formation.

Experimental Protocol: FTIR Spectroscopy

Objective: To obtain the infrared spectrum of Calcium bis(benzoic acid) for identification.

Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Ensure the ATR crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the powdered Calcium bis(benzoic acid) sample onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Perform ATR correction on the resulting spectrum.

Data Presentation: Characteristic FTIR Absorption Bands
Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretching of water of hydration
~3060Aromatic C-H stretching
~1600 - 1550Asymmetric COO⁻ stretching
~1450 - 1400Symmetric COO⁻ stretching
~1600, ~1495C=C stretching of the aromatic ring
~720, ~675C-H out-of-plane bending

Note: The absence of a strong C=O stretching band around 1700 cm⁻¹ (characteristic of the carboxylic acid) and the presence of the asymmetric and symmetric COO⁻ stretching bands confirm the formation of the carboxylate salt.

X-ray Diffraction (XRD)

Powder X-ray Diffraction (PXRD) is used to analyze the crystal structure of Calcium bis(benzoic acid). It can distinguish between different crystalline forms (polymorphs) and hydrated states, as well as determine the degree of crystallinity.

Experimental Protocol: Powder X-ray Diffraction

Objective: To obtain the powder X-ray diffraction pattern of Calcium bis(benzoic acid) for phase identification.

Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source.

Procedure:

  • Finely grind the Calcium bis(benzoic acid) sample to a homogenous powder.

  • Mount the powder onto a sample holder.

  • Place the sample holder in the diffractometer.

  • Scan the sample over a 2θ range of 5° to 50° with a step size of 0.02° and an appropriate scan speed.

  • Process the resulting diffractogram to identify the peak positions (2θ) and their relative intensities.

Data Presentation: Representative Powder XRD Peaks

Workflow for Purity Assessment

The following diagram illustrates the workflow for assessing the purity of a Calcium bis(benzoic acid) sample.

Purity Assessment Workflow Figure 2. Purity Assessment Workflow Sample Calcium bis(benzoic acid) Sample Titration Complexometric Titration Sample->Titration Determine Ca% Content Elemental_Analysis Elemental Analysis Sample->Elemental_Analysis Determine C% and H% Content TGA Thermogravimetric Analysis Sample->TGA Determine Water Content Purity_Decision Assess Purity (Compare with Specifications) Titration->Purity_Decision Elemental_Analysis->Purity_Decision TGA->Purity_Decision

Caption: A workflow diagram for the purity assessment of Calcium bis(benzoic acid).

References

Application Notes and Protocols: Thermal Decomposition Analysis of Calcium bis(Benzoate) using Thermogravimetric Analysis (TGA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium bis(benzoate), the calcium salt of benzoic acid, is utilized in various industrial applications, including as a food preservative and in the synthesis of other chemical compounds. Understanding its thermal stability and decomposition pathway is crucial for its safe handling, storage, and application in processes involving elevated temperatures. Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This application note provides a detailed protocol for the thermal decomposition analysis of Calcium bis(benzoate) using TGA and presents the expected thermal events and decomposition products based on established chemical principles.

Principle of Thermogravimetric Analysis (TGA)

TGA measures the mass of a sample as it is heated, cooled, or held at a constant temperature.[1] A highly sensitive microbalance records the mass change, which is then plotted against temperature or time. The resulting TGA curve provides valuable information about the thermal stability of the material, the kinetics of its decomposition, and the composition of the final residue.[2][3] The first derivative of the TGA curve (DTG curve) can be used to identify the temperatures at which the rate of mass loss is at its maximum.

Predicted Thermal Decomposition Pathway of Calcium bis(Benzoate)

The proposed decomposition pathway involves the following key stages:

  • Initial Decomposition: The decomposition of Calcium bis(benzoate) is reported to begin at approximately 420°C.[4] This initial step likely involves the breakdown of the calcium benzoate structure to form calcium carbonate and benzophenone.

  • Intermediate Decomposition: As the temperature increases, the formed calcium carbonate will further decompose into calcium oxide and carbon dioxide. This is a common decomposition step for many calcium salts.

  • Formation of Byproducts: The pyrolysis of the benzoate moiety is expected to yield various organic products, with benzophenone being a major component.[4] Benzene and carbon dioxide are also anticipated as gaseous byproducts.[4] The peak release of benzophenone and benzene has been noted to occur around 560°C.[4]

Quantitative Data Summary

The following table summarizes the theoretical quantitative data for the proposed thermal decomposition of anhydrous Calcium bis(benzoate), Ca(C₇H₅O₂)₂.

Decomposition StepTemperature Range (°C) (Estimated)Proposed ReactionTheoretical Weight Loss (%)Gaseous ProductsSolid Residue
Step 1 420 - 600Ca(C₇H₅O₂)₂ (s) → CaCO₃ (s) + C₁₃H₁₀O (g)64.5%BenzophenoneCalcium Carbonate
Step 2 600 - 800CaCO₃ (s) → CaO (s) + CO₂ (g)15.6%Carbon DioxideCalcium Oxide
Overall 420 - 800Ca(C₇H₅O₂)₂ (s) → CaO (s) + C₁₃H₁₀O (g) + CO₂ (g)80.1%Benzophenone, Carbon DioxideCalcium Oxide

Note: The temperature ranges are estimates based on available literature for similar compounds and should be confirmed experimentally.

Experimental Protocol for TGA Analysis

This protocol outlines the steps for conducting a TGA experiment on Calcium bis(benzoate).

5.1. Instrumentation

  • Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+, etc.) equipped with a high-precision balance and a furnace capable of reaching at least 900°C.[5]

  • Sample pans (e.g., platinum, alumina, or ceramic).

  • Inert purge gas (e.g., high-purity nitrogen or argon).

5.2. Sample Preparation

  • Ensure the Calcium bis(benzoate) sample is in a fine, homogeneous powder form to promote uniform heat distribution.

  • Accurately weigh approximately 5-10 mg of the sample into a tared TGA sample pan. A smaller sample size helps to minimize thermal gradients within the sample.

  • Record the exact initial mass of the sample.

5.3. TGA Experimental Parameters

ParameterRecommended SettingRationale
Temperature Program
- Initial TemperatureRoom Temperature (~25°C)To establish a stable baseline.
- Heating Rate10 °C/minA common heating rate for kinetic studies and good resolution of thermal events.
- Final Temperature900°CTo ensure complete decomposition to the final oxide residue.
Purge Gas Nitrogen or ArgonTo provide an inert atmosphere and prevent oxidative side reactions.
Flow Rate 50-100 mL/minTo effectively remove gaseous decomposition products from the furnace.
Data Collection Mass vs. TemperatureTo generate the primary TGA thermogram.

5.4. Experimental Procedure

  • Tare the TGA balance with an empty sample pan of the same type that will be used for the sample.

  • Place the sample pan containing the weighed Calcium bis(benzoate) onto the TGA balance.

  • Close the furnace and start the purge gas flow to establish an inert atmosphere. Allow the system to stabilize for at least 15-30 minutes.

  • Initiate the pre-programmed temperature method.

  • The instrument will record the sample mass as a function of temperature.

  • At the end of the experiment, allow the furnace to cool down to room temperature before removing the sample residue.

  • Save and analyze the resulting TGA data.

Data Analysis and Interpretation

  • TGA Curve: Plot the percentage of weight loss on the y-axis against the temperature on the x-axis. The resulting curve will show distinct steps corresponding to different decomposition events.

  • DTG Curve: Plot the first derivative of the weight loss with respect to temperature (dW/dT) on the y-axis against temperature on the x-axis. The peaks in the DTG curve indicate the temperatures of the maximum rate of weight loss for each decomposition step.

  • Weight Loss Calculation: Determine the percentage of weight loss for each decomposition step from the TGA curve. Compare these experimental values with the theoretical values calculated from the stoichiometry of the proposed reactions.

  • Residue Analysis: The final mass remaining at the end of the experiment should correspond to the theoretical mass of the final solid product (e.g., Calcium Oxide).

Visualizing the Decomposition Pathway

The logical flow of the thermal decomposition of Calcium bis(benzoate) can be visualized as follows:

ThermalDecomposition cluster_0 Initial State cluster_1 Step 1: Decomposition (approx. 420-600°C) cluster_2 Step 2: Decomposition (approx. 600-800°C) A Calcium bis(Benzoate) Ca(C₇H₅O₂)₂ B Calcium Carbonate CaCO₃ A->B Heat C Benzophenone (gaseous) C₁₃H₁₀O A->C Heat D Calcium Oxide CaO B->D Further Heat E Carbon Dioxide (gaseous) CO₂ B->E Further Heat

Caption: Proposed thermal decomposition pathway of Calcium bis(Benzoate).

Safety Precautions

  • Handle Calcium bis(benzoate) powder in a well-ventilated area or a fume hood to avoid inhalation.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The gaseous decomposition products may be flammable and/or toxic. Ensure the TGA instrument is properly vented.

  • The TGA furnace reaches high temperatures. Use caution and allow the instrument to cool completely before handling any components.

Conclusion

Thermogravimetric analysis is an effective technique for characterizing the thermal stability and decomposition of Calcium bis(benzoate). By following the detailed protocol provided, researchers can obtain reliable data to understand the material's behavior at elevated temperatures. The proposed multi-step decomposition pathway, involving the formation of calcium carbonate and benzophenone as intermediates and calcium oxide as the final residue, provides a framework for interpreting the TGA results. This information is critical for the safe and effective use of Calcium bis(benzoate) in various scientific and industrial applications.

References

Application Notes and Protocols for Single-Crystal X-ray Diffraction Analysis of Calcium bis(benzoic acid)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Data Presentation

The following tables summarize representative crystallographic data for a hypothetical crystal of Calcium bis(benzoic acid) trihydrate. This data is for illustrative purposes to demonstrate the type of information obtained from a single-crystal X-ray diffraction study.

Table 1: Crystal Data and Structure Refinement for Calcium bis(benzoic acid) trihydrate.

ParameterValue
Empirical formulaC₁₄H₁₆CaO₇
Formula weight336.35
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.542(3) Å α = 90°
b = 15.231(5) Å β = 98.45(3)°
c = 9.876(3) Å γ = 90°
Volume1568.9(8) ų
Z4
Density (calculated)1.423 Mg/m³
Absorption coefficient0.354 mm⁻¹
F(000)704
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 28.00°
Index ranges-13<=h<=13, -19<=k<=19, -12<=l<=12
Reflections collected12874
Independent reflections3642 [R(int) = 0.045]
Completeness to theta = 25.242°99.8 %
Absorption correctionSemi-empirical from equivalents
Max. and min. transmission0.947 and 0.916
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3642 / 0 / 208
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.048, wR2 = 0.125
R indices (all data)R1 = 0.062, wR2 = 0.138
Largest diff. peak and hole0.45 and -0.32 e.Å⁻³

Table 2: Selected Bond Lengths and Angles.

BondLength (Å)AngleDegrees (°)
Ca-O12.385(2)O1-Ca-O285.4(1)
Ca-O22.401(2)O1-Ca-O(water)92.1(1)
Ca-O(water)2.453(3)O2-Ca-O(water)88.7(1)
C1-O11.258(4)O1-C1-O2120.5(3)
C1-O21.261(4)O1-C1-C2119.8(3)
C1-C21.482(5)O2-C1-C2119.7(3)

Experimental Protocols

Synthesis and Crystallization of Calcium bis(benzoic acid) trihydrate

A slow evaporation method is typically suitable for growing single crystals of organic salts.

Materials:

  • Benzoic acid (C₇H₆O₂)

  • Calcium hydroxide (Ca(OH)₂)

  • Deionized water

  • Ethanol

  • Beakers, magnetic stirrer, and hotplate

  • Filter paper

Procedure:

  • Neutralization: Dissolve a stoichiometric amount of benzoic acid in ethanol in a beaker. In a separate beaker, create a slurry of a stoichiometric amount of calcium hydroxide in deionized water.

  • Reaction: Slowly add the benzoic acid solution to the calcium hydroxide slurry while stirring continuously. The reaction is: 2 C₇H₆O₂ + Ca(OH)₂ → Ca(C₇H₅O₂)₂ + 2 H₂O.

  • Heating and Dissolution: Gently heat the mixture on a hotplate with continuous stirring to ensure the completion of the reaction and to dissolve the resulting calcium benzoate.

  • Filtration: While hot, filter the solution through a filter paper to remove any unreacted starting material or impurities.

  • Crystallization: Cover the beaker containing the clear filtrate with a watch glass or parafilm with a few pinholes to allow for slow evaporation of the solvent at room temperature.

  • Crystal Harvesting: After several days to a week, well-formed, colorless crystals should appear. Carefully harvest the crystals from the mother liquor and dry them on a filter paper.

Single-Crystal X-ray Diffraction Data Collection

Equipment:

  • Single-crystal X-ray diffractometer (e.g., Bruker D8 VENTURE) with a CCD or CMOS detector.

  • Mo-Kα radiation source (λ = 0.71073 Å).

  • Cryostat for low-temperature data collection (optional, but recommended).

Procedure:

  • Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible cracks. Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

  • Centering and Unit Cell Determination: Mount the goniometer head on the diffractometer. Center the crystal in the X-ray beam. Collect a few initial frames to determine the preliminary unit cell parameters and the crystal lattice symmetry.

  • Data Collection Strategy: Based on the determined crystal system, devise a data collection strategy to ensure high completeness and redundancy of the diffraction data. This typically involves a series of scans in different crystal orientations.

  • Data Collection: Execute the data collection run. For the representative data, this would be at a temperature of 293 K. Data is collected as a series of diffraction images (frames).

  • Data Integration and Scaling: After data collection, the raw diffraction images are processed. This involves integrating the intensities of the diffraction spots and applying corrections for Lorentz and polarization effects. The data is then scaled to account for variations in crystal illumination and detector response. An absorption correction is also applied.

Structure Solution and Refinement

Software:

  • Structure solution and refinement software package (e.g., SHELX, Olex2).

Procedure:

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods. This provides an initial model of the atomic positions.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a full-matrix least-squares method. In this iterative process, the atomic coordinates, and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Final Refinement: The final cycles of refinement are performed until the model converges. The quality of the final model is assessed by the R-factors (R1 and wR2) and the goodness-of-fit.

  • Data Validation and Reporting: The final structural model is validated using tools like PLATON. The results, including atomic coordinates, bond lengths, bond angles, and crystallographic information, are typically deposited in a crystallographic database and reported in a standard format, such as a Crystallographic Information File (CIF).

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd SC-XRD Analysis cluster_structure Structure Determination s1 React Benzoic Acid with Calcium Hydroxide s2 Dissolve & Filter s1->s2 s3 Slow Evaporation s2->s3 s4 Harvest Crystals s3->s4 x1 Mount Crystal s4->x1 Select suitable crystal x2 Data Collection x1->x2 x3 Data Processing x2->x3 d1 Structure Solution (Direct Methods) x3->d1 Processed Data d2 Structure Refinement d1->d2 d3 Validation & Reporting (CIF) d2->d3 end Crystallographic Data d3->end Final Structure

Caption: Experimental workflow for the single-crystal X-ray diffraction analysis of Calcium bis(benzoic acid).

Caption: A representative coordination environment of the Calcium ion in Calcium bis(benzoic acid) trihydrate.

Application of Calcium Bis(benzoic acid) in Polymer Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Calcium bis(benzoic acid), also known as calcium benzoate, is a specialty chemical that finds application in polymer science, primarily as a nucleating agent. Its role is to influence the crystallization behavior of semi-crystalline polymers, thereby modifying their mechanical, thermal, and optical properties. This document provides an overview of its application, experimental protocols for its use, and a summary of relevant data, drawing analogies from the closely related and more extensively studied sodium benzoate.

Application Notes

Calcium bis(benzoic acid) is utilized in polymer formulations to control and accelerate the crystallization process. By acting as a heterogeneous nucleus, it provides a surface for polymer chains to organize and form crystalline structures. This results in a higher crystallization temperature, a faster crystallization rate, and a finer spherulitic morphology.[1][2][3]

Key Effects and Applications:

  • Improved Mechanical Properties: The introduction of calcium bis(benzoic acid) can lead to an increase in the stiffness and hardness of the polymer. The formation of smaller and more numerous spherulites can enhance the material's modulus.

  • Reduced Cycle Times in Processing: By increasing the crystallization temperature and rate, the polymer solidifies more quickly from the melt.[4] This allows for shorter cooling times in processes like injection molding, leading to increased productivity.[1][2]

  • Enhanced Thermal Properties: A higher degree of crystallinity can improve the heat deflection temperature (HDT) of the polymer, making it suitable for applications requiring better thermal resistance.

  • Improved Optical Properties: In some cases, nucleating agents can improve the clarity and reduce the haze of polymers by creating spherulites that are smaller than the wavelength of visible light.[2]

Interaction with Other Additives:

A critical consideration when using benzoate-based nucleating agents is their interaction with other additives in the polymer formulation, particularly acid scavengers like calcium stearate. Research has shown an antagonistic relationship between sodium benzoate and calcium stearate.[1] The presence of calcium stearate can significantly diminish the nucleating effect of sodium benzoate.[2][5] It is plausible that a similar interaction could occur with calcium bis(benzoic acid). Therefore, when formulating with calcium bis(benzoic acid), it is advisable to use a non-interacting acid scavenger, such as synthetic hydrotalcite.[5]

Quantitative Data Summary

The following table summarizes the effect of a benzoate-based nucleating agent (sodium benzoate) and its interaction with calcium stearate on the crystallization temperature of polypropylene (PP). This data is indicative of the potential performance of calcium bis(benzoic acid) and highlights the importance of co-additive selection.

FormulationAdditive ConcentrationCrystallization Peak Temperature (Tc) (°C)
PP ReferenceNone~117
PP with Sodium Benzoate1000 ppm~129
PP with Sodium Benzoate and Calcium Stearate1000 ppm Sodium Benzoate, 1000 ppm Calcium StearateIntermediate between reference and nucleated PP

Data extrapolated from DSC experiments. The exact crystallization temperature can vary based on the specific grade of polypropylene and processing conditions.[5]

Experimental Protocols

Protocol 1: Incorporation of Calcium Bis(benzoic acid) into Polypropylene via Melt Extrusion

Objective: To prepare a polypropylene compound containing calcium bis(benzoic acid) as a nucleating agent.

Materials:

  • Polypropylene (PP) powder or pellets

  • Calcium bis(benzoic acid) powder

  • Antioxidant (e.g., Irganox B-215)

  • Acid scavenger (e.g., synthetic hydrotalcite is recommended over calcium stearate)

  • Intensive mixer

  • Single or twin-screw extruder

Procedure:

  • Drying: Dry the polypropylene resin in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.

  • Premixing: In an intensive mixer, combine the dried polypropylene powder with the desired concentration of calcium bis(benzoic acid) (typically in the range of 1000-2500 ppm), an antioxidant package (e.g., 1200 ppm), and a non-interacting acid scavenger.[1]

  • Mixing: Mix the components at high speed (e.g., 1600 rpm) for a short duration (e.g., 30-60 seconds) under a nitrogen blanket to ensure a homogeneous blend and prevent oxidative degradation.[1]

  • Extrusion: Feed the mixture into a single-screw or twin-screw extruder.

    • Temperature Profile: Set the extruder barrel temperatures to create a gradual melting profile, for example: Zone 1: 180°C, Zone 2: 185°C, Zone 3: 190°C, Zone 4: 195°C, Die: 200°C.[1]

    • Screw Speed: Adjust the screw speed to ensure proper mixing and melting (e.g., 130 rpm).[1]

  • Pelletizing: Extrude the molten polymer strand through a die, cool it in a water bath, and pelletize it for further processing or analysis.

Protocol 2: Characterization of Nucleating Effect using Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of calcium bis(benzoic acid) on the crystallization temperature of the polymer.

Materials:

  • Pellets of the polymer compound containing calcium bis(benzoic acid)

  • Reference polymer pellets (without the nucleating agent)

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.

  • Thermal History Erasure: Place the sample in the DSC cell. Heat the sample to a temperature well above its melting point (e.g., 230°C for polypropylene) and hold it isothermally for 3-5 minutes to erase any prior thermal history.

  • Controlled Cooling: Cool the sample at a constant rate (e.g., 10°C/min) to a temperature below its crystallization point (e.g., 50°C).

  • Data Acquisition: Record the heat flow as a function of temperature during the cooling scan.

  • Analysis: The exothermic peak on the cooling curve represents the crystallization of the polymer. The peak temperature of this exotherm is the crystallization temperature (Tc).

  • Comparison: Compare the Tc of the sample containing calcium bis(benzoic acid) with that of the reference polymer. A higher Tc indicates a nucleating effect.

Visualizations

Experimental Workflow for Evaluating Nucleating Agents

experimental_workflow cluster_preparation Material Preparation cluster_processing Polymer Processing cluster_analysis Analysis cluster_results Results & Interpretation start Start: Polymer Resin & Additives drying Drying of Polymer start->drying premixing Premixing of Polymer and Additives drying->premixing extrusion Melt Extrusion premixing->extrusion pelletizing Pelletizing extrusion->pelletizing dsc DSC Analysis pelletizing->dsc mechanical_testing Mechanical Testing pelletizing->mechanical_testing microscopy Microscopy (e.g., AFM) pelletizing->microscopy data_analysis Data Analysis (e.g., Tc, Modulus) dsc->data_analysis mechanical_testing->data_analysis microscopy->data_analysis conclusion Conclusion on Nucleating Effect data_analysis->conclusion

Caption: Workflow for incorporating and evaluating nucleating agents in polymers.

Proposed Mechanism of Heterogeneous Nucleation

nucleation_mechanism cluster_melt Random Polymer Chains cluster_crystallization Crystallization p1 nucleating_agent Calcium Bis(benzoic acid) Particle p2 p3 p4 p5 p6 p7 p8 initial_adsorption Polymer Chain Adsorption nucleating_agent->initial_adsorption Provides Surface for Nucleation crystal_growth Lamellar Crystal Growth initial_adsorption->crystal_growth spherulite Spherulite Formation crystal_growth->spherulite

Caption: Heterogeneous nucleation initiated by a nucleating agent particle.

References

Application Notes and Protocols for the Synthesis of Calcium bis(Benzoic Acid) Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium-based nanoparticles have garnered significant attention in the field of drug delivery due to their inherent biocompatibility, biodegradability, and pH-sensitive nature.[1][2] Calcium bis(benzoic acid) nanoparticles, a type of metal-organic framework (MOF), offer a promising platform for the encapsulation and targeted delivery of therapeutic agents. The aromatic structure of benzoic acid can facilitate drug loading through various interactions, and the calcium core provides a non-toxic carrier that can be readily metabolized by the body. These nanoparticles are particularly advantageous for delivering drugs to acidic microenvironments, such as those found in tumor tissues, where the lower pH can trigger the dissociation of the nanoparticle and subsequent drug release.[1][2]

This document provides detailed protocols for the synthesis of calcium bis(benzoic acid) nanoparticles based on established precipitation methods for analogous calcium-based nanomaterials. It also includes expected characterization data based on similar systems and discusses their potential applications in drug delivery.

Data Presentation: Characterization of Calcium-Based Nanoparticles

The following tables summarize typical quantitative data for calcium-based nanoparticles synthesized via precipitation methods. Note that the specific values for calcium bis(benzoic acid) nanoparticles will need to be determined experimentally.

Table 1: Physicochemical Properties of Analogous Calcium-Based Nanoparticles

Nanoparticle TypeSynthesis MethodAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Calcium CarbonatePrecipitation30 ± 5< 0.5-27.6 ± 8.9[3]
Calcium CarbonatePrecipitation100 - 200N/A-30[4]
Amorphous Calcium PhosphateSol-Gel329 ± 660.28-22[5]
Calcium SilicateChemical Precipitation50 - 400N/AN/A[6]
Calcium Oleate derived CaOPyrolysis60 - 80N/AN/A[7]

Table 2: Drug Loading and Release Parameters for Analogous Calcium-Based Nanoparticles

Nanoparticle TypeDrugDrug Loading Efficiency (%)Release ProfileReference
Calcium PhosphateCisplatin50 - 85Sustained release over 16 days[8]
Calcium CarbonateDoxorubicinN/ApH-dependent, prolonged release[2]
Calcium CarbonateBetamethasone PhosphateN/ASustained release[9]
Calcium CarbonateParathyroid Hormone 1-34Proportional to feed concentrationSustained slow release for 168 hours[3]

Experimental Protocols

The following protocols are adapted from established precipitation methods for the synthesis of calcium carboxylate and calcium carbonate nanoparticles.[10][11] Optimization of parameters such as precursor concentration, pH, temperature, and stirring speed may be required to achieve desired particle characteristics.

Protocol 1: Co-Precipitation Synthesis of Calcium bis(Benzoic Acid) Nanoparticles

This protocol describes a straightforward method for synthesizing calcium bis(benzoic acid) nanoparticles at room temperature.

Materials:

  • Calcium chloride (CaCl₂) or Calcium acetate (Ca(CH₃COO)₂)

  • Benzoic acid (C₇H₆O₂)

  • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

  • Ethanol

  • Deionized water

Equipment:

  • Magnetic stirrer with stir bar

  • Beakers and graduated cylinders

  • Centrifuge and centrifuge tubes

  • pH meter

  • Ultrasonicator (optional)

Procedure:

  • Prepare Precursor Solutions:

    • Prepare a 0.1 M aqueous solution of the calcium salt (e.g., dissolve 1.11 g of CaCl₂ in 100 mL of deionized water).

    • Prepare a 0.2 M solution of benzoic acid in ethanol (e.g., dissolve 2.44 g of benzoic acid in 100 mL of ethanol). To fully dissolve the benzoic acid, gentle heating or sonication may be necessary.

  • Precipitation:

    • Place the calcium salt solution in a beaker on a magnetic stirrer and begin stirring at a constant rate (e.g., 500 rpm).

    • Slowly add the benzoic acid solution to the calcium salt solution dropwise.

    • Adjust the pH of the mixture to between 8 and 9 by adding a 1 M solution of NaOH or NH₄OH dropwise. A white precipitate of calcium bis(benzoic acid) nanoparticles should form.

  • Aging:

    • Continue stirring the suspension for 2-4 hours at room temperature to allow the nanoparticles to age and for the particle size distribution to narrow.

  • Purification:

    • Collect the nanoparticles by centrifugation at 8,000 rpm for 15 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Wash the nanoparticles by repeating the centrifugation and resuspension steps three times with deionized water and once with ethanol to remove unreacted precursors and byproducts.

  • Drying:

    • After the final wash, resuspend the nanoparticle pellet in a small amount of deionized water and freeze-dry or oven-dry at 60°C to obtain a fine powder.

Protocol 2: Drug Encapsulation during Nanoparticle Synthesis (In-situ Method)

This protocol outlines the encapsulation of a therapeutic agent during the formation of the nanoparticles.

Materials:

  • Same as Protocol 1

  • Therapeutic drug of interest

Procedure:

  • Prepare Precursor Solutions with Drug:

    • Dissolve the therapeutic drug in either the calcium salt solution or the benzoic acid solution, depending on its solubility. If the drug is not readily soluble, it can be dispersed in the solution with the aid of sonication.

  • Follow Precipitation and Purification Steps:

    • Follow steps 2 through 5 of Protocol 1.

  • Quantify Drug Loading:

    • To determine the amount of encapsulated drug, the supernatants from the washing steps can be collected and analyzed using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC). The drug loading efficiency can be calculated using the following formula: Drug Loading Efficiency (%) = [(Total amount of drug - Amount of drug in supernatant) / Total amount of drug] x 100

Visualizations

Experimental Workflow for Nanoparticle Synthesis

G Experimental Workflow for Calcium bis(Benzoic Acid) Nanoparticle Synthesis cluster_prep Solution Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product prep_ca Prepare Calcium Salt Solution (e.g., 0.1M CaCl₂) mix Mix Solutions with Stirring prep_ca->mix prep_ba Prepare Benzoic Acid Solution (e.g., 0.2M in Ethanol) prep_ba->mix adjust_ph Adjust pH to 8-9 (e.g., with NaOH) mix->adjust_ph aging Age Suspension (2-4 hours) adjust_ph->aging centrifuge1 Centrifuge to Collect Nanoparticles aging->centrifuge1 wash Wash with Water and Ethanol (3x) centrifuge1->wash centrifuge2 Final Centrifugation wash->centrifuge2 dry Dry Nanoparticles (Freeze-dry or Oven-dry) centrifuge2->dry characterize Characterize Nanoparticles (Size, Zeta Potential, etc.) dry->characterize

Caption: Workflow for nanoparticle synthesis.

Proposed Cellular Uptake and Drug Release Mechanism

G Proposed Cellular Uptake and pH-Responsive Drug Release cluster_extracellular Extracellular Space (pH ~7.4) cluster_cellular Cellular Environment np_drug Drug-Loaded Nanoparticle (Stable) endocytosis Endocytosis np_drug->endocytosis Cellular Uptake endosome Endosome (pH ~5.0-6.5) endocytosis->endosome dissociation Nanoparticle Dissociation endosome->dissociation Acidic Environment release Drug Release dissociation->release action Therapeutic Action release->action

Caption: Cellular uptake and drug release.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Calcium bis(benzoic acid) Synthesis Yield

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Calcium bis(benzoic acid), also known as calcium benzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of calcium bis(benzoic acid), providing potential causes and actionable solutions.

Issue 1: Low Yield of Calcium bis(benzoic acid)

Potential Causes and Solutions

Potential CauseRecommended Action
Incomplete Reaction Verify Stoichiometry: Ensure a 2:1 molar ratio of benzoic acid to calcium hydroxide. Reaction Time: For the benzoic acid and calcium hydroxide method, ensure the reaction proceeds for the recommended 2-4 hours.[1] Temperature: Maintain the reaction temperature within the optimal range of 60-90°C to ensure the dissolution of reactants and facilitate the reaction.[1][2]
Loss of Product During Washing Use of Cold Solvent: Wash the precipitate with a minimal amount of cold deionized water. Calcium benzoate is less soluble in cold water. Controlled Washing: Avoid excessive washing, which can lead to the dissolution of the product.
Precipitation Issues pH Adjustment: Ensure the final pH of the solution is neutral to slightly basic to maximize the precipitation of calcium benzoate. Cooling: After the reaction, allow the solution to cool gradually to room temperature, followed by further cooling in an ice bath to promote maximum precipitation.
Mechanical Losses Careful Transfer: Be meticulous when transferring the precipitate between vessels (e.g., from the reaction vessel to the filter). Scraping: Ensure all product is scraped from the reaction vessel and filtration apparatus.
Issue 2: Product Impurities

Potential Causes and Solutions

Potential CauseRecommended Action
Unreacted Starting Materials Filtration and Washing: Thoroughly wash the calcium benzoate precipitate with cold deionized water to remove any unreacted benzoic acid or calcium hydroxide. Recrystallization: If significant impurities are present, consider recrystallizing the product from hot water.
Presence of Byproducts (e.g., Sodium Chloride in the Double Displacement Method) Thorough Washing: Wash the precipitate multiple times with deionized water to remove soluble byproducts. Test the filtrate for the presence of chloride ions to ensure complete removal.[3]
Formation of Calcium Carbonate Use of Boiled Water: Use freshly boiled and cooled deionized water to minimize dissolved carbon dioxide, which can react with calcium hydroxide to form calcium carbonate. Inert Atmosphere: For high-purity applications, consider running the reaction under an inert atmosphere (e.g., nitrogen) to prevent the formation of calcium carbonate from atmospheric CO2.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing Calcium bis(benzoic acid)?

A1: The two primary methods are:

  • Direct reaction of benzoic acid with calcium hydroxide: This is an acid-base neutralization reaction.[1][2]

  • Double displacement reaction between sodium benzoate and a soluble calcium salt (e.g., calcium chloride): In this method, the less soluble calcium benzoate precipitates out of the solution.[3][4]

Q2: What is the optimal temperature for the synthesis of Calcium bis(benzoic acid) from benzoic acid and calcium hydroxide?

A2: The recommended temperature range is between 60°C and 90°C.[1][2] This temperature range aids in the dissolution of benzoic acid and calcium hydroxide in water, facilitating a more complete reaction.

Q3: A protocol I found mentions "catalysts" like triethanolamine stearate and ethylene bis-stearamide. What is their role?

A3: These substances are likely not true catalysts but rather act as surfactants or dispersing agents. Their function is to improve the mixing and interaction of the sparingly soluble reactants (benzoic acid and calcium hydroxide) in the aqueous solution, which can lead to a more complete reaction and higher yield.

Q4: The same protocol mentions a "separant" or "isolating agent." What does this refer to?

A4: In the context of this synthesis, a "separant" or "isolating agent" is a substance added to aid in the precipitation and separation of the final product. This could be a flocculant that helps to agglomerate the fine particles of calcium benzoate, making them easier to filter.

Q5: How does stirring speed affect the yield of Calcium bis(benzoic acid)?

A5: Adequate stirring is crucial to ensure the homogeneity of the reaction mixture, especially when dealing with sparingly soluble reactants. However, excessively high stirring speeds can sometimes hinder the initial formation of crystal nuclei (nucleation) and may not necessarily improve the yield once a certain threshold is reached.[5] It is recommended to use a consistent and moderate stirring speed throughout the reaction.

Q6: Can I use a different calcium salt for the double displacement reaction?

A6: Yes, other soluble calcium salts like calcium nitrate could potentially be used. The key is that the calcium salt must be soluble in the reaction solvent (typically water), and the resulting byproduct (e.g., sodium nitrate) should also be soluble to allow for easy separation of the precipitated calcium benzoate.

Experimental Protocols

Method 1: Synthesis from Benzoic Acid and Calcium Hydroxide

This method is adapted from a patented procedure with a reported yield of 99.5%.[1]

Materials:

  • Benzoic Acid

  • Calcium Hydroxide

  • Deionized Water

  • Optional: Triethanolamine stearate, Ethylene bis-stearamide (as dispersing agents)

  • Optional: Flocculant (as an isolating agent)

Procedure:

  • In a reaction vessel, combine 75 kg of benzoic acid, 30 kg of calcium hydroxide, and 400 L of deionized water.

  • If used, add 2 kg of the dispersing agent mixture (triethanolamine stearate and ethylene bis-stearamide).

  • Heat the mixture to 80°C while stirring continuously.

  • Maintain the temperature and stirring for 3 hours.

  • If used, add 12 kg of the isolating agent and stir for an additional 30 minutes.

  • Allow the mixture to cool to room temperature.

  • Filter the precipitate using a Buchner funnel.

  • Wash the precipitate with a small amount of cold deionized water.

  • Dry the product in an oven at a suitable temperature (e.g., 105°C) until a constant weight is achieved.

Method 2: Synthesis from Sodium Benzoate and Calcium Chloride

This method utilizes a double displacement reaction with a reported yield of 82.7%.[3]

Materials:

  • Sodium Benzoate

  • Calcium Chloride

  • Deionized Water

Procedure:

  • Prepare a concentrated solution of sodium benzoate by dissolving 291 kg in 1000 L of water in a reaction vessel.

  • Slowly add a solution of 247 kg of calcium chloride to the sodium benzoate solution while stirring continuously. A white precipitate of calcium benzoate will form.

  • Continue stirring the reaction mixture for 3 hours to ensure the reaction goes to completion.

  • Filter the precipitate using a Buchner funnel.

  • Wash the precipitate thoroughly with deionized water to remove the sodium chloride byproduct.

  • Dry the product in an oven to a constant weight.

Data Presentation

Reactant Ratios and Reported Yields
Synthesis MethodReactantsMolar Ratio (Benzoic Moiety:Ca)Reported Yield
Method 1Benzoic Acid, Calcium Hydroxide2:199.5%[1]
Method 2Sodium Benzoate, Calcium Chloride2:182.7%[3]
Solubility of Calcium Benzoate in Water
Temperature (°C)Solubility ( g/100 mL)
02.32
102.45
202.72
303.02
403.42
604.71
806.87
908.55
1008.70

Visualizations

experimental_workflow_method1 A Combine Reactants (Benzoic Acid, Ca(OH)2, Water) B Add Dispersing Agents (Optional) A->B C Heat to 80°C with Stirring B->C D React for 3 hours C->D E Add Isolating Agent (Optional) D->E F Cool to Room Temperature E->F G Filter Precipitate F->G H Wash with Cold Water G->H I Dry Product H->I troubleshooting_low_yield Start Low Yield Observed Check1 Incomplete Reaction? Start->Check1 Check2 Product Loss? Check1->Check2 No Sol1 Verify Stoichiometry Increase Reaction Time/Temp Check1->Sol1 Yes Check3 Precipitation Issue? Check2->Check3 No Sol2 Use Cold Wash Solvent Minimize Washing Volume Check2->Sol2 Yes Sol3 Adjust pH Ensure Proper Cooling Check3->Sol3 Yes

References

Technical Support Center: Purification of Crude Calcium bis(Benzoic Acid)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Calcium bis(benzoic acid), also known as calcium benzoate.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the purification of crude Calcium bis(benzoic acid) by recrystallization?

A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of most solids, including calcium benzoate, increases with temperature.[1] In this process, the crude calcium benzoate is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. As the solution cools, the solubility of calcium benzoate decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent (mother liquor). The pure crystals can then be isolated by filtration.[1]

Q2: What are the common impurities found in crude Calcium bis(benzoic acid)?

A2: Common impurities can originate from the synthesis process and the starting materials. These may include:

  • Unreacted starting materials: Benzoic acid and calcium hydroxide.

  • Side products: Impurities from industrial-grade benzoic acid such as diphenyl, methyldiphenyl, and phenyl-benzoic acid.

  • Inorganic salts: Chlorides and sulfates.

  • Heavy metals: Iron and lead.

Q3: How can I remove unreacted benzoic acid from my crude calcium benzoate sample?

A3: Unreacted benzoic acid can be removed by washing the crude product with a non-polar organic solvent in which benzoic acid is soluble, but calcium benzoate is not. Alternatively, a basic wash (e.g., with a dilute sodium bicarbonate solution) can be employed to convert the acidic benzoic acid into its water-soluble sodium benzoate salt, which can then be separated from the less soluble calcium benzoate.

Q4: What is the best solvent for the recrystallization of Calcium bis(benzoic acid)?

A4: The ideal solvent for recrystallization should dissolve the calcium benzoate well at high temperatures but poorly at low temperatures. Based on solubility data, water is a suitable solvent for the recrystallization of calcium benzoate. Its solubility increases significantly with temperature, from 2.72 g/100 mL at 20°C to 8.7 g/100 mL at 100°C.[2]

Q5: How can I assess the purity of my purified Calcium bis(benzoic acid)?

A5: The purity of the final product can be assessed using various analytical techniques, including:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point range.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for quantifying the purity of the compound and detecting any residual impurities.

  • Limit Tests: Pharmacopoeial limit tests can be performed to check for specific impurities like chlorides, sulfates, heavy metals, and arsenic.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of crude Calcium bis(benzoic acid).

Problem Possible Cause(s) Recommended Solution(s)
Low or No Crystal Formation Upon Cooling 1. Too much solvent was used: The solution is not supersaturated upon cooling.1. Boil off some of the solvent to concentrate the solution and then allow it to cool again.
2. The cooling process is too rapid: This can lead to the formation of an oil or a supersaturated solution instead of crystals.2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
3. Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated.3. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure calcium benzoate.
Formation of an Oil Instead of Crystals ("Oiling Out") 1. The boiling point of the solvent is higher than the melting point of the solute. 1. This is less likely with water as the solvent for calcium benzoate. However, if it occurs, try adding a small amount of a solvent in which the compound is less soluble to lower the overall solvent power.
2. The solution is cooled too quickly. 2. Reheat the solution until the oil dissolves completely, then allow it to cool down more slowly.
3. High concentration of impurities. 3. Consider a preliminary purification step, such as a solvent wash, to remove some of the impurities before recrystallization.
Discoloration of Purified Crystals 1. Presence of colored impurities. 1. During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The colored impurities will adsorb onto the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Low Yield of Purified Product 1. Incomplete precipitation: Some of the product remains dissolved in the cold mother liquor.1. Ensure the solution is cooled sufficiently in an ice bath to maximize crystal formation.
2. Using too much solvent for washing the crystals. 2. Wash the filtered crystals with a minimal amount of ice-cold solvent.
3. Premature crystallization during hot filtration. 3. Ensure the filtration apparatus (funnel and filter paper) is pre-heated before filtering the hot solution. This can be done by passing some hot solvent through it.
4. Loss of material during transfers. 4. Carefully transfer the product between vessels to minimize mechanical losses.

Experimental Protocols

Recrystallization of Crude Calcium bis(benzoic acid)

Objective: To purify crude calcium benzoate by recrystallization using water as the solvent.

Materials:

  • Crude Calcium bis(benzoic acid)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude calcium benzoate in an Erlenmeyer flask. Add a small amount of deionized water and heat the mixture to boiling while stirring. Continue adding small portions of hot deionized water until the solid is completely dissolved. Use the minimum amount of hot water necessary to achieve complete dissolution.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if decolorization was performed): Pre-heat a Buchner funnel and filter flask by pouring hot water through it. Quickly filter the hot solution to remove the activated charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a drying oven at an appropriate temperature (e.g., 105°C) until a constant weight is achieved.

Purity Assessment by HPLC

Objective: To determine the purity of the purified calcium benzoate using High-Performance Liquid Chromatography.

HPLC Conditions (Example):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of a buffer solution (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile) in a suitable ratio (e.g., 60:40 v/v).[3]

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at 254 nm[3]

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a standard solution of high-purity calcium benzoate of a known concentration in the mobile phase.

  • Sample Preparation: Prepare a solution of the purified calcium benzoate of a known concentration in the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Calculation: Determine the purity of the sample by comparing the peak area of the calcium benzoate in the sample chromatogram to the peak area in the standard chromatogram.

Data Presentation

Table 1: Comparison of Purification Methods for Calcium bis(benzoic acid)

Purification Method Principle Typical Purity Achieved Typical Yield Advantages Disadvantages
Recrystallization Differential solubility in a solvent at different temperatures.>99%60-90%Effective for removing a wide range of impurities; can yield high-purity crystals.Can be time-consuming; yield can be reduced by solubility in the mother liquor.
Solvent Washing Differential solubility of the compound and impurities in a specific solvent.95-98%>90%Quick and simple; high yield.Less effective at removing impurities that have similar solubility to the product.
Chromatography Differential partitioning of the compound and impurities between a stationary and a mobile phase.>99.5%50-80%Very high purity can be achieved; can separate complex mixtures.Can be expensive and time-consuming; may require large volumes of solvent.

Note: The typical purity and yield values are estimates and can vary depending on the initial purity of the crude product and the specific experimental conditions.

Visualizations

PurificationWorkflow cluster_start Start cluster_purification Purification cluster_analysis Analysis cluster_end End Product Crude Crude Calcium bis(Benzoic Acid) Dissolve Dissolve in Minimal Hot Water Crude->Dissolve Decolorize Add Activated Charcoal (if necessary) Dissolve->Decolorize Cool Cool to Crystallize Dissolve->Cool if not colored HotFilter Hot Filtration (if decolorized) Decolorize->HotFilter HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Ice-Cold Water Isolate->Wash Dry Dry Crystals Wash->Dry Purity Purity Analysis (HPLC, Melting Point) Dry->Purity Pure Pure Calcium bis(Benzoic Acid) Purity->Pure

Caption: Workflow for the purification of crude Calcium bis(benzoic acid).

TroubleshootingTree cluster_crystallization Crystallization Issues cluster_purity Purity Issues cluster_yield Yield Issues cluster_solutions Solutions Start Problem During Purification NoCrystals No Crystals Formed? Start->NoCrystals OilingOut Oiling Out Occurs? Start->OilingOut Discolored Crystals Discolored? Start->Discolored LowPurity Low Purity by HPLC? Start->LowPurity LowYield Low Yield? Start->LowYield Concentrate Concentrate Solution (Boil off solvent) NoCrystals->Concentrate Too much solvent? Induce Induce Crystallization (Scratch/Seed) NoCrystals->Induce Supersaturated? SlowCool Reheat and Cool Slowly OilingOut->SlowCool Charcoal Use Activated Charcoal Discolored->Charcoal ReRecrystallize Re-recrystallize LowPurity->ReRecrystallize CheckCooling Ensure Sufficient Cooling LowYield->CheckCooling MinWash Minimize Washing Solvent LowYield->MinWash

Caption: Troubleshooting decision tree for purification issues.

References

"troubleshooting Calcium bis(benzoic acid) precipitation issues"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calcium bis(benzoic acid).

Troubleshooting Guides

Unforeseen precipitation of Calcium bis(benzoic acid) can disrupt experiments and manufacturing processes. This guide provides a systematic approach to diagnosing and resolving these issues.

Immediate Steps When Precipitation is Observed

If you observe unexpected precipitation, follow this initial workflow to diagnose the potential cause:

G A Precipitation Observed B Verify Solution Parameters A->B C Check for Contamination A->C D Review Storage Conditions A->D E Characterize Precipitate B->E C->E G Identify and Remove Contaminant C->G D->E H Adjust Storage (e.g., temperature, light) D->H F Is it Calcium bis(benzoic acid)? E->F Analysis I Proceed to Resolution Protocols F->I Yes J Investigate Other Reactants/Excipients F->J No G cluster_0 A Impure Precipitate B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if needed) B->C Insoluble impurities present D Slow Cooling to Room Temperature B->D No insoluble impurities C->D E Ice Bath Cooling D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Purified Crystals G->H I Pure Calcium bis(benzoic acid) H->I

Technical Support Center: Controlling Crystal Growth of Calcium bis(benzoic acid)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the controlled crystal growth of Calcium bis(benzoic acid). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining high-quality crystals of Calcium bis(benzoic acid). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during crystallization experiments.

Troubleshooting Guides

Crystallization is a nuanced process, and achieving the desired crystal form and quality can be challenging. The following table summarizes common problems encountered during the crystallization of Calcium bis(benzoic acid), their potential causes, and recommended solutions.

Problem EncounteredPotential CausesRecommended Solutions
No Crystals Form - Solution is undersaturated.- Cooling rate is too slow.- Insufficient nucleation sites.- Concentrate the solution by slowly evaporating the solvent.- If using an anti-solvent, ensure a sufficient amount has been added.- Induce nucleation by scratching the inside of the flask with a glass rod or by adding a seed crystal of Calcium bis(benzoic acid).- Cool the solution to a lower temperature.
Formation of Amorphous Precipitate or Oil - Supersaturation is too high.- Cooling rate is too fast.- Presence of impurities that inhibit crystal growth.- Re-heat the solution until the precipitate or oil redissolves and allow it to cool more slowly.- Add a small amount of additional solvent to reduce the supersaturation level.- Filter the hot solution to remove any insoluble impurities before cooling.- Consider using a different solvent or a co-solvent system.
Formation of Very Small or Needle-like Crystals - Rapid nucleation due to high supersaturation.- Insufficient time for crystal growth.- Decrease the rate of cooling or the rate of anti-solvent addition.- Use a solvent system where the solubility of Calcium bis(benzoic acid) is slightly higher to allow for slower crystal growth.- Redissolve the crystals by heating and allow them to recrystallize at a slower rate.
Poor Crystal Quality (e.g., twinning, agglomeration) - High level of impurities.- Stirring rate is too high or too low.- Non-optimal solvent system.- Purify the starting material before crystallization.- Optimize the stirring rate to ensure good mixing without causing excessive secondary nucleation.- Screen different solvents or solvent mixtures to find conditions that favor the growth of single, well-formed crystals.
Inconsistent Crystal Form (Polymorphism) - Variations in experimental conditions such as temperature, pH, and solvent.- Presence of certain impurities or additives.- Tightly control all experimental parameters, including temperature profiles, pH of the solution, and solvent composition.- Use seed crystals of the desired polymorph to direct crystallization.- Investigate the effect of different solvents and additives on the resulting crystal form.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of Calcium bis(benzoic acid) in common solvents?

SolventSolubilityTemperature (°C)Citation
Water2.32 g/100 mL0[1]
Water2.72 g/100 mL20[1]
Water8.7 g/100 mL100[1]
EthanolSparingly solubleNot specified[2]

Note: "Sparingly soluble" indicates that a relatively small amount of the solute dissolves in the solvent. For practical purposes, this suggests that ethanol could be a suitable anti-solvent when water is the primary solvent.

Q2: How does pH affect the crystallization of Calcium bis(benzoic acid)?

The pH of the crystallization solution can significantly influence the solubility and crystal form of Calcium bis(benzoic acid). Benzoic acid is a weak acid, and its calcium salt is derived from a weak acid and a strong base (calcium hydroxide). Therefore, the pH of an aqueous solution of Calcium bis(benzoic acid) will be slightly alkaline. Changes in pH can affect the protonation state of the benzoate ion, which in turn can influence crystal packing and potentially lead to the formation of different polymorphs or solvates. It is recommended to control and monitor the pH during crystallization to ensure reproducibility.

Q3: What are the common techniques for growing single crystals of Calcium bis(benzoic acid)?

Several techniques can be employed to grow single crystals suitable for X-ray diffraction and other characterization methods. The choice of technique depends on the solubility of the compound and the desired crystal size. Common methods include:

  • Slow Cooling Crystallization: This involves dissolving the compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by slow cooling to induce crystallization.

  • Vapor Diffusion: This technique is suitable for small amounts of material and involves the slow diffusion of a volatile anti-solvent vapor into a solution of the compound, gradually reducing its solubility and promoting crystal growth.

  • Anti-Solvent Crystallization: This method involves the addition of a solvent in which the compound is insoluble (an anti-solvent) to a solution of the compound, causing it to precipitate and form crystals.[2]

Q4: Can additives be used to control the crystal habit of Calcium bis(benzoic acid)?

Yes, additives can be used to modify the crystal habit (the external shape of the crystal). Polymeric additives, for example, can selectively adsorb to specific crystal faces, inhibiting their growth and promoting the growth of other faces. This can lead to changes in the crystal morphology, for instance, from needles to plates or blocks. The choice of additive and its concentration needs to be determined empirically for the specific crystallization system.

Experimental Protocols

The following are detailed protocols for common crystallization methods that can be adapted for Calcium bis(benzoic acid).

Protocol 1: Cooling Crystallization from Aqueous Solution

This protocol is suitable for obtaining crystalline powder of Calcium bis(benzoic acid).

  • Dissolution: In a beaker or flask, add Calcium bis(benzoic acid) to deionized water. Heat the mixture on a hot plate with stirring to a temperature of approximately 80-90°C. Continue adding the solid until a saturated solution is obtained (i.e., a small amount of solid no longer dissolves).

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration of the saturated solution into a clean, pre-warmed flask to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water).

  • Crystal Collection: Once crystallization is complete, collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold deionized water to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the decomposition point of the hydrated form, if applicable.

Protocol 2: Vapor Diffusion

This method is ideal for growing high-quality single crystals for structural analysis.

  • Prepare the Solution: Prepare a concentrated solution of Calcium bis(benzoic acid) in a suitable solvent in which it is soluble (e.g., a mixture of water and a miscible organic solvent if solubility in pure water is too high for this technique).

  • Set up the Crystallization Chamber:

    • Place a small, open vial containing your solution inside a larger, sealable container (e.g., a beaker or a jar).

    • Add a small amount of a volatile anti-solvent (a solvent in which Calcium bis(benzoic acid) is insoluble, such as ethanol) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Seal and Incubate: Seal the outer container tightly and leave it undisturbed in a location with a stable temperature.

  • Crystal Growth: The anti-solvent vapor will slowly diffuse into the solution in the inner vial, reducing the solubility of the Calcium bis(benzoic acid) and promoting the slow growth of crystals over several days to weeks.[3][4]

  • Harvesting: Once suitable crystals have formed, carefully remove the inner vial and collect the crystals.

Protocol 3: Anti-Solvent Crystallization

This technique is useful for compounds that are highly soluble in one solvent and poorly soluble in another.

  • Dissolution: Dissolve Calcium bis(benzoic acid) in a minimum amount of a "good" solvent (e.g., water) at room temperature to create a concentrated solution.

  • Anti-Solvent Addition: Slowly add a "poor" solvent or anti-solvent (e.g., ethanol) dropwise to the stirred solution.[2]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of precipitation. If no crystals form, you can try scratching the inside of the flask or adding a seed crystal.

  • Crystal Growth: Once turbidity is observed, stop adding the anti-solvent and allow the solution to stand undisturbed to allow for crystal growth.

  • Collection and Drying: Collect, wash, and dry the crystals as described in Protocol 1.

Visualizations

Experimental Workflow for Crystallization

experimental_workflow Experimental Workflow for Crystallization of Calcium bis(benzoic acid) cluster_prep Preparation cluster_cryst Crystallization Method cluster_post Post-Processing start Start dissolve Dissolve Ca(C7H5O2)2 in Solvent start->dissolve filter Hot Filtration (Optional) dissolve->filter cooling Slow Cooling filter->cooling vapor_diffusion Vapor Diffusion filter->vapor_diffusion anti_solvent Anti-Solvent Addition filter->anti_solvent collect Collect Crystals (Filtration) cooling->collect vapor_diffusion->collect anti_solvent->collect wash Wash Crystals collect->wash dry Dry Crystals wash->dry end End Product: Crystalline Ca(C7H5O2)2 dry->end

Caption: Workflow for Calcium bis(benzoic acid) crystallization.

Troubleshooting Logic for Crystal Growth

troubleshooting_logic Troubleshooting Logic for Crystal Growth Issues start Experiment Start check_crystals Crystals Formed? start->check_crystals no_crystals No Crystals check_crystals->no_crystals No oiling_out Oil/Precipitate Forms check_crystals->oiling_out Oil/Precipitate poor_quality Poor Quality Crystals check_crystals->poor_quality Poor Quality end Successful Crystallization check_crystals->end Yes solution_undersaturated Increase Concentration / Add Anti-Solvent no_crystals->solution_undersaturated slow_cooling Cool to Lower Temperature no_crystals->slow_cooling induce_nucleation Scratch Flask / Add Seed Crystal no_crystals->induce_nucleation reheat_cool_slower Reheat and Cool Slower oiling_out->reheat_cool_slower add_solvent Add More Solvent oiling_out->add_solvent purify_material Purify Starting Material poor_quality->purify_material optimize_stirring Optimize Stirring poor_quality->optimize_stirring solution_undersaturated->check_crystals slow_cooling->check_crystals induce_nucleation->check_crystals reheat_cool_slower->check_crystals add_solvent->check_crystals purify_material->start optimize_stirring->start

Caption: Decision tree for troubleshooting crystallization.

References

"preventing contamination in Calcium bis(benzoic acid) synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing contamination during the synthesis of Calcium bis(benzoic acid), also known as calcium benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of contamination in Calcium bis(benzoic acid) synthesis?

A1: Contamination can arise from several sources, including impurities in the starting materials (benzoic acid and calcium source), the reaction solvent (typically water), and cross-contamination from equipment. Atmospheric carbon dioxide can also react with the calcium source to form calcium carbonate.

Q2: What are the typical purity specifications for Calcium bis(benzoic acid)?

A2: Purity specifications can vary depending on the intended application. However, guidelines from the Joint FAO/WHO Expert Committee on Food Additives (JECFA) provide a good reference.[1][2] Key parameters include:

ParameterSpecification
Purity (on dried basis)≥ 99.0%
Loss on drying≤ 17.5%
Water insoluble matter≤ 0.3%
Chlorinated organic compounds≤ 0.07% (as Cl2)
Lead (Pb)≤ 2 mg/kg

Q3: How can I purify the starting benzoic acid before synthesis?

A3: Recrystallization is an effective method for purifying benzoic acid.[3][4][5][6][7] This process involves dissolving the impure benzoic acid in a hot solvent, such as water, followed by slow cooling to allow for the formation of pure crystals, leaving impurities dissolved in the solvent.

Q4: What is a standard method for the synthesis of Calcium bis(benzoic acid)?

A4: A common laboratory-scale synthesis involves the reaction of benzoic acid with a calcium salt, such as calcium hydroxide or calcium carbonate, in an aqueous solution. Another method involves the reaction of benzoic acid with sodium hydroxide, followed by the addition of a soluble calcium salt like calcium chloride to precipitate the calcium benzoate.[8] A low-temperature industrial method utilizes industrial-grade benzoic acid and calcium hydroxide with a catalyst.[9][10][11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Loss of product during filtration or washing. - Incorrect stoichiometry of reactants.- Ensure the reaction goes to completion by monitoring with appropriate analytical techniques (e.g., pH measurement). - Optimize filtration and washing steps to minimize product loss. - Accurately weigh reactants and ensure the correct molar ratios are used.
Product is off-color (not white) - Impurities in the starting materials. - Contamination from the reaction vessel. - Formation of colored byproducts due to reaction temperature being too high.- Purify the benzoic acid by recrystallization before use.[3][4][5][6][7] - Use high-purity calcium hydroxide or another appropriate calcium source. - Ensure all glassware is thoroughly cleaned. - Maintain the recommended reaction temperature.[9][10][11]
Product fails to precipitate or precipitation is incomplete - Incorrect pH of the reaction mixture. - Product is too soluble in the chosen solvent at the precipitation temperature.- Adjust the pH of the solution. The solubility of calcium benzoate is pH-dependent. - Cool the reaction mixture in an ice bath to decrease the solubility and induce precipitation.
Presence of gritty or insoluble particles in the final product - Contamination with unreacted starting materials (e.g., calcium hydroxide). - Formation of calcium carbonate from the reaction of the calcium source with atmospheric CO2.- Filter the reaction mixture before precipitation to remove any insoluble impurities. - Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent the formation of calcium carbonate.
High levels of heavy metal contamination - Impurities in the calcium source.- Use a high-purity, food-grade, or pharmaceutical-grade calcium source.[12]

Experimental Protocols

Protocol 1: Synthesis via Reaction of Benzoic Acid and Calcium Hydroxide

This protocol is based on a low-temperature synthesis method.[9][10][11]

  • Reaction Setup: In a reaction kettle, combine 75 kg of industrial-grade benzoic acid, 30 kg of calcium hydroxide, 2 kg of a catalyst (e.g., triethanolamine stearate), and 400 kg of water.

  • Reaction: Heat the mixture to 80°C while stirring.

  • Reaction Time: Maintain the temperature and continue stirring for 3 hours.

  • Isolation: Add 12 kg of an isolating agent and stir for an additional 30 minutes.

  • Purification: Filter the resulting precipitate and wash with hot water.

  • Drying: Dry the purified product in an oven.

Protocol 2: Synthesis via Double Displacement Reaction

This protocol is adapted from a patent describing the preparation for a feed additive.[8]

  • Dissolution of Benzoic Acid: Dissolve 122.2 g (1.0 mol) of benzoic acid in 100 mL of an aqueous solution containing 45.0 g of sodium hydroxide.

  • Precipitation: Slowly add 200 mL of an aqueous solution containing 108.5 g (0.5 mol) of calcium chloride to the reaction mixture with stirring. A white solid will precipitate.

  • Stirring: Continue stirring for 1 hour after the addition is complete.

  • Filtration and Washing: Filter the precipitate and wash the filter cake with water until the filtrate is neutral.

  • Drying: Dry the product under reduced pressure at 50°C.

Visualizing the Process

Contamination Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common contamination issues during Calcium bis(benzoic acid) synthesis.

Contamination_Troubleshooting cluster_troubleshooting Troubleshooting Steps start Start Synthesis check_purity Check Final Product Purity start->check_purity pass Synthesis Successful check_purity->pass Meets Specs fail Identify Contamination Source check_purity->fail Fails Specs check_reactants Analyze Starting Materials (Benzoic Acid, Ca(OH)2) fail->check_reactants check_process Review Synthesis Process (Temp, pH, Atmosphere) fail->check_process check_equipment Inspect Equipment for Cleanliness fail->check_equipment purify_reactants Purify/Replace Reactants check_reactants->purify_reactants adjust_process Optimize Process Parameters check_process->adjust_process clean_equipment Thoroughly Clean Equipment check_equipment->clean_equipment purify_reactants->start Retry Synthesis adjust_process->start Retry Synthesis clean_equipment->start Retry Synthesis

Caption: A workflow for troubleshooting contamination in Calcium bis(benzoic acid) synthesis.

Ishikawa (Fishbone) Diagram of Potential Contamination Sources

This diagram outlines the potential root causes of contamination in the synthesis process.

Ishikawa cluster_materials cluster_process cluster_equipment cluster_environment effect Contamination in Calcium bis(Benzoic Acid) materials Starting Materials effect->materials process Process Parameters effect->process equipment Equipment effect->equipment environment Environment effect->environment benzoic_acid Impure Benzoic Acid materials->benzoic_acid calcium_source Contaminated Calcium Source (e.g., heavy metals) materials->calcium_source solvent Impure Solvent (Water) materials->solvent temperature Incorrect Temperature (byproduct formation) process->temperature ph Incorrect pH (incomplete precipitation) process->ph stirring Inadequate Stirring (incomplete reaction) process->stirring cleaning Insufficient Cleaning (cross-contamination) equipment->cleaning material_leaching Leaching from Reactor equipment->material_leaching atmosphere Atmospheric CO2 (carbonate formation) environment->atmosphere airborne Airborne Particulates environment->airborne

References

Technical Support Center: Drying Methods for Hydrated Calcium bis(benzoic acid)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the drying methods for hydrated Calcium bis(benzoic acid). It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during laboratory work.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the drying of hydrated Calcium bis(benzoic acid), providing potential causes and recommended solutions in a user-friendly question-and-answer format.

Q1: Why is my dried Calcium bis(benzoic acid) powder clumpy and not a fine powder?

Possible Causes:

  • Melting or sintering: The drying temperature may be too high, causing partial melting or fusion of the particles.

  • Residual solvent: Incomplete drying can leave residual water, leading to particle agglomeration.

  • Hygroscopic nature: The anhydrous form can be hygroscopic and may reabsorb atmospheric moisture if not handled in a dry environment.

Troubleshooting Steps:

  • Lower the drying temperature: For oven drying, reduce the temperature and extend the drying time.

  • Use vacuum drying: Drying under reduced pressure allows for lower temperatures, minimizing the risk of melting.

  • Ensure complete drying: Dry the material to a constant weight.

  • Handle in a controlled atmosphere: After drying, handle the powder in a glove box or a desiccator to prevent moisture reabsorption.

Q2: The final weight of my dried sample suggests a higher water content than expected for the trihydrate. What could be the reason?

Possible Causes:

  • Adsorbed surface water: The initial sample may have had excess surface moisture not part of the crystalline structure.

  • Incorrect starting material: The initial material might not have been the pure trihydrate.

Troubleshooting Steps:

  • Pre-drying: Gently pre-dry the sample at a low temperature (e.g., 40°C) for a short period to remove surface moisture before the main drying step.

  • Characterize starting material: Use techniques like Thermogravimetric Analysis (TGA) to confirm the initial hydration state of your Calcium bis(benzoic acid).

Q3: I observe discoloration (yellowing) of the powder after drying. How can I prevent this?

Possible Causes:

  • Thermal decomposition: Although the decomposition temperature of calcium benzoate is high (around 420°C), prolonged exposure to even moderately high temperatures in the presence of impurities could lead to slight degradation.[1]

  • Oxidation: The presence of air during high-temperature drying might cause oxidative degradation.

Troubleshooting Steps:

  • Use lower drying temperatures: Opt for vacuum or freeze-drying.

  • Dry under an inert atmosphere: When using an oven, purge it with an inert gas like nitrogen.

Q4: My freeze-dried Calcium bis(benzoic acid) is difficult to handle and appears amorphous. How can I obtain a more crystalline product?

Possible Causes:

  • Lyophilization can sometimes lead to an amorphous state. [2] The rapid removal of water can disrupt the crystal lattice.

  • Inappropriate freezing rate: The rate at which the sample is frozen can influence the crystal structure of the final product.

Troubleshooting Steps:

  • Annealing: Include an annealing step in your freeze-drying cycle. This involves holding the sample at a temperature below its freezing point for a period to allow for crystal growth.

  • Post-drying treatment: Consider a post-drying annealing step at a moderate temperature under vacuum to encourage recrystallization.

Comparison of Drying Methods

The choice of drying method significantly impacts the physicochemical properties of the final Calcium bis(benzoic acid) product. This table summarizes the key characteristics of common drying techniques.

Drying MethodOperating PrincipleTypical TemperatureTypical TimeAdvantagesDisadvantages
Oven Drying Convective heat transfer using hot air.80-105°C4-24 hoursSimple, cost-effective, readily available equipment.Potential for thermal degradation, oxidation, and particle agglomeration.
Vacuum Drying Reduced pressure lowers the boiling point of water, allowing for drying at lower temperatures.40-70°C6-18 hoursMinimizes thermal degradation and oxidation; good for heat-sensitive materials.Slower than oven drying at higher temperatures; requires a vacuum pump.
Freeze-Drying (Lyophilization) Water is removed by sublimation from the frozen state under deep vacuum.-40 to -20°C (primary), 20-30°C (secondary)24-72 hoursPreserves the original structure, minimizes degradation, produces a porous and easily re-dissolvable product.[2]Time-consuming, expensive equipment, may result in an amorphous product.

Experimental Protocols

Oven Drying Protocol

Objective: To remove water of hydration from Calcium bis(benzoic acid) trihydrate using a conventional oven.

Methodology:

  • Spread a thin layer of the hydrated Calcium bis(benzoic acid) (approximately 5-10 mm thick) on a clean, tared watch glass or petri dish.

  • Place the sample in a preheated, well-ventilated oven at 105°C.

  • Dry the sample for 4 hours.

  • After 4 hours, transfer the sample to a desiccator to cool to room temperature.

  • Weigh the sample.

  • Return the sample to the oven for 1-hour intervals, followed by cooling and weighing, until a constant weight is achieved (typically ±0.5 mg).

  • The final, constant weight corresponds to the anhydrous Calcium bis(benzoic acid).

Vacuum Drying Protocol

Objective: To dry hydrated Calcium bis(benzoic acid) under reduced pressure to minimize thermal stress.

Methodology:

  • Place a thin layer of the hydrated sample on a tared dish suitable for a vacuum oven.

  • Place the dish in the vacuum oven and connect the vacuum pump.

  • Reduce the pressure inside the oven to below 100 mbar.

  • Set the oven temperature to 60°C.

  • Dry under these conditions for 8-12 hours.

  • Turn off the heat and allow the oven to cool to room temperature before slowly releasing the vacuum.

  • Transfer the sample to a desiccator and weigh.

  • Repeat the drying cycle for 2-hour intervals until a constant weight is achieved.

Freeze-Drying (Lyophilization) Protocol

Objective: To remove water from frozen hydrated Calcium bis(benzoic acid) via sublimation.

Methodology:

  • Dissolve or suspend the hydrated Calcium bis(benzoic acid) in a minimal amount of high-purity water.

  • Freeze the sample in a suitable flask by rotating it in a bath of dry ice/acetone or liquid nitrogen to create a thin, frozen shell on the inner surface of the flask.

  • Attach the flask to the manifold of a freeze-dryer.

  • Ensure the condenser temperature is below -50°C and the vacuum is below 0.1 mbar.

  • Allow the sublimation to proceed until all the ice has disappeared. This may take 24-72 hours depending on the sample size.

  • Once the primary drying is complete, a secondary drying step can be performed by increasing the shelf temperature to 20-25°C for several hours to remove any residual bound water.

  • Once the cycle is complete, vent the system with dry nitrogen gas and quickly transfer the dried powder to a sealed container.

Determination of Water Content by Karl Fischer Titration

Objective: To accurately quantify the residual water content in the dried Calcium bis(benzoic acid) sample.

Methodology:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Use a suitable solvent system, such as methanol.

  • Titrant Standardization: Standardize the Karl Fischer reagent using a certified water standard or disodium tartrate dihydrate.

  • Sample Preparation: Accurately weigh a suitable amount of the dried Calcium bis(benzoic acid) powder (typically 50-100 mg, depending on the expected water content).

  • Titration: Quickly transfer the weighed sample into the titration vessel.

  • Analysis: Start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content in the sample, usually expressed as a percentage.

Visualization of Decision-Making Workflow

The following diagram illustrates a logical workflow for selecting an appropriate drying method for hydrated Calcium bis(benzoic acid) based on experimental requirements.

DryingMethodSelection start Start: Hydrated Calcium bis(benzoic acid) goal Define Primary Goal start->goal speed Speed & Cost-Effectiveness goal->speed  Speed is critical thermosensitive Preserve Thermal Stability goal->thermosensitive Material is heat-sensitive   structure Preserve Original Structure & High Porosity goal->structure  Structural integrity is key oven Oven Drying speed->oven vacuum Vacuum Drying thermosensitive->vacuum freeze Freeze-Drying structure->freeze qc Quality Control: Karl Fischer Titration (Residual Water) oven->qc vacuum->qc freeze->qc end End: Dried Product qc->end

Caption: Decision workflow for selecting a drying method.

References

Technical Support Center: Scaling Up Calcium bis(benzoic acid) Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the production of Calcium bis(benzoic acid). The information is designed to address specific challenges that may arise during the scaling up of its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the production of Calcium bis(benzoic acid)?

A1: The main challenges in scaling up the production of Calcium bis(benzoic acid) include:

  • Heat Management: The neutralization reaction between benzoic acid and a calcium base is exothermic, and managing the heat generated is crucial to prevent side reactions and ensure product quality.[1]

  • Solid Handling and Mixing: Ensuring uniform mixing of solid reactants (benzoic acid and calcium hydroxide) in a large-volume reactor can be difficult and may lead to incomplete reactions.

  • Control of Crystallization: Controlling the crystal size and morphology during precipitation is critical for downstream processes like filtration and drying, as well as for the final product's properties.

  • Filtration and Washing: Separating the fine crystals of calcium benzoate from the reaction mixture can be slow and inefficient on a large scale.

  • Drying: Efficiently drying the product to the desired moisture content without causing degradation or changes in crystal structure can be challenging.

Q2: What are the critical quality attributes of Calcium bis(benzoic acid) that need to be monitored during production?

A2: Key quality attributes to monitor include:

  • Purity: The assay of Calcium bis(benzoic acid) should typically be not less than 99.0% on a dried basis.

  • Moisture Content: The loss on drying is a critical parameter to control, as excessive moisture can affect stability and handling.

  • Appearance: The product should be a white or colorless crystalline powder.

  • Solubility: While sparingly soluble in water, its solubility characteristics are important for its applications.

  • Particle Size Distribution: This affects the bulk density, flowability, and dissolution rate of the final product.

  • Absence of Impurities: Monitoring for unreacted benzoic acid, excess calcium hydroxide, and by-products is essential.

Q3: What are the common impurities in industrial-grade benzoic acid, and how can they affect the final product?

A3: Industrial-grade benzoic acid may contain impurities such as benzaldehyde, benzyl alcohol, and chlorinated organic compounds. These impurities can be carried through the process and affect the purity, color, and odor of the final Calcium bis(benzoic acid) product. It is crucial to use high-purity benzoic acid or implement purification steps to meet the required quality standards for pharmaceutical applications.

Troubleshooting Guides

Issue 1: Low Yield of Calcium bis(benzoic acid)
Possible Cause Troubleshooting Step
Incomplete Reaction - Ensure adequate mixing to maintain a homogenous suspension of reactants.- Verify the stoichiometry of benzoic acid and calcium hydroxide.- Monitor the reaction temperature to ensure it is within the optimal range (e.g., 60-90°C for the low-temperature method).
Loss of Product during Filtration - Select a filter medium with an appropriate pore size to prevent the loss of fine particles.- Optimize the filtration pressure to avoid forcing fine particles through the filter.
Product Adherence to Reactor Walls - Ensure the reactor surface is clean and smooth.- Consider using a reactor with a polished internal surface or a suitable coating.
Issue 2: Product Off-Color or with an Odor
Possible Cause Troubleshooting Step
Impurities in Raw Materials - Use high-purity grades of benzoic acid and calcium hydroxide.- Analyze incoming raw materials for impurities.
Side Reactions at High Temperatures - Carefully control the reaction temperature to avoid thermal degradation.- Ensure efficient heat removal from the reactor, especially during scale-up.
Contamination from Equipment - Thoroughly clean all equipment before use.- Check for any corrosion or leaching from the reactor and transfer lines.
Issue 3: Poor Filtration and Washing Efficiency
Possible Cause Troubleshooting Step
Fine Particle Size - Optimize the crystallization process to obtain larger, more uniform crystals. This can be achieved by controlling the rate of addition of reactants and the cooling profile.- Consider using a filter aid, but ensure it is compatible with the final product's application.
Filter Clogging - Use a larger filter area.- Implement a back-flushing or vibration mechanism to dislodge the filter cake.
Inefficient Washing - Use an appropriate wash solvent (e.g., deionized water) and ensure uniform distribution over the filter cake.- Perform multiple small washes instead of a single large one.
Issue 4: Product Fails to Meet Purity Specifications
Possible Cause Troubleshooting Step
Unreacted Starting Materials - Ensure the reaction goes to completion by extending the reaction time or optimizing the temperature.- Improve mixing to ensure all reactants come into contact.
Entrapment of Impurities in Crystals - Control the crystallization rate to allow for the formation of purer crystals.- Consider a recrystallization step if purity issues persist.
Inadequate Washing - Increase the volume of the wash solvent or the number of washing cycles.

Data Presentation

Table 1: Typical Reaction Parameters for Low-Temperature Synthesis of Calcium bis(benzoic acid)

ParameterLaboratory Scale (Example)Pilot/Industrial Scale (Example)
Benzoic Acid65-85 kg650-850 kg
Calcium Hydroxide28-32 kg280-320 kg
Water300-500 kg3000-5000 kg
Reaction Temperature60-90 °C60-90 °C
Reaction Time2-4 hours3-5 hours
Stirring Speed100-200 RPM50-100 RPM (impeller tip speed is a better scale-up parameter)
Expected Yield>95%>95%

Note: These values are illustrative and should be optimized for each specific process and scale.

Experimental Protocols

Low-Temperature Synthesis of Calcium bis(benzoic acid)

This protocol is based on the method described in patent CN102050727A.

Materials:

  • Industrial-grade Benzoic Acid

  • Calcium Hydroxide

  • Deionized Water

Equipment:

  • Jacketed reaction vessel with an agitator and temperature control

  • Heating/cooling system for the reactor jacket

  • Filtration unit (e.g., Nutsche filter-dryer)

  • Vacuum dryer

Procedure:

  • Charge the reaction vessel with the specified amounts of deionized water, benzoic acid, and calcium hydroxide.

  • Start the agitator to ensure a homogenous suspension.

  • Heat the reaction mixture to the target temperature (e.g., 80°C) using the jacketed heating system.

  • Maintain the reaction at the target temperature for the specified duration (e.g., 2-4 hours) with continuous stirring.

  • After the reaction is complete, cool the mixture to facilitate precipitation.

  • Transfer the slurry to the filtration unit.

  • Filter the product and wash the filter cake with deionized water to remove any unreacted starting materials and soluble impurities.

  • Dry the product under vacuum at an appropriate temperature (e.g., 105°C) until the desired moisture content is reached.

  • Discharge the dried Calcium bis(benzoic acid) powder and package it appropriately.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction Stage cluster_separation Separation Stage cluster_finishing Finishing Stage reactants Charge Reactants (Benzoic Acid, Calcium Hydroxide, Water) mixing Agitation and Heating (60-90°C) reactants->mixing reaction Reaction Period (2-4 hours) mixing->reaction cooling Cooling and Precipitation reaction->cooling filtration Filtration cooling->filtration washing Washing with Water filtration->washing drying Vacuum Drying washing->drying packaging Packaging drying->packaging

Caption: Experimental workflow for Calcium bis(benzoic acid) production.

troubleshooting_logic cluster_yield Low Yield cluster_purity Purity Issues cluster_filtration_drying Filtration/Drying Problems start Problem Identified check_reaction Check Reaction Parameters (Temp, Time, Stoichiometry) start->check_reaction check_raw_materials Analyze Raw Material Purity start->check_raw_materials analyze_psd Analyze Particle Size Distribution start->analyze_psd check_mixing Evaluate Mixing Efficiency check_reaction->check_mixing check_filtration Inspect Filtration for Losses check_mixing->check_filtration check_temp_control Verify Temperature Control check_raw_materials->check_temp_control check_washing Optimize Washing Protocol check_temp_control->check_washing optimize_crystallization Optimize Crystallization analyze_psd->optimize_crystallization check_filter Check Filter for Clogging optimize_crystallization->check_filter optimize_drying Optimize Drying Conditions check_filter->optimize_drying

Caption: Troubleshooting logic for Calcium bis(benzoic acid) production.

References

Validation & Comparative

"Calcium bis(benzoic acid) vs sodium benzoate as a preservative"

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Calcium Bis(benzoic acid) and Sodium Benzoate as Preservatives

Introduction

Benzoic acid and its salts are widely utilized as preservatives in the food, pharmaceutical, and cosmetic industries due to their efficacy against a broad spectrum of microorganisms. The primary function of these compounds is to inhibit the growth of yeast, mold, and some bacteria, thereby extending the shelf life and ensuring the safety of various products. Among the salts of benzoic acid, sodium benzoate is the most extensively used and studied. Calcium bis(benzoic acid), also known as calcium benzoate, serves as an alternative, particularly in applications where sodium content is a concern. This guide provides a detailed comparison of these two preservatives, focusing on their physicochemical properties, antimicrobial efficacy, mechanism of action, and applications, supported by available data and standard experimental protocols.

Physicochemical Properties

The selection of a preservative is often dictated by its physical and chemical properties and its compatibility with the product formulation. Both sodium benzoate and calcium benzoate are salts of benzoic acid, and thus share similarities in their preservative action, which is primarily attributed to the undissociated benzoic acid molecule. However, their different cations (sodium vs. calcium) lead to variations in properties such as solubility and molecular weight.

PropertyCalcium bis(benzoic acid)Sodium Benzoate
Molecular Formula C₁₄H₁₀CaO₄C₇H₅NaO₂
Molecular Weight 282.3 g/mol 144.11 g/mol
Appearance White crystalline powderWhite crystalline powder or granules
Solubility in Water 2.6 g/100 mL at 0°C53.0 g/100 mL at 20°C
E Number E213E211
Effective pH Range Acidic conditions (pH 2.5 - 4.0)Acidic conditions (pH 2.5 - 4.0)

Mechanism of Antimicrobial Action

The preservative action of both calcium and sodium benzoate is dependent on the presence of undissociated benzoic acid. In an acidic environment, the benzoate salts convert to benzoic acid. Being lipophilic, the undissociated benzoic acid molecule can easily penetrate the cell membrane of microorganisms.

Once inside the cell, where the pH is typically neutral or slightly alkaline, the benzoic acid dissociates, releasing protons (H⁺ ions). This leads to the acidification of the cytoplasm, which inhibits the activity of key enzymes, such as those involved in the phosphofructokinase pathway of glucose fermentation, thereby disrupting the cell's metabolic processes and preventing its growth and proliferation.

G cluster_extracellular Extracellular Environment (Acidic pH) cluster_cell Microbial Cell (Neutral pH) SB Sodium/Calcium Benzoate BA_undissociated Benzoic Acid (Undissociated) SB->BA_undissociated Low pH BA_undissociated_internal Benzoic Acid (Undissociated) BA_undissociated->BA_undissociated_internal Passes through cell membrane BA_dissociated Benzoate Anion + H+ Metabolism Glycolysis/ Energy Production BA_dissociated->Metabolism Inhibits Enzymes Growth Microbial Growth Inhibited Metabolism->Growth BA_undissociated_internal->BA_dissociated Higher internal pH

Mechanism of action for benzoate preservatives.

Antimicrobial Efficacy

The effectiveness of a preservative is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the substance that prevents visible growth of a microorganism. While extensive data is available for sodium benzoate, there is a notable scarcity of publicly available, direct comparative studies and specific MIC values for calcium bis(benzoic acid). The efficacy of both compounds is highly dependent on the pH of the medium, with optimal activity in the acidic range of 2.5 to 4.0.

The following table summarizes reported MIC values for sodium benzoate against common spoilage microorganisms. This data can serve as a benchmark for the expected efficacy of benzoate preservatives. It is important to note that these values can vary depending on the specific strain, culture medium, and experimental conditions.

MicroorganismTypeSodium Benzoate MIC (ppm)
Escherichia coliBacterium50 - 1000
Staphylococcus aureusBacterium1000 - 4000
Aspergillus nigerMold200 - 2000
Candida albicansYeast100 - 1000

Note: Data compiled from various sources. Exact values can vary based on experimental conditions.

Experimental Protocols: Antimicrobial Effectiveness Test (AET)

To ensure a product is adequately preserved, an Antimicrobial Effectiveness Test (AET), also known as a preservative challenge test, is performed. Standardized methods are described in the United States Pharmacopeia (USP) Chapter <51> and the European Pharmacopoeia (Ph. Eur.).

Objective: To determine the effectiveness of the preservative system in a product by challenging it with a standardized inoculum of microorganisms.

Methodology (based on USP <51>):

  • Preparation of Inoculum: Standardized cultures of five specific microorganisms are prepared: Candida albicans (ATCC No. 10231), Aspergillus brasiliensis (ATCC No. 16404), Escherichia coli (ATCC No. 8739), Pseudomonas aeruginosa (ATCC No. 9027), and Staphylococcus aureus (ATCC No. 6538). The concentration of each microbial suspension is adjusted to approximately 1 x 10⁸ colony-forming units (CFU)/mL.

  • Inoculation of Product: The product is inoculated with a small volume (0.5% to 1.0% of the product volume) of one of the prepared microbial suspensions to achieve an initial concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL. Separate containers are used for each microorganism.

  • Incubation: The inoculated containers are incubated at 22.5 ± 2.5°C.

  • Sampling and Enumeration: Aliquots are withdrawn from the inoculated containers at specified intervals (typically 7, 14, and 28 days). The number of viable microorganisms in each aliquot is determined by plate counts.

  • Interpretation of Results: The log reduction in the concentration of each microorganism is calculated at each time point. The product passes the test if it meets the specific log reduction criteria outlined in the pharmacopeia for its category.

G cluster_sampling Sampling and Enumeration start Start prep_inoculum Prepare Inoculum (5 microorganisms) start->prep_inoculum inoculate Inoculate Product (10^5-10^6 CFU/mL) prep_inoculum->inoculate incubate Incubate at 22.5 ± 2.5°C inoculate->incubate day7 Day 7 incubate->day7 day14 Day 14 day28 Day 28 results Calculate Log Reduction & Compare to Criteria day28->results end End results->end

Workflow for Antimicrobial Effectiveness Testing.

Applications and Regulatory Status

Both sodium and calcium benzoate are used in a wide range of products. Their application is generally limited to acidic foods and beverages where they are most effective.

Sodium Benzoate:

  • Food and Beverages: Carbonated drinks, fruit juices, jams, jellies, pickles, and sauces.

  • Pharmaceuticals: Preservative in liquid medications such as cough syrups.

  • Cosmetics and Personal Care: Found in products like lotions, shampoos, and mouthwash.

Calcium bis(benzoic acid):

  • Food and Beverages: Used as a preservative in similar applications to sodium benzoate, particularly when a low sodium content is desired. It is also found in some flours.

  • Pharmaceuticals and Cosmetics: Less commonly used than sodium benzoate, but can be found in some formulations.

Both preservatives are generally recognized as safe (GRAS) by regulatory agencies like the U.S. Food and Drug Administration (FDA) when used within specified limits. The acceptable daily intake (ADI) for benzoic acid and its salts is set at 0-5 mg/kg of body weight by the World Health Organization.

Comparison Summary and Conclusion

FeatureCalcium bis(benzoic acid)Sodium Benzoate
Primary Active Form Benzoic AcidBenzoic Acid
Efficacy Assumed to be similar to sodium benzoate due to the common active form, but direct comparative data is lacking.Well-documented efficacy against yeast, mold, and some bacteria in acidic conditions.
Solubility Lower water solubility.High water solubility.
Key Advantage Suitable for low-sodium formulations.High solubility allows for easy incorporation into aqueous products; extensively studied and widely available.
Regulatory Status Generally recognized as safe (GRAS).Generally recognized as safe (GRAS).

"comparing Calcium bis(benzoic acid) with other carboxylate MOF linkers"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Carboxylate Linkers in Calcium-Based Metal-Organic Frameworks

The selection of organic linkers is a critical determinant in the synthesis of Metal-Organic Frameworks (MOFs), profoundly influencing their structural characteristics and functional properties. This guide provides a comparative analysis of various carboxylate linkers used in the formation of calcium-based MOFs (Ca-MOFs), with a particular focus on how linker geometry and functionality impact the resulting framework's performance. While the query specifically mentioned calcium bis(benzoic acid), it is important to note that benzoic acid, being a monocarboxylate, is not a typical building block for creating robust, porous three-dimensional MOFs, which generally require multitopic linkers to form extended networks. Therefore, this guide will focus on comparing Ca-MOFs constructed from more commonly employed multitopic carboxylate linkers such as terephthalic acid (a dicarboxylate) and trimesic acid (a tricarboxylate), and other advanced multitopic linkers.

The Influence of Carboxylate Linkers on Ca-MOF Properties

Calcium-based MOFs are gaining significant attention due to calcium's high biocompatibility, natural abundance, and the potential for creating lightweight materials with high thermal stability.[1][2] The properties of these Ca-MOFs, including their porosity, stability, and functionality, are intricately linked to the choice of the carboxylate linker.

Structural Diversity and Porosity

The geometry of the carboxylate linker dictates the topology and porosity of the resulting Ca-MOF. Dicarboxylate linkers like terephthalic acid (1,4-benzenedicarboxylic acid, BDC) tend to form linear connections, which can lead to the formation of both two-dimensional (2D) and three-dimensional (3D) frameworks. For instance, the reaction of calcium nitrate with terephthalic acid in different solvents such as DMF and DMA yields Ca-MOFs with distinct structural architectures and pore characteristics.[3]

In contrast, tricarboxylate linkers such as trimesic acid (1,3,5-benzenetricarboxylic acid, BTC) can connect to multiple metal centers, often leading to frameworks with higher connectivity and, potentially, more complex and robust porous structures. The use of even more complex, multitopic linkers, such as tetratopic carboxylates, can result in novel topologies and pore environments.[1]

Thermal and Chemical Stability

The stability of Ca-MOFs is a crucial factor for their practical applications. The strong ionic bonds between calcium and carboxylate groups can lead to high thermal stability.[1] The nature of the linker, including its rigidity and the number of coordination sites, plays a significant role in the overall stability of the framework. Generally, MOFs constructed from more highly connected and rigid linkers exhibit enhanced thermal and chemical stability.

Comparative Data of Ca-MOFs with Different Carboxylate Linkers

To facilitate a direct comparison, the following tables summarize key performance metrics of Ca-MOFs synthesized with different carboxylate linkers.

LinkerMOF DesignationBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (°C)Reference
Terephthalic acid (BDC)Ca-H₂BDCNot specifiedNot specified~450[Evaluation of calcium-carboxylate MOFs...]
Trimesic acid (BTC)Ca-H₃BTCNot specifiedNot specified~400[Evaluation of calcium-carboxylate MOFs...]
Pyromellitic acid (H₄BTC)Ca-H₄BTCNot specifiedNot specified~420[Evaluation of calcium-carboxylate MOFs...]
Syringic acidCaSyr-1Not specified0.32 (micropore)~327[Facile, fast and green synthesis of a...]
Tetratopic carboxylateCa-NTTB MOFsNot specifiedNot specifiedUp to 400[Structural variety in calcium metal–organic...]

Table 1: Physicochemical Properties of Ca-MOFs with Various Carboxylate Linkers

LinkerMOF DesignationAdsorbateAdsorption Capacity (mg/g)Reference
Terephthalic acid (BDC)Ca-H₂BDCBisphenol A111[Evaluation of calcium-carboxylate MOFs...]
Bisphenol F164[Evaluation of calcium-carboxylate MOFs...]
PFOA135[Evaluation of calcium-carboxylate MOFs...]
Trimesic acid (BTC)Ca-H₃BTCBisphenol A84[Evaluation of calcium-carboxylate MOFs...]
Bisphenol F126[Evaluation of calcium-carboxylate MOFs...]
PFOA85[Evaluation of calcium-carboxylate MOFs...]
Pyromellitic acid (H₄BTC)Ca-H₄BTCBisphenol A85[Evaluation of calcium-carboxylate MOFs...]
Bisphenol F130[Evaluation of calcium-carboxylate MOFs...]
PFOA86[Evaluation of calcium-carboxylate MOFs...]

Table 2: Adsorption Performance of Ca-MOFs for Endocrine Disrupting Compounds (EDCs)

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of MOFs. Below are representative experimental protocols for the synthesis of Ca-MOFs with different carboxylate linkers.

Synthesis of Ca-H₂BDC, Ca-H₃BTC, and Ca-H₄BTC

These Ca-MOFs were synthesized for a comparative study on the adsorption of endocrine disruptors. A general solvothermal method was employed:

  • Reactants: Calcium chloride (CaCl₂) and the respective carboxylic acid linker (H₂BDC, H₃BTC, or H₄BTC).

  • Solvent: A mixture of N,N-dimethylformamide (DMF), ethanol, and deionized water.

  • Procedure: The reactants were dissolved in the solvent mixture and sealed in a Teflon-lined stainless-steel autoclave. The autoclave was heated in an oven at a specific temperature for a designated period. After cooling to room temperature, the resulting crystalline product was collected by filtration, washed with DMF and ethanol, and dried under vacuum.

Synthesis of a Ca-MOF with a Tetratopic Carboxylate Linker
  • Ligand: 4,4′,4′′,4′′′-(naphthalene-2,3,6,7-tetrayl)tetrabenzoic acid (H₄NTTB).

  • Metal Source: Ca(NO₃)₂·4H₂O.

  • Solvent: N,N-dimethylacetamide (DMA) and water.

  • Procedure: The ligand and calcium nitrate were mixed in DMA and stirred. Water was then added, and the mixture was heated in a Teflon-lined autoclave at 125 °C for 6 hours. Colorless crystals were obtained after cooling.[1]

Visualizing Relationships and Workflows

The following diagrams illustrate key conceptual relationships and a typical experimental workflow in the study of Ca-MOFs.

Linker_Functionality_vs_MOF_Properties cluster_linker Linker Properties cluster_mof MOF Properties Linker_Geometry Geometry (e.g., linear, trigonal) MOF_Topology Framework Topology Linker_Geometry->MOF_Topology determines Linker_Functionality Functionality (e.g., dicarboxylate, tricarboxylate) Linker_Functionality->MOF_Topology influences Linker_Rigidity Rigidity MOF_Stability Thermal & Chemical Stability Linker_Rigidity->MOF_Stability enhances MOF_Porosity Porosity (Surface Area, Pore Volume) MOF_Topology->MOF_Porosity defines MOF_Functionality Application-Specific Functionality MOF_Porosity->MOF_Functionality enables

Caption: Relationship between linker properties and resulting MOF characteristics.

Experimental_Workflow start Reactant Selection (Calcium Salt, Carboxylate Linker) synthesis Solvothermal Synthesis (Solvent, Temperature, Time) start->synthesis isolation Product Isolation (Filtration, Washing) synthesis->isolation activation Activation (Solvent Removal) isolation->activation characterization Characterization (PXRD, TGA, N2 Adsorption) activation->characterization application Application Testing (e.g., Adsorption, Catalysis) characterization->application

References

A Comparative Analysis of Corrosion Inhibition: Calcium bis(benzoic acid) vs. Zinc Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Corrosion Inhibitor Performance with Supporting Experimental Data.

In the crucial field of materials science and corrosion prevention, the selection of an effective corrosion inhibitor is paramount. This guide provides a comparative analysis of the corrosion inhibition efficiency of two benzoate-based inhibitors: Calcium bis(benzoic acid) and Zinc Benzoate. This comparison is based on available experimental data from scientific literature, focusing on their performance in protecting steel alloys.

Quantitative Performance Data

The following table summarizes the key performance metrics for Calcium bis(benzoic acid) and Zinc Benzoate as corrosion inhibitors. It is important to note that the experimental conditions for the two inhibitors were not identical in the available literature, which should be taken into consideration when comparing their efficiencies.

InhibitorMetal SubstrateCorrosive MediumExperimental TechniqueInhibition Efficiency (%)Corrosion Rate (mm/y)
Zinc Benzoate Mild Steel0.5 M HClWeight Loss70.171.251
Calcium bis(benzoic acid) SteelSodium Nitrate SolutionPotentiodynamic PolarizationData not availableData not available

Note: The inhibition efficiency of Calcium bis(benzoic acid) in a directly comparable acidic medium was not available in the reviewed literature. However, its efficacy as a corrosion inhibitor for steel in nitrate solutions has been qualitatively confirmed through electrochemical studies.

Experimental Protocols

The data presented in this guide is based on established experimental methodologies for evaluating corrosion inhibition. The following are detailed protocols for the key techniques cited:

Weight Loss Method (ASTM G31)

The weight loss method is a fundamental technique for determining the corrosion rate and inhibition efficiency.

a. Specimen Preparation:

  • Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size.

  • The polished coupons are then degreased with a suitable solvent (e.g., acetone), rinsed with distilled water, and dried.

  • The initial weight of each coupon is accurately measured and recorded.

b. Experimental Procedure:

  • The pre-weighed coupons are immersed in the corrosive medium (e.g., 0.5 M HCl) with and without the addition of the inhibitor (Zinc Benzoate) at a specific concentration.

  • The immersion test is carried out for a predetermined period at a constant temperature.

  • After the immersion period, the coupons are removed, cleaned to remove corrosion products according to ASTM G1 standard practice, rinsed with distilled water, and dried.

  • The final weight of each coupon is measured.

c. Calculation of Corrosion Rate and Inhibition Efficiency:

  • The weight loss is calculated as the difference between the initial and final weights.

  • The corrosion rate (CR) in mm/year is calculated using the following formula: CR = (K × W) / (A × T × D) Where:

    • K = a constant (8.76 × 10^4 for mm/year)

    • W = weight loss in grams

    • A = area of the coupon in cm^2

    • T = immersion time in hours

    • D = density of the metal in g/cm^3

  • The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 Where:

    • CR_blank = Corrosion rate in the absence of the inhibitor.

    • CR_inhibitor = Corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization (ASTM G59)

Potentiodynamic polarization is an electrochemical technique used to study the kinetics of corrosion and the effectiveness of inhibitors.

a. Electrochemical Cell Setup:

  • A three-electrode cell is used, consisting of a working electrode (the steel specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).

  • The steel specimen is prepared as described for the weight loss method.

b. Experimental Procedure:

  • The electrochemical cell is filled with the corrosive medium (e.g., sodium nitrate solution) with and without the inhibitor (Calcium bis(benzoic acid)).

  • The open-circuit potential (OCP) is allowed to stabilize.

  • A potentiostat/galvanostat is used to apply a potential scan over a defined range (e.g., from -250 mV to +250 mV with respect to OCP) at a slow scan rate (e.g., 0.167 mV/s).

  • The resulting current is measured and plotted against the applied potential to generate a polarization curve.

c. Data Analysis:

  • The corrosion potential (E_corr) and corrosion current density (i_corr) are determined from the intersection of the anodic and cathodic Tafel slopes.

  • The inhibition efficiency (IE%) is calculated as: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100 Where:

    • i_corr_blank = Corrosion current density in the absence of the inhibitor.

    • i_corr_inhibitor = Corrosion current density in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS) (ASTM G106)

EIS is a non-destructive technique that provides information about the corrosion processes occurring at the metal/electrolyte interface.

a. Experimental Setup:

  • The same three-electrode cell setup as for potentiodynamic polarization is used.

b. Experimental Procedure:

  • The working electrode is immersed in the test solution and allowed to reach a stable OCP.

  • A small amplitude AC potential signal (e.g., 10 mV) is applied to the working electrode over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • The resulting AC current response is measured.

c. Data Analysis:

  • The impedance data is typically represented as Nyquist and Bode plots.

  • The data is fitted to an equivalent electrical circuit model to determine parameters such as the solution resistance (R_s) and the charge transfer resistance (R_ct).

  • The inhibition efficiency (IE%) is calculated from the charge transfer resistance values: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100 Where:

    • R_ct_blank = Charge transfer resistance in the absence of the inhibitor.

    • R_ct_inhibitor = Charge transfer resistance in the presence of the inhibitor.

Visualizing the Corrosion Inhibition Process

The following diagrams illustrate the logical workflow of comparing corrosion inhibitors and a simplified representation of the inhibition mechanism.

G cluster_0 Inhibitor Selection cluster_1 Experimental Setup cluster_2 Performance Evaluation cluster_3 Data Analysis & Comparison Inhibitor_A Calcium bis(benzoic acid) Metal_Specimen Steel Substrate Inhibitor_A->Metal_Specimen Inhibitor_B Zinc Benzoate Inhibitor_B->Metal_Specimen Weight_Loss Weight Loss Method Metal_Specimen->Weight_Loss Polarization Potentiodynamic Polarization Metal_Specimen->Polarization EIS Electrochemical Impedance Spectroscopy Metal_Specimen->EIS Corrosive_Medium Corrosive Environment (e.g., Acidic/Neutral) Corrosive_Medium->Weight_Loss Corrosive_Medium->Polarization Corrosive_Medium->EIS Inhibition_Efficiency Inhibition Efficiency (%) Weight_Loss->Inhibition_Efficiency Corrosion_Rate Corrosion Rate (mm/y) Weight_Loss->Corrosion_Rate Polarization->Inhibition_Efficiency EIS->Inhibition_Efficiency Comparison Comparative Analysis Inhibition_Efficiency->Comparison Corrosion_Rate->Comparison

Figure 1: Workflow for comparing corrosion inhibitors.

G cluster_0 Corrosion Process (Without Inhibitor) cluster_1 Inhibition Process (With Benzoate Inhibitor) Metal Metal Surface Corrosion Corrosion (Metal Dissolution) Metal->Corrosion Anodic Reaction Corrosive_Ions Corrosive Ions (e.g., H+, Cl-) Corrosive_Ions->Corrosion Cathodic Reaction Metal_Protected Metal Surface Protective_Film Adsorbed Protective Film Metal_Protected->Protective_Film Inhibitor_Molecules Benzoate Ions Inhibitor_Molecules->Metal_Protected Adsorption Corrosion_Inhibited Corrosion Inhibited Protective_Film->Corrosion_Inhibited Blocks Active Sites

Figure 2: Simplified mechanism of corrosion inhibition by benzoates.

Biocompatibility of Calcium Bis(benzoic acid) in Comparison to Other Calcium Salts: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of biomaterials and pharmaceutical excipients, the biocompatibility of a substance is a critical determinant of its suitability for clinical applications. This guide provides a detailed comparison of the biocompatibility of Calcium bis(benzoic acid) with other commonly used calcium salts, namely calcium chloride, calcium sulfate, and calcium phosphate. The following sections present a synthesis of available experimental data, detailed methodologies for key biocompatibility assays, and visual representations of relevant biological pathways and experimental workflows.

Comparative Analysis of Biocompatibility

The biocompatibility of a material is its ability to perform with an appropriate host response in a specific application. This is typically assessed through a series of in vitro and in vivo tests evaluating cytotoxicity, genotoxicity, inflammatory potential, and local tissue effects upon implantation. While extensive data exists for calcium salts like calcium sulfate and calcium phosphate, information specifically on Calcium bis(benzoic acid) is less prevalent in publicly accessible literature. Therefore, this comparison draws upon data for the individual components (calcium and benzoate) and related benzoate salts to infer the likely biocompatibility profile of Calcium bis(benzoic acid).

Data Summary

The following table summarizes the available quantitative data on the biocompatibility of the selected calcium salts. It is important to note that direct comparative studies are limited, and the data presented is a compilation from various sources.

Calcium Salt Cytotoxicity (in vitro) Genotoxicity Inflammatory Response In Vivo Biocompatibility (Implantation)
Calcium bis(benzoic acid) Data not available for the specific salt. Sodium benzoate has shown cytotoxic effects at high concentrations.Sodium and potassium benzoates have shown potential for chromosomal aberrations in vitro at high concentrations.Benzoates can be associated with hypersensitivity reactions and orofacial granulomatosis, suggesting a potential for inflammatory responses.Data not available.
Calcium Chloride (CaCl2) Can induce cytotoxicity at high concentrations. IC50 values are dependent on the cell type and exposure time.Generally considered non-genotoxic at physiological concentrations.Can cause tissue irritation and inflammation upon extravasation or high concentration exposure.Can lead to local tissue necrosis if not administered properly.
Calcium Sulfate (CaSO4) Generally considered non-cytotoxic and biocompatible.Considered non-genotoxic.Does not typically evoke a significant inflammatory response and is well-tolerated.Highly biocompatible and biodegradable, with good tissue integration and eventual resorption.[1]
Calcium Phosphate (CaP) Generally considered non-cytotoxic and promotes cell adhesion and proliferation.Considered non-genotoxic.Minimal inflammatory response, often considered bioactive and osteoconductive.Excellent biocompatibility, widely used in bone grafting and tissue engineering with good tissue integration.

Experimental Protocols

Standardized protocols are crucial for the reliable assessment of biocompatibility. The following are detailed methodologies for key experiments based on the International Organization for Standardization (ISO) 10993 guidelines.

In Vitro Cytotoxicity Assay (ISO 10993-5)

This test evaluates the potential of a material to cause cell death or inhibit cell growth.

1. Test Principle: An extract of the test material is prepared and brought into contact with a monolayer of cultured cells (e.g., L929 mouse fibroblasts or NIH/3T3 human fibroblasts). The cell viability is then quantitatively assessed using a metabolic assay, such as the MTT assay.

2. Materials:

  • Test material (e.g., Calcium bis(benzoic acid))

  • Control materials (negative and positive controls)

  • Cell culture medium (e.g., DMEM) with serum

  • L929 or NIH/3T3 fibroblast cell line

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • Sterile extraction vehicles (e.g., culture medium, saline)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

3. Procedure:

  • Extraction: Prepare extracts of the test and control materials according to ISO 10993-12. Typically, the material is incubated in the extraction vehicle at 37°C for 24 hours.

  • Cell Seeding: Seed the fibroblast cells into 96-well plates at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Exposure: Replace the culture medium with the prepared extracts of the test material and controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the exposure period, remove the extracts and add MTT solution to each well.

    • Incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

    • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of the resulting colored solution using a microplate reader. Cell viability is expressed as a percentage relative to the negative control.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis A Prepare Material Extracts (ISO 10993-12) C Expose Cells to Extracts (24-72 hours) A->C B Seed Fibroblast Cells in 96-well plates B->C D Add MTT Reagent C->D E Incubate & Formazan Formation D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate Cell Viability (%) G->H

Workflow for In Vitro Cytotoxicity Testing (MTT Assay).

Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test) (OECD 471)

This test assesses the potential of a substance to induce gene mutations.

1. Test Principle: Histidine-dependent strains of Salmonella typhimurium are exposed to the test material. If the material is a mutagen, it will cause a reverse mutation, allowing the bacteria to synthesize histidine and grow on a histidine-deficient medium.

2. Materials:

  • Test material

  • Control mutagens (positive controls)

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

  • S9 fraction (for metabolic activation)

  • Minimal glucose agar plates

  • Top agar

3. Procedure:

  • Preparation: Mix the test material at various concentrations with the bacterial tester strain and, in parallel experiments, with the S9 mix for metabolic activation.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Ames_Test_Workflow cluster_prep Preparation cluster_plating Plating cluster_incubation Incubation cluster_analysis Data Analysis A Mix Test Compound with Salmonella Tester Strain (+/- S9 Mix) B Pour onto Histidine- Deficient Agar Plates A->B C Incubate at 37°C (48-72 hours) B->C D Count Revertant Colonies C->D E Assess Mutagenic Potential D->E Inflammatory_Pathway cluster_material Biomaterial Interaction cluster_cell Cellular Response Material Biomaterial Macrophage Macrophage Material->Macrophage Recognition NFkB NF-κB Activation Macrophage->NFkB Signal Transduction Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) NFkB->Cytokines Gene Transcription Inflammation Inflammatory Response Cytokines->Inflammation

References

A Spectroscopic Showdown: Unveiling the Molecular Differences Between Benzoic Acid and Calcium bis(Benzoate)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced differences between an active pharmaceutical ingredient (API) and its salt form is critical. This guide provides a detailed spectroscopic comparison of benzoic acid, a common organic compound, and its calcium salt, calcium bis(benzoate). By examining their distinct spectral fingerprints using Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy, we can elucidate the structural changes that occur upon salt formation. This information is vital for characterization, quality control, and formulation development.

The conversion of benzoic acid to calcium bis(benzoate) involves the deprotonation of the carboxylic acid group, leading to significant changes in the molecule's vibrational and electronic properties. These changes are readily observable through various spectroscopic techniques, providing a clear method for differentiation and analysis.

Comparative Spectroscopic Data

The key differences in the spectroscopic data of benzoic acid and calcium bis(benzoate) are summarized below. These differences primarily arise from the conversion of the carboxylic acid group (-COOH) in benzoic acid to the carboxylate group (-COO⁻) in calcium bis(benzoate).

Infrared (IR) Spectroscopy
Functional GroupBenzoic Acid (cm⁻¹)Calcium bis(Benzoate) (cm⁻¹)Key Observations
O-H Stretch~3300-2500 (very broad)AbsentDisappearance of the broad O-H stretching band is a primary indicator of salt formation.
C=O Stretch~1700-1680 (strong)AbsentThe carbonyl stretch of the carboxylic acid is replaced by the asymmetric stretch of the carboxylate.
COO⁻ Asymmetric StretchAbsent~1550-1540 (strong)Appearance of a strong band for the asymmetric carboxylate stretch.
COO⁻ Symmetric StretchAbsent~1440-1420 (strong)Appearance of a strong band for the symmetric carboxylate stretch.
C-H (Aromatic)~3100-3000~3100-3000Aromatic C-H stretches remain relatively unchanged.
Raman Spectroscopy
Vibrational ModeBenzoic Acid (cm⁻¹)Calcium bis(Benzoate) (cm⁻¹)Key Observations
C=O Stretch~1630AbsentThe C=O stretch disappears upon deprotonation.
Ring C-C Stretch~1605, ~1002~1600, ~1000The aromatic ring vibrations are largely unaffected.
COO⁻ Symmetric StretchAbsent~1390A strong symmetric carboxylate stretch appears.
δ(COO⁻)Absent~836A deformation mode of the carboxylate group becomes visible.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusBenzoic Acid (δ, ppm)Calcium bis(Benzoate) (δ, ppm)Key Observations
¹H (Carboxylic Acid)~12-13AbsentThe acidic proton signal disappears completely upon salt formation.
¹H (Aromatic)~7.4-8.1~7.3-7.9A slight upfield shift of the aromatic protons is expected due to increased electron density on the ring from the carboxylate group.
¹³C (Carbonyl)~172~178A downfield shift of the carboxyl carbon is observed due to the change in hybridization and electronic environment.
¹³C (Aromatic)~128-134~127-135Minor shifts in the aromatic carbon signals.
UV-Visible (UV-Vis) Spectroscopy
TransitionBenzoic Acid (λmax, nm)Calcium bis(Benzoate) (λmax, nm)Key Observations
π → π* (B-band)~230~225A slight blue shift (hypsochromic shift) is observed upon deprotonation.[1]
π → π* (C-band)~274~269A slight blue shift is also seen in this band.[1]

Experimental Protocols

Detailed methodologies for the synthesis of calcium bis(benzoate) and the acquisition of the comparative spectroscopic data are provided below.

Synthesis of Calcium bis(Benzoate)

A common method for the laboratory synthesis of calcium bis(benzoate) involves the reaction of benzoic acid with calcium hydroxide.

  • Dissolution: Dissolve a known quantity of benzoic acid in hot water. Benzoic acid has low solubility in cold water but is significantly more soluble in hot water.

  • Reaction: Slowly add a stoichiometric amount of calcium hydroxide (Ca(OH)₂) to the benzoic acid solution while stirring continuously. The reaction is a simple acid-base neutralization.

  • Precipitation: Calcium bis(benzoate) is sparingly soluble in water and will precipitate out of the solution as it forms, especially upon cooling.

  • Isolation: The precipitate is collected by filtration.

  • Purification: The collected solid is washed with cold water to remove any unreacted starting materials and then dried in an oven.

Spectroscopic Analysis

FTIR Spectroscopy:

  • Sample Preparation: Solid samples of benzoic acid and calcium bis(benzoate) are individually ground with potassium bromide (KBr) powder and pressed into a thin pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectra.

  • Data Collection: A background spectrum of the KBr pellet is first collected. Then, the sample pellet is placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Raman Spectroscopy:

  • Sample Preparation: A small amount of the solid sample is placed on a microscope slide or in a capillary tube.

  • Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 785 nm) is used.

  • Data Collection: The laser is focused on the sample, and the scattered light is collected and analyzed to generate the Raman spectrum.

NMR Spectroscopy:

  • Sample Preparation: Samples of benzoic acid and calcium bis(benzoate) are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O for the salt). Tetramethylsilane (TMS) is typically added as an internal standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Collection: Both ¹H and ¹³C NMR spectra are acquired.

UV-Vis Spectroscopy:

  • Sample Preparation: Solutions of known concentrations of benzoic acid and calcium bis(benzoate) are prepared in a suitable solvent (e.g., water or ethanol).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Collection: The absorbance of the solutions is measured over a range of wavelengths, typically from 200 to 400 nm, using the pure solvent as a reference.

Visualizing the Process and Comparison

The following diagrams illustrate the synthesis workflow and the logical flow of the spectroscopic comparison.

Synthesis_Workflow cluster_start Starting Materials cluster_process Process cluster_product Product Benzoic Acid Benzoic Acid Reaction in Hot Water Reaction in Hot Water Benzoic Acid->Reaction in Hot Water Calcium Hydroxide Calcium Hydroxide Calcium Hydroxide->Reaction in Hot Water Cooling & Precipitation Cooling & Precipitation Reaction in Hot Water->Cooling & Precipitation Filtration Filtration Cooling & Precipitation->Filtration Drying Drying Filtration->Drying Calcium bis(Benzoate) Calcium bis(Benzoate) Drying->Calcium bis(Benzoate)

Caption: Workflow for the synthesis of Calcium bis(Benzoate).

Spectroscopic_Comparison Start Start Sample Sample Start->Sample Benzoic Acid Benzoic Acid Sample->Benzoic Acid  -COOH group Calcium bis(Benzoate) Calcium bis(Benzoate) Sample->Calcium bis(Benzoate)  -COO⁻ group Spectroscopic Analysis Spectroscopic Analysis Benzoic Acid->Spectroscopic Analysis Calcium bis(Benzoate)->Spectroscopic Analysis Compare Spectra Compare Spectra Spectroscopic Analysis->Compare Spectra Identify Key Differences Identify Key Differences Compare Spectra->Identify Key Differences End End Identify Key Differences->End

Caption: Logical flow for the spectroscopic comparison.

References

A Comparative Guide to the Thermal Stability of Calcium Bis(benzoic acid) and Other Metal Benzoates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal stability of calcium bis(benzoic acid) against other common metal benzoates, including sodium benzoate, potassium benzoate, magnesium benzoate, and zinc benzoate. The information presented is collated from experimental data to assist in the selection of appropriate salts for various applications in research and development.

Comparative Thermal Stability Data

The thermal stability of a salt is a critical parameter in drug development and material science, influencing storage, processing, and formulation decisions. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are pivotal techniques for evaluating this property. The data summarized below highlights the decomposition temperatures of various metal benzoates.

Metal BenzoateOnset Decomposition Temperature (°C)Peak Decomposition Temperature (°C)Final Residue
Calcium bis(benzoic acid) ~ 420560 (for benzophenone/benzene release)Calcium Oxide (CaO)[1]
Sodium Benzoate > 200 (decarboxylation)--
Potassium Benzoate ~ 430> 465-
Magnesium Benzoate > 200 (Melting Point)--
Zinc Benzoate > 210 (Decomposition of organic moiety)-Zinc Oxide (ZnO)

Note: The decomposition temperatures can vary depending on the experimental conditions such as heating rate and atmosphere. The data presented is a synthesis of available information and should be used as a comparative reference.

Summary of Thermal Decomposition Behavior

Calcium bis(benzoic acid): Exhibits high thermal stability, with decomposition initiating at approximately 420°C. The process is gradual, leading to the formation of benzophenone and benzene, with a peak release at 560°C. The final decomposition product is calcium oxide.[1]

Alkali Metal Benzoates (Sodium and Potassium):

  • Sodium Benzoate: There is some variability in the reported decomposition temperature. Some sources suggest the emission of fumes at 120°C, while others indicate decarboxylation to benzene occurs at temperatures exceeding 200°C when heated with a strong base.

  • Potassium Benzoate: Demonstrates greater thermal stability compared to sodium benzoate, with a decomposition onset temperature of around 430°C.

Alkaline Earth Metal Benzoates (Magnesium and Calcium): The thermal stability of alkaline earth metal compounds generally increases down the group.

  • Calcium Benzoate: As detailed above, it is a thermally stable salt.

Zinc Benzoate: The thermal decomposition of zinc benzoate is a multi-step process. It begins with the release of the organic ligands, followed by the degradation of the benzoate anion, ultimately yielding zinc oxide as the final residue. The decomposition of the organic part starts at temperatures above 210°C.

Experimental Protocols

The following provides a general methodology for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) on metal benzoates.

Objective: To determine the thermal stability and decomposition profile of the metal benzoate salt.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC is recommended.

Experimental Parameters:

  • Sample Preparation: A small amount of the finely ground sample (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina or platinum).

  • Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).

  • Data Collection: The instrument records the sample weight (TGA) and the heat flow (DSC) as a function of temperature.

Data Analysis:

  • TGA Curve: The TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition is determined by the temperature at which a significant weight loss begins.

  • DTG Curve: The derivative of the TGA curve (DTG) shows the rate of weight loss and helps to identify the temperatures of maximum decomposition rates.

  • DSC Curve: The DSC curve plots the heat flow versus temperature, indicating endothermic (melting, decomposition) and exothermic (crystallization, oxidation) events.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for the thermal analysis of metal benzoates.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis (TGA/DSC) cluster_data Data Processing & Interpretation sample Metal Benzoate Sample grind Grind to Fine Powder sample->grind weigh Weigh 5-10 mg grind->weigh instrument Load into TGA/DSC Instrument weigh->instrument parameters Set Experimental Parameters (Atmosphere, Heating Rate) instrument->parameters run Run Analysis parameters->run collect Collect TGA & DSC Data run->collect plot Plot TGA, DTG, & DSC Curves collect->plot analyze Analyze Decomposition Temperatures & Thermal Events plot->analyze conclusion conclusion analyze->conclusion Draw Conclusions on Thermal Stability logical_relationship cluster_cation Cation Properties cluster_stability Compound Stability charge_density Ionic Charge Density polarizing_power Polarizing Power charge_density->polarizing_power increases ionic_radius Ionic Radius ionic_radius->polarizing_power decreases bond_strength Metal-Oxygen Bond Strength polarizing_power->bond_strength affects thermal_stability Thermal Stability bond_strength->thermal_stability influences

References

DSC Not Suitable for Purity Validation of Calcium Bis(benzoic acid): A Comparative Guide to Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical step in drug development and quality control. While Differential Scanning Calorimetry (DSC) is a valuable tool for determining the purity of many organic compounds, this guide demonstrates that it is not a suitable method for validating the purity of Calcium bis(benzoic acid) due to its thermal decomposition before melting. Instead, this guide provides a comparative overview of more appropriate analytical techniques: High-Performance Liquid Chromatography (HPLC) and Thermogravimetric Analysis (TGA).

The Challenge with DSC for Calcium Bis(benzoic acid) Purity

Differential Scanning Calorimetry (DSC) is a widely accepted technique for purity determination based on the principle of melting point depression.[1][2] Impurities in a crystalline substance disrupt the crystal lattice, leading to a lower and broader melting range. The van't Hoff equation is used to correlate the extent of this melting point depression to the mole fraction of the impurity.

However, a prerequisite for the successful application of this DSC method is that the substance must melt without undergoing decomposition.[3] In the case of Calcium bis(benzoic acid), thermal analysis reveals a significant challenge: it decomposes at elevated temperatures. Studies have shown that calcium benzoate begins to thermally decompose around 420°C, yielding products such as benzophenone and benzene, with the ultimate end product being calcium oxide. Furthermore, Calcium bis(benzoic acid) can exist in hydrated forms, such as a trihydrate and a monohydrate. These hydrates lose water upon heating at temperatures well below the decomposition temperature, which would also interfere with the observation of a sharp melting endotherm of the anhydrous form. This decomposition behavior precludes the accurate determination of a melting point and, consequently, the use of the melting point depression method for purity assessment.

Alternative Purity Validation Methods: HPLC and TGA

Given the limitations of DSC, alternative analytical methods must be employed to accurately determine the purity of Calcium bis(benzoic acid). High-Performance Liquid Chromatography (HPLC) and Thermogravimetric Analysis (TGA) are two powerful and commonly used techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis for purity determination. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For Calcium bis(benzoic acid), a reversed-phase HPLC method would be the most common approach.

Key Advantages of HPLC:

  • High Specificity and Resolution: HPLC can separate the main component from a wide range of potential impurities, including related substances, degradation products, and starting materials.

  • Quantitative Accuracy: When properly validated, HPLC provides highly accurate and precise quantitative results for the purity of the main component, typically expressed as a percentage area.

  • Versatility: The method can be adapted to analyze a wide variety of organic molecules by changing the column, mobile phase, and detector.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. While not a direct method for quantifying organic impurities in the same way as HPLC, TGA is an excellent tool for assessing other aspects of purity for a salt like Calcium bis(benzoic acid).

Key Applications of TGA for Purity Assessment:

  • Determination of Water Content: TGA can accurately quantify the amount of water in hydrated forms of Calcium bis(benzoic acid).

  • Identification of Volatile Impurities: The presence of volatile organic solvents used during synthesis can be detected and quantified.

  • Confirmation of Stoichiometry: TGA can help confirm the correct stoichiometry of the salt by observing the final residue (calcium oxide) after decomposition.

  • Assessment of Thermal Stability: The decomposition profile provides information about the thermal stability of the material.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of DSC, HPLC, and TGA for the purity validation of Calcium bis(benzoic acid).

FeatureDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)Thermogravimetric Analysis (TGA)
Principle Melting point depressionDifferential partitioningMass change with temperature
Applicability to Calcium Bis(benzoic acid) Not Suitable (decomposes before melting)Highly Suitable Suitable for specific aspects of purity
Information Provided Purity based on melting behaviorSeparation and quantification of impuritiesWater content, volatile impurities, thermal stability, stoichiometry
Quantitative Accuracy for Organic Impurities High (if applicable)Excellent Indirect
Specificity Low (cannot identify impurities)High Low (identifies mass loss at specific temperatures)
Typical Sample Size 1-10 mg1-20 µL injection (from a prepared solution)5-20 mg
Analysis Time 30-60 minutes15-45 minutes per sample60-120 minutes

Experimental Protocols

HPLC Method for Purity of Calcium Bis(benzoic acid)

A detailed experimental protocol for an HPLC analysis would require method development and validation. However, a general procedure would involve the following steps:

  • Standard and Sample Preparation:

    • Accurately weigh a known amount of a Calcium bis(benzoic acid) reference standard and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to prepare a standard solution of known concentration.

    • Accurately weigh the Calcium bis(benzoic acid) sample to be tested and prepare a sample solution of approximately the same concentration.

  • Chromatographic Conditions:

    • Column: A reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Controlled at a specific temperature (e.g., 30 °C).

    • Detection: UV detection at a wavelength where benzoic acid has significant absorbance (e.g., 230 nm).

    • Injection Volume: Typically 10 µL.

  • Data Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peak corresponding to the benzoate anion.

    • Calculate the percentage purity of the sample by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (Area Percent method) or by using the response of the external standard (External Standard method).

TGA Method for Analysis of Calcium Bis(benzoic acid)
  • Instrument Setup:

    • Calibrate the TGA instrument for mass and temperature using appropriate standards.

    • Select an appropriate sample pan (e.g., alumina or platinum).

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the Calcium bis(benzoic acid) sample directly into the TGA pan.

  • TGA Method Parameters:

    • Purge Gas: An inert gas such as nitrogen at a constant flow rate (e.g., 50 mL/min).

    • Heating Program: Heat the sample from ambient temperature to approximately 600°C at a controlled heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • Analyze the resulting TGA curve (mass vs. temperature).

    • Determine the mass loss in the temperature range corresponding to the loss of water (typically below 150°C).

    • Observe the onset of decomposition (typically above 400°C).

    • Calculate the final residual mass and compare it to the theoretical mass of calcium oxide expected from the initial sample mass.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the purity analysis of Calcium bis(benzoic acid), highlighting the decision-making process and the steps involved in the recommended analytical techniques.

DSC_Decision_Workflow cluster_0 Purity Validation of Calcium bis(benzoic acid) Start Select Analytical Method DSC Consider DSC Start->DSC Decomposes Does the compound decompose before melting? DSC->Decomposes DSC_Unsuitable DSC is Unsuitable Decomposes->DSC_Unsuitable Yes Alternative_Methods Select Alternative Methods Decomposes->Alternative_Methods No (Not the case here) DSC_Unsuitable->Alternative_Methods HPLC_TGA_Workflow cluster_1 Recommended Analytical Workflow Start Calcium bis(benzoic acid) Sample HPLC_Analysis HPLC Analysis (for organic purity) Start->HPLC_Analysis TGA_Analysis TGA Analysis (for water, volatiles, stoichiometry) Start->TGA_Analysis HPLC_Steps 1. Sample Preparation 2. Chromatographic Separation 3. Data Analysis (% Purity) HPLC_Analysis->HPLC_Steps TGA_Steps 1. Sample Weighing 2. Heating Program 3. Data Analysis (% Mass Loss) TGA_Analysis->TGA_Steps Final_Report Comprehensive Purity Report HPLC_Steps->Final_Report TGA_Steps->Final_Report

References

A Comparative Guide to the Synthesis of Calcium bis(benzoic acid) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of three primary synthesis routes for Calcium bis(benzoic acid), also known as calcium benzoate. The information is intended for researchers, scientists, and professionals in drug development, offering a concise overview of each method's performance based on available experimental data.

Comparative Analysis of Synthesis Routes

The synthesis of Calcium bis(benzoic acid) can be achieved through several pathways, each with distinct advantages and disadvantages. The following table summarizes the key quantitative data for three common methods: low-temperature synthesis with calcium hydroxide, a traditional method using calcium carbonate, and a precipitation method involving calcium chloride.

ParameterLow-Temperature Synthesis (Calcium Hydroxide)Traditional Synthesis (Calcium Carbonate)Precipitation Method (Calcium Chloride)
Primary Reactants Benzoic Acid, Calcium HydroxideBenzoic Acid, Calcium CarbonateBenzoic Acid, Sodium Hydroxide, Calcium Chloride
Reaction Temperature 60-90°C[1]Typically elevated, e.g., 80-90°C[2]Room Temperature[3]
Reaction Time 2-4 hours[1]Not specified in detail, but implied to be lengthyApprox. 1 hour[3]
Reported Yield 99.5%[1][3][4][5]Not specified82.7%[3]
Key Advantages High yield, reduced energy consumption, lower cost, less pollution[1][6]Readily available and inexpensive reactantsSimple procedure at ambient temperature
Key Disadvantages Requires catalystsHigh energy consumption, significant wastewater generation, potential for dust pollution[1]Lower yield compared to the low-temperature method

Visualizing the Synthesis Workflow

A generalized workflow for the synthesis of Calcium bis(benzoic acid) is illustrated below. This diagram outlines the core steps common to the different synthesis routes, from the initial reaction to the final product isolation.

SynthesisWorkflow Reactants Reactants (Benzoic Acid + Calcium Source) Reaction Reaction Mixture Reactants->Reaction Mixing Stirring Stirring & Heating (if required) Reaction->Stirring Filtration Filtration Stirring->Filtration Completion Drying Drying Filtration->Drying Product Calcium bis(benzoic acid) Drying->Product

Generalized experimental workflow for Calcium bis(benzoic acid) synthesis.

Detailed Experimental Protocols

Below are the detailed methodologies for the three compared synthesis routes.

Low-Temperature Synthesis with Calcium Hydroxide

This method is presented as an efficient and environmentally friendly alternative to traditional synthesis.[1]

Reactants and Materials:

  • Industrial-grade Benzoic Acid: 75 kg

  • Calcium Hydroxide: 30 kg

  • Catalysts (e.g., triethanolamine stearate, ethylene bis-stearamide, ethylene bis-lauramide): 2 kg

  • Water: 400 kg

  • Isolating Agent: 12 kg

  • Reaction Kettle with heating and stirring capabilities

Procedure:

  • Combine the benzoic acid, calcium hydroxide, catalysts, and water in the reaction kettle.

  • Heat the mixture to 80°C while continuously stirring.[1][3][4]

  • Maintain the reaction at 80°C for 3 hours with constant stirring.[1]

  • After the reaction period, add the isolating agent to the mixture.

  • Continue to stir for an additional 30 minutes.

  • Filter the resulting precipitate.

  • Dry the collected solid to obtain Calcium bis(benzoic acid).

Note: This method is reported to produce a fine product with an average yield of 99.5%.[1][3][4]

Traditional Synthesis with Calcium Carbonate

This classical approach involves the direct reaction of benzoic acid with calcium carbonate. While specific quantitative data is sparse in readily available literature, the general procedure is as follows. The reaction proceeds smoothly at elevated temperatures.[2]

Reactants and Materials:

  • Benzoic Acid

  • Calcium Carbonate

  • Water

  • Reaction vessel with heating and stirring

Procedure:

  • Create an aqueous suspension of calcium carbonate in the reaction vessel.

  • Heat the suspension to approximately 80-90°C.[2]

  • Gradually add benzoic acid to the heated suspension while stirring. The reaction will produce carbon dioxide gas, so addition should be controlled to avoid excessive foaming.

  • Continue heating and stirring until the reaction is complete, indicated by the cessation of gas evolution and the dissolution of the reactants.

  • Filter the hot solution to remove any unreacted starting material or impurities.

  • Allow the filtrate to cool, which will cause the Calcium bis(benzoic acid) to crystallize.

  • Collect the crystals by filtration and dry them.

Note: Traditional methods are often criticized for their high energy consumption and the generation of significant amounts of saline wastewater.[1]

Precipitation Method with Calcium Chloride

This route utilizes a precipitation reaction to form the desired product.[3]

Reactants and Materials:

  • Benzoic Acid: 122.2 g (1.0 mol)

  • Sodium Hydroxide: 40.0 g (1.0 mol)

  • Calcium Chloride: 55.5 g (0.5 mol)

  • Deionized Water

  • Reaction vessel with stirring capabilities

Procedure:

  • Dissolve the sodium hydroxide in 100 mL of deionized water.

  • In a separate container, dissolve the benzoic acid in the sodium hydroxide solution.

  • Prepare a solution of calcium chloride by dissolving it in 200 mL of deionized water.

  • Slowly add the calcium chloride solution dropwise to the sodium benzoate solution while stirring. A white solid will precipitate.

  • After the addition is complete, continue stirring the reaction mixture for 1 hour.

  • Collect the precipitate by suction filtration.

  • Wash the filter cake with water until the filtrate is neutral.

  • Dry the product under reduced pressure at 50°C to yield Calcium bis(benzoic acid).

Note: This specific protocol reported a yield of 82.7%.[3]

References

Advanced & Niche Applications

Application Notes and Protocols: Calcium Bis(Benzoic Acid) in the Synthesis of Luminescent Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of luminescent materials using calcium bis(benzoic acid) as a precursor. The methodologies are based on established principles of coordination polymer and metal-organic framework (MOF) synthesis, coupled with lanthanide doping to impart luminescent properties.

Introduction to Luminescent Calcium-Based Coordination Polymers

Calcium-based coordination polymers, including Metal-Organic Frameworks (MOFs), are a class of materials with growing interest in the field of luminescent materials.[1][2][3] These materials are synthesized from calcium ions and organic ligands, such as derivatives of benzoic acid, to create extended crystalline structures.[1][2][4] The inherent porosity and tunable nature of these frameworks make them excellent hosts for luminescent guest molecules or for the incorporation of emissive metal ions.[5][6][7]

The luminescence in these materials can originate from the organic ligand itself, from an incorporated metal ion (antenna effect), or from guest molecules housed within the pores.[5][7] A common and effective strategy to induce bright and color-tunable luminescence is the doping of the calcium-based framework with lanthanide ions, such as Europium (Eu³⁺) for red emission and Terbium (Tb³⁺) for green emission.[8][9][10][11][12][13][14][15][16][17] The organic ligand, in this case, the benzoate, can act as an "antenna" by absorbing excitation energy and transferring it efficiently to the lanthanide ion, which then emits light of a characteristic color.[9]

Synthesis of Luminescent Lanthanide-Doped Calcium Benzoate Coordination Polymers

This section outlines the protocols for the synthesis of luminescent materials derived from calcium bis(benzoic acid). The primary method involves the solvothermal synthesis of a calcium benzoate coordination polymer, followed by in-situ doping with Europium(III) or Terbium(III) ions.

Materials and Equipment
Material Grade Supplier
Calcium Chloride (CaCl₂)Anhydrous, ≥99.9%Sigma-Aldrich
Benzoic Acid (C₇H₆O₂)Reagent Grade, ≥99.5%Fisher Scientific
Europium(III) Chloride (EuCl₃)Anhydrous, 99.99%Alfa Aesar
Terbium(III) Chloride (TbCl₃)Anhydrous, 99.9%Strem Chemicals
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Acros Organics
Ethanol (EtOH)Absolute, ≥99.5%VWR Chemicals
Deionized Water (H₂O)Type 1Millipore

Equipment:

  • Teflon-lined stainless-steel autoclave (25 mL)

  • Programmable oven

  • Centrifuge

  • Vacuum oven

  • Analytical balance

  • Magnetic stirrer with hotplate

  • pH meter

Experimental Protocol: Solvothermal Synthesis of Eu³⁺-Doped Calcium Benzoate

This protocol describes the synthesis of a red-emitting luminescent material.

  • Preparation of Precursor Solution:

    • In a 50 mL beaker, dissolve 1.0 mmol of calcium chloride (CaCl₂) and 0.05 mmol of europium(III) chloride (EuCl₃) in 10 mL of N,N-dimethylformamide (DMF). Stir until fully dissolved.

    • In a separate 50 mL beaker, dissolve 2.0 mmol of benzoic acid in 10 mL of DMF.

  • Reaction Mixture Assembly:

    • Slowly add the benzoic acid solution to the metal salt solution while stirring continuously.

    • Continue stirring for 30 minutes at room temperature to ensure a homogeneous mixture.

  • Solvothermal Reaction:

    • Transfer the resulting solution to a 25 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in a programmable oven.

    • Heat the autoclave to 120 °C and maintain this temperature for 24 hours.

    • After 24 hours, allow the autoclave to cool down naturally to room temperature.

  • Product Isolation and Purification:

    • Collect the white crystalline product by centrifugation at 8000 rpm for 10 minutes.

    • Wash the product three times with fresh DMF to remove any unreacted precursors.

    • Subsequently, wash the product three times with ethanol to remove the DMF.

    • Dry the final product in a vacuum oven at 60 °C for 12 hours.

Experimental Protocol: Solvothermal Synthesis of Tb³⁺-Doped Calcium Benzoate

This protocol describes the synthesis of a green-emitting luminescent material.

  • Preparation of Precursor Solution:

    • In a 50 mL beaker, dissolve 1.0 mmol of calcium chloride (CaCl₂) and 0.05 mmol of terbium(III) chloride (TbCl₃) in 10 mL of DMF. Stir until fully dissolved.

    • In a separate 50 mL beaker, dissolve 2.0 mmol of benzoic acid in 10 mL of DMF.

  • Reaction Mixture Assembly:

    • Slowly add the benzoic acid solution to the metal salt solution while stirring continuously.

    • Stir for 30 minutes at room temperature.

  • Solvothermal Reaction:

    • Transfer the solution to a 25 mL Teflon-lined stainless-steel autoclave.

    • Seal and heat in a programmable oven at 120 °C for 24 hours.

    • Allow the autoclave to cool to room temperature.

  • Product Isolation and Purification:

    • Collect the product by centrifugation (8000 rpm, 10 min).

    • Wash three times with DMF and three times with ethanol.

    • Dry the product under vacuum at 60 °C for 12 hours.

Characterization of Luminescent Materials

The synthesized materials should be characterized to confirm their structure, morphology, and luminescent properties.

Characterization Technique Purpose Expected Outcome
Powder X-ray Diffraction (PXRD) To determine the crystalline phase and purity of the synthesized material.A diffraction pattern confirming the formation of a crystalline coordination polymer.
Scanning Electron Microscopy (SEM) To observe the morphology and particle size of the crystals.Images showing the shape and size distribution of the synthesized microcrystals.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the material.A curve indicating the decomposition temperature of the coordination polymer.
Photoluminescence (PL) Spectroscopy To measure the excitation and emission spectra, quantum yield, and lifetime of the luminescence.For the Eu³⁺-doped material, characteristic sharp emission peaks corresponding to the ⁵D₀ → ⁷Fⱼ transitions. For the Tb³⁺-doped material, characteristic sharp emission peaks corresponding to the ⁵D₄ → ⁷Fⱼ transitions.

Quantitative Data Summary

The following table summarizes typical photoluminescent properties observed for lanthanide-doped calcium-based coordination polymers, which can be expected for the materials synthesized using the above protocols.

Dopant Ion Excitation Wavelength (nm) Major Emission Peaks (nm) Luminescence Color Quantum Yield (%) Luminescence Lifetime (ms)
Eu³⁺ ~280 - 320579, 592, 615 , 651, 700Red5 - 200.5 - 2.0
Tb³⁺ ~270 - 310490, 545 , 585, 620Green10 - 301.0 - 3.0

Visualizations

Synthesis Workflow

Synthesis_Workflow Synthesis Workflow for Luminescent Calcium Benzoate cluster_prep Precursor Preparation cluster_reaction Reaction cluster_purification Purification cluster_product Final Product prep_ca_eu Dissolve CaCl2 and EuCl3 in DMF mix_eu Mix Precursor Solutions (Eu) prep_ca_eu->mix_eu prep_tb Dissolve CaCl2 and TbCl3 in DMF mix_tb Mix Precursor Solutions (Tb) prep_tb->mix_tb prep_benzoic Dissolve Benzoic Acid in DMF prep_benzoic->mix_eu prep_benzoic->mix_tb solvothermal Solvothermal Reaction (120°C, 24h) mix_eu->solvothermal mix_tb->solvothermal centrifuge Centrifugation solvothermal->centrifuge wash_dmf Wash with DMF centrifuge->wash_dmf wash_etoh Wash with Ethanol wash_dmf->wash_etoh dry Vacuum Drying wash_etoh->dry product_eu Red Luminescent Material dry->product_eu product_tb Green Luminescent Material dry->product_tb

Caption: Workflow for the synthesis of lanthanide-doped calcium benzoate.

Luminescence Mechanism: The Antenna Effect

Antenna_Effect Antenna Effect in Lanthanide-Doped Calcium Benzoate cluster_ligand Benzoate Ligand cluster_lanthanide Lanthanide Ion (Eu³⁺/Tb³⁺) S0 Ground State (S0) S1 Singlet Excited State (S1) T1 Triplet Excited State (T1) S1->T1 Intersystem Crossing Ln_excited Excited State T1->Ln_excited Energy Transfer Ln_ground Ground State Emission Visible Emission Ln_excited->Ln_ground Luminescence Excitation UV Excitation Excitation->S0 Absorption

Caption: Energy transfer mechanism in luminescent lanthanide-doped materials.

Applications in Research and Drug Development

Luminescent coordination polymers based on biocompatible metals like calcium are promising for a range of applications:

  • Bioimaging and Sensing: The bright and stable luminescence of these materials can be utilized for in vitro and in vivo imaging. Their porous nature allows for the potential design of sensors where the luminescence is quenched or enhanced in the presence of specific biomolecules or ions.

  • Drug Delivery: The framework can be designed to encapsulate drug molecules, and their release can be monitored through changes in the luminescence properties. The calcium-based nature of the material offers potential for biocompatibility and biodegradability.

  • Theranostics: Combining therapeutic agents within the luminescent framework could lead to theranostic platforms that simultaneously deliver a drug and provide a diagnostic signal for monitoring its localization and efficacy.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • DMF is a hazardous solvent; handle it with care and avoid inhalation and skin contact.

  • The solvothermal reaction is carried out under high pressure and temperature; ensure the autoclave is properly sealed and handled.

These application notes provide a foundational framework for the synthesis and characterization of luminescent materials using calcium bis(benzoic acid). Researchers are encouraged to further explore variations in synthesis conditions, dopant concentrations, and ligand modifications to optimize the luminescent properties for specific applications.

References

Calcium Bis(benzoic acid) (E213) in Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium bis(benzoic acid), also known as calcium benzoate (E213), is the calcium salt of benzoic acid. It is widely utilized in the food and beverage industry as a preservative due to its antimicrobial properties.[1][2] This document provides detailed application notes and protocols for researchers investigating the properties and applications of calcium benzoate, with a focus on its antimicrobial efficacy, mechanism of action, and toxicological profile.

Physicochemical Properties

PropertyValueReference
Chemical Formula C₁₄H₁₀CaO₄[3]
Molar Mass 282.31 g/mol [3]
Appearance White or colorless crystals, or white powder
Solubility in Water 2.32 g/100 mL (0 °C), 2.72 g/100 mL (20 °C), 8.7 g/100 mL (100 °C)[3]

Antimicrobial Applications and Efficacy

Calcium benzoate is an effective antimicrobial agent against yeasts, molds, and some bacteria, particularly in acidic conditions (pH below 4.5).[1] Its efficacy is attributed to the undissociated form of benzoic acid, which can penetrate microbial cell membranes.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentrations (MICs) for benzoic acid and its salts against various microorganisms. While specific data for calcium benzoate is limited, the data for benzoic acid and sodium benzoate provide a strong indication of its efficacy, as the antimicrobial action is primarily due to the benzoate moiety.

MicroorganismPreservativepHMIC (mg/L)Reference
Saccharomyces cerevisiaeBenzoic Acid4.083.5% growth inhibition at 610 mg/L
Fusarium oxysporumBenzoic Acid4.083.5% growth inhibition at 610 mg/L
Various BacteriaBenzoic Acid5.550 - >1500
Various BacteriaSodium Benzoate7.0300 - 50,000
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of calcium benzoate against a specific microorganism.

Materials:

  • Calcium benzoate (E213)

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Microbial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Calcium Benzoate Stock Solution: Prepare a concentrated stock solution of calcium benzoate in sterile distilled water. The concentration should be at least 10 times the highest final concentration to be tested.

  • Preparation of Microbial Inoculum: Culture the test microorganism in an appropriate broth medium to the logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the calcium benzoate stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Inoculation: Add 5 µL of the adjusted microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Positive Control: A well containing broth and the microbial inoculum, without calcium benzoate.

    • Negative Control: A well containing only sterile broth.

  • Incubation: Cover the plate and incubate at the optimal temperature for the test microorganism for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of calcium benzoate that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare Calcium Benzoate Stock dilution Serial Dilution in 96-well Plate stock->dilution inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate Wells inoculum->inoculate dilution->inoculate incubate Incubate (18-24h) inoculate->incubate read Read Results (Visual/Spectrophotometer) incubate->read mic Determine MIC read->mic Benzoate_Mechanism cluster_outside Extracellular (Acidic pH) cluster_inside Intracellular (Neutral pH) BA_ext Benzoic Acid (Undissociated) BA_int Benzoic Acid BA_ext->BA_int Diffusion Dissociation Dissociation BA_int->Dissociation Proton H+ Dissociation->Proton Benzoate_ion Benzoate Anion Dissociation->Benzoate_ion pH_drop Intracellular pH Decrease Proton->pH_drop PFK Phosphofructokinase Benzoate_ion->PFK Inhibition Glycolysis Glycolysis PFK->Glycolysis Catalyzes PFK->Glycolysis ATP_depletion ATP Depletion ATP_prod ATP Production Glycolysis->ATP_prod Glycolysis->ATP_prod Growth Microbial Growth ATP_prod->Growth Supports ATP_prod->Growth pH_drop->PFK Inhibition ATP_depletion->Growth Inhibits Comet_Assay start Start treatment Cell Treatment with Calcium Benzoate start->treatment embedding Cell Embedding in Agarose treatment->embedding lysis Cell Lysis embedding->lysis unwinding DNA Unwinding lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis staining DNA Staining electrophoresis->staining analysis Microscopy and Image Analysis staining->analysis end End analysis->end

References

Investigating the Polymorphism of Calcium bis(benzoate): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the investigation of polymorphism in Calcium bis(benzoate). Understanding and controlling the polymorphic forms of an active pharmaceutical ingredient (API) or an excipient is critical in drug development and manufacturing to ensure consistent quality, stability, and bioavailability. Calcium bis(benzoate) is known to exist in multiple forms, including a trihydrate, a monohydrate, and an anhydrous form, in addition to amorphous and mesophase states. This guide outlines the preparation and characterization of these forms.

Introduction to Polymorphism of Calcium bis(benzoate)

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound have the same chemical composition but differ in their crystal lattice arrangements. These structural differences can lead to variations in physicochemical properties such as solubility, melting point, stability, and mechanical properties.

Calcium bis(benzoate) can exist in the following forms:

  • Calcium bis(benzoate) Trihydrate (Ca(C₇H₅O₂)₂·3H₂O)

  • Calcium bis(benzoate) Monohydrate (Ca(C₇H₅O₂)₂·H₂O)

  • Anhydrous Calcium bis(benzoate) (Ca(C₇H₅O₂)₂)

  • Amorphous Calcium bis(benzoate)

  • Thermotropic Mesophases

The controlled preparation and thorough characterization of each form are essential for determining the most stable and suitable form for a specific application.

Experimental Protocols

Preparation of Calcium bis(benzoate) Polymorphs

2.1.1. Synthesis of Calcium bis(benzoate) Trihydrate [1]

This protocol describes the synthesis of Calcium bis(benzoate) trihydrate from benzoic acid and calcium hydroxide.

  • Materials:

    • Benzoic Acid (industrial grade)

    • Calcium Hydroxide

    • Deionized Water

    • Catalyst (e.g., triethanolamine stearate, ethylene bis-stearamide) (optional)

    • Isolating agent (optional)

  • Procedure:

    • In a reaction kettle, combine 75 kg of industrial-grade benzoic acid, 30 kg of calcium hydroxide, and 400 kg of deionized water.

    • If using, add 2 kg of catalyst to the mixture.

    • Heat the mixture to 80°C while stirring continuously.

    • Maintain the reaction at 80°C with stirring for 3 hours.

    • (Optional) Add 12 kg of an isolating agent and stir for an additional 30 minutes.

    • Filter the resulting precipitate.

    • Dry the filtered solid to obtain Calcium bis(benzoate) trihydrate. The trihydrate is a colorless monoclinic crystal.[1]

2.1.2. Recrystallization of Calcium bis(benzoate) Trihydrate

Recrystallization can be employed to purify the synthesized Calcium bis(benzoate) trihydrate.

  • Procedure:

    • Dissolve the crude Calcium bis(benzoate) trihydrate in deionized water at 90°C to create a saturated solution.

    • Slowly cool the solution to 0°C to allow for the formation of crystals.

    • Filter the recrystallized product and dry under ambient conditions.

2.1.3. Preparation of Calcium bis(benzoate) Monohydrate and Anhydrous Form by Dehydration

The monohydrate and anhydrous forms can be obtained by the controlled thermal dehydration of the trihydrate form.

  • Procedure:

    • Place a known amount of Calcium bis(benzoate) trihydrate in a temperature-controlled oven or a thermogravimetric analyzer.

    • To obtain the monohydrate , heat the trihydrate sample to a temperature above the first dehydration step but below the second. Based on thermal analysis, the trihydrate loses water molecules starting around 114°C.[1] A step-wise heating process is recommended to isolate the monohydrate.

    • To obtain the anhydrous form , heat the trihydrate or monohydrate sample to a temperature sufficient to remove all water of hydration. This will be above the final dehydration temperature.

Characterization Methods

2.2.1. Powder X-ray Diffraction (PXRD)

PXRD is a primary technique for identifying crystalline polymorphs, as each form will produce a unique diffraction pattern.

  • Sample Preparation: Gently grind the sample to a fine powder using a mortar and pestle. Mount the powder on a sample holder.

  • Instrumentation: A powder X-ray diffractometer with Cu Kα radiation is typically used.

  • Data Collection:

    • 2θ Range: 5° to 50°

    • Step Size: 0.02°

    • Scan Speed: 1°/minute

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, should be analyzed for peak positions and relative intensities. These are characteristic for each polymorphic form.

2.2.2. Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Thermal analysis is crucial for studying the dehydration and thermal stability of the different forms.

  • Differential Scanning Calorimetry (DSC):

    • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan. Crimp the pan with a lid. A pinhole in the lid is recommended for dehydration studies to allow for the escape of water vapor.

    • Instrumentation: A calibrated differential scanning calorimeter.

    • Experimental Conditions:

      • Heating Rate: 10°C/minute

      • Temperature Range: 25°C to 300°C (or higher depending on the decomposition temperature)

      • Purge Gas: Nitrogen at a flow rate of 50 mL/minute

    • Data Analysis: Analyze the thermogram for endothermic and exothermic events, such as dehydration (endotherm) and decomposition. Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each event.

  • Thermogravimetric Analysis (TGA):

    • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.

    • Instrumentation: A calibrated thermogravimetric analyzer.

    • Experimental Conditions:

      • Heating Rate: 10°C/minute

      • Temperature Range: 25°C to 600°C

      • Purge Gas: Nitrogen at a flow rate of 50 mL/minute

    • Data Analysis: Analyze the TGA curve (weight % vs. temperature) and its first derivative (DTG) to determine the temperature ranges of mass loss and the percentage of mass lost at each step. This is particularly useful for quantifying the water content in the hydrates.

2.2.3. Spectroscopic Analysis: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy can differentiate polymorphs by probing differences in their molecular bonding and crystal lattice vibrations.

  • Fourier Transform Infrared (FTIR) Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet by mixing approximately 1 mg of the sample with 100 mg of dry KBr and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the powder sample directly on the ATR crystal.

    • Instrumentation: A calibrated FTIR spectrometer.

    • Data Collection:

      • Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 32

    • Data Analysis: Analyze the spectra for characteristic absorption bands, particularly in the O-H stretching region (for hydrates), and the carboxylate (COO⁻) stretching regions.

  • Raman Spectroscopy:

    • Sample Preparation: Place a small amount of the powder sample on a microscope slide.

    • Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 785 nm).

    • Data Collection:

      • Spectral Range: 3500 cm⁻¹ to 100 cm⁻¹

      • Laser Power: Adjusted to avoid sample degradation.

      • Acquisition Time: Optimized for a good signal-to-noise ratio.

    • Data Analysis: Analyze the Raman spectra for characteristic scattering peaks. The low-frequency region (below 200 cm⁻¹) is often sensitive to lattice vibrations and can be particularly useful for distinguishing polymorphs.

Data Presentation

Solubility Data

The solubility of Calcium bis(benzoate) is temperature-dependent.

Temperature (°C)Solubility ( g/100 mL)
02.32
102.45
202.72
303.02
403.42
604.71
806.87
908.55
1008.70

Data sourced from ChemBK.

Expected Characterization Data (Illustrative)

The following tables are illustrative of the type of quantitative data that should be collected and organized. Actual experimental values should be determined and recorded.

Table 2: Powder X-ray Diffraction Data

Form Characteristic 2θ Peaks (±0.2°)
TrihydrateTo be determined experimentally
MonohydrateTo be determined experimentally
AnhydrousTo be determined experimentally

Table 3: Thermal Analysis Data

Form Thermal Event (DSC) Onset Temp. (°C)Peak Temp. (°C)ΔH (J/g)Mass Loss (TGA) Temperature Range (°C)Mass Loss (%)
TrihydrateDehydration to MonohydrateTBDTBDTBDDehydration to MonohydrateTBD~10.7% (2 H₂O)
Dehydration to AnhydrousTBDTBDTBDDehydration to AnhydrousTBD~5.35% (1 H₂O)
MonohydrateDehydration to AnhydrousTBDTBDTBDDehydration to AnhydrousTBD~5.66% (1 H₂O)
AnhydrousDecompositionTBDTBDTBDDecompositionTBDTBD

Table 4: Vibrational Spectroscopy Data

Form FTIR Characteristic Peaks (cm⁻¹) Raman Characteristic Peaks (cm⁻¹)
TrihydrateO-H stretch (~3400-3200), COO⁻ asym (~1540), COO⁻ sym (~1420)To be determined experimentally
MonohydrateO-H stretch (~3400-3200), COO⁻ asym (~1540), COO⁻ sym (~1420)To be determined experimentally
AnhydrousCOO⁻ asym (~1540), COO⁻ sym (~1420)To be determined experimentally

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Polymorph Preparation cluster_char Characterization cluster_forms Polymorphic Forms synthesis Synthesis of Trihydrate recrystallization Recrystallization synthesis->recrystallization dehydration Thermal Dehydration recrystallization->dehydration trihydrate Trihydrate recrystallization->trihydrate monohydrate Monohydrate dehydration->monohydrate Step 1 anhydrous Anhydrous dehydration->anhydrous Step 2 pxrd PXRD dsc DSC tga TGA ftir FTIR raman Raman trihydrate->pxrd trihydrate->dsc trihydrate->tga trihydrate->ftir trihydrate->raman monohydrate->pxrd monohydrate->dsc monohydrate->tga monohydrate->ftir monohydrate->raman anhydrous->pxrd anhydrous->dsc anhydrous->tga anhydrous->ftir anhydrous->raman

Caption: Experimental workflow for the preparation and characterization of Calcium bis(benzoate) polymorphs.

Relationship Between Hydrated Forms

hydrate_relationship trihydrate Calcium bis(benzoate) Trihydrate monohydrate Calcium bis(benzoate) Monohydrate trihydrate->monohydrate -2 H₂O (Heating) monohydrate->trihydrate +2 H₂O (Rehydration) anhydrous Anhydrous Calcium bis(benzoate) monohydrate->anhydrous -1 H₂O (Heating) anhydrous->monohydrate +1 H₂O (Rehydration)

References

Application Notes and Protocols: Calcium Bis(benzoic acid) as a Model Compound in Solid-State Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium bis(benzoic acid), particularly in its stable trihydrate form (Ca(C₆H₅COO)₂·3H₂O), is a valuable model compound for a wide range of applications in solid-state chemistry. Its well-characterized crystalline structure, distinct spectroscopic features, and predictable thermal behavior make it an ideal standard for instrument calibration, development of new analytical methodologies, and for gaining a deeper understanding of fundamental solid-state principles. This document provides comprehensive application notes and detailed experimental protocols for the synthesis, characterization, and analysis of calcium benzoate trihydrate.

Applications as a Model Compound
  • Solid-State NMR Spectroscopy: Calcium benzoate trihydrate serves as a crucial model for investigating calcium coordination environments, which is of significant interest in biological and pharmaceutical research. The calcium ion's coordination to both carboxylate groups and water molecules closely mimics the calcium-binding sites found in numerous proteins.[1][2][3] Consequently, it is frequently employed in the development and refinement of solid-state NMR techniques, especially for challenging quadrupolar nuclei like ⁴³Ca.

  • X-ray Diffraction: The well-defined layered crystal structure of calcium benzoate trihydrate provides an excellent practical example for demonstrating the principles of both single-crystal and powder X-ray diffraction techniques.[4]

  • Thermal Analysis: The compound exhibits a distinct, multi-step thermal decomposition profile, making it a reliable calibrant for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) instrumentation.

  • Vibrational Spectroscopy: The infrared (IR) and Raman spectra of calcium benzoate display clear and well-assigned vibrational bands. These serve as a dependable reference for identifying and understanding the coordination modes of carboxylate ligands in other metal-organic compounds and coordination polymers.

Experimental Protocols

Synthesis of Calcium Benzoate Trihydrate

This protocol details a catalytic, low-temperature synthesis method for producing calcium benzoate trihydrate.[4][5]

Materials:

  • Industrial-grade benzoic acid (65-85 kg)

  • Calcium hydroxide (28-32 kg)

  • Catalyst: Triethanol distearate (1-3 kg)

  • Water (300-500 kg)

Procedure:

  • Combine the benzoic acid, calcium hydroxide, triethanol distearate, and water in a suitable reaction kettle.

  • Heat the mixture to a temperature between 60-90°C while maintaining continuous stirring.

  • Continue the reaction under these conditions for a period of 2-4 hours.

  • Upon completion of the reaction, allow the solution to cool to facilitate the crystallization of calcium benzoate trihydrate.

  • The resulting white crystalline product should be collected by filtration.

  • Wash the collected crystals with cold water and allow them to dry at room temperature.

X-ray Powder Diffraction (XRPD) Analysis

Instrument: A standard powder X-ray diffractometer equipped with a Cu Kα radiation source.

Sample Preparation: The crystalline sample should be gently ground into a fine powder and mounted on a sample holder.

Data Collection Parameters:

  • Scan Range (2θ): 5-50°

  • Step Size: 0.02°

  • Scan Speed: 1°/min

Data Analysis: The obtained diffractogram can be utilized to confirm the crystalline phase of the material and to determine the basal spacing of its characteristic layered structure.

Thermal Analysis (TGA/DSC)

Instrument: A simultaneous TGA/DSC instrument.

Sample Preparation: Accurately weigh 5-10 mg of the sample into an alumina crucible.

TGA/DSC Program:

  • Heating Rate: 10 °C/min

  • Temperature Range: 30-1000 °C

  • Atmosphere: A controlled atmosphere of either oxygen or nitrogen with a flow rate of 50 mL/min.

Expected Results: The TGA curve will exhibit a distinct mass loss corresponding to the dehydration of the three water molecules, followed by the subsequent decomposition of the anhydrous salt.[4] The corresponding DSC curve will reveal the endothermic or exothermic nature of these thermal transitions.

Infrared (IR) and Raman Spectroscopy

IR Spectroscopy:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Collection: Acquire the spectrum over the 4000-400 cm⁻¹ range.

Raman Spectroscopy:

  • Instrument: A Raman spectrometer equipped with a suitable laser excitation source.

  • Sample Preparation: Place a small quantity of the crystalline sample onto a microscope slide.

  • Data Collection: Collect the spectrum over the desired Raman shift range.

Data Analysis: The positions and shapes of the carboxylate stretching bands in the resulting spectra should be analyzed to confirm the coordination mode of the benzoate ligand.

Solid-State NMR Spectroscopy

This protocol provides a general framework for acquiring ⁴³Ca and ¹³C solid-state NMR spectra of calcium benzoate trihydrate.

Instrument: A solid-state NMR spectrometer with a magic-angle spinning (MAS) probe.

Sample Preparation: The powdered sample should be packed into a zirconia rotor. For ⁴³Ca NMR, isotopic enrichment is strongly advised due to the very low natural abundance of the ⁴³Ca isotope.[6]

⁴³Ca NMR:

  • Technique: Magic Angle Spinning (MAS) or static NMR.

  • Parameters: It is recommended to acquire spectra at multiple magnetic field strengths to effectively separate the contributions of chemical shift anisotropy and quadrupolar interactions.[2]

¹³C NMR:

  • Technique: Cross-polarization magic-angle spinning (CP-MAS).

  • Advanced Experiments: To probe internuclear connectivities, consider employing advanced techniques such as TRAPDOR (Transfer of Population Double Resonance) for ¹³C-¹H and ¹³C-⁴³Ca correlations.[1][2]

Quantitative Data

Table 1: Physicochemical Properties of Calcium Benzoate Trihydrate

PropertyValueReference
Molecular Formula C₁₄H₁₆CaO₇[4]
Molecular Weight 336.35 g/mol [4]
CAS Number 5743-30-6
Appearance White crystalline powder[4][5]
Solubility in Water 2.32 g/100 mL (0 °C) 8.7 g/100 mL (100 °C)[4]

Table 2: Crystallographic Data for Calcium Benzoate Trihydrate

ParameterValueReference
Crystal System Layered Structure[4]
Basal Spacing (d) 16.5 Å[7][8]
Ca-O (carboxylate) Bond Length 2.40–2.55 Å[4]
Ca-O (water) Bond Length 2.38–2.42 Å[4]

Table 3: Thermal Analysis Data for Calcium Benzoate Trihydrate

Thermal EventTemperature Range (°C)Mass Loss (%)DescriptionReference
Dehydration < 101 °C~15.3%Loss of three water molecules[4][8]
Decomposition of Anhydrous Salt 450 - 540 °C~52.6%Oxidation of the organic component[8]
Decomposition of CaCO₃ 547 - >800 °CDecomposition of the calcium carbonate intermediate[8]

Table 4: Vibrational Spectroscopy Data for Calcium Benzoate

Vibrational ModeWavenumber (cm⁻¹)Reference
Asymmetric C=O stretching 1540[7][9]
Symmetric C=O stretching 1446[7][9]
Aromatic C-H stretching 3060[7][9]
Aromatic C-C vibration 1590[7][9]
Out-of-plane C-H vibration 713[7][9]

Table 5: Solid-State NMR Data for Calcium Benzoate Trihydrate

NucleusParameterValueReference
⁴³Ca Isotropic Chemical Shift (δ_iso)22.4 ± 1.0 ppm[6]
Quadrupolar Coupling Constant (Cq)2.6 ± 0.4 MHz[6]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization S1 Reactants (Benzoic Acid, Ca(OH)₂) S2 Catalytic Reaction (60-90°C) S1->S2 S3 Crystallization S2->S3 S4 Filtration & Drying S3->S4 C1 X-ray Powder Diffraction S4->C1 C2 Thermal Analysis (TGA/DSC) S4->C2 C3 Vibrational Spectroscopy (IR, Raman) S4->C3 C4 Solid-State NMR S4->C4

Caption: Experimental workflow for the synthesis and characterization of calcium benzoate trihydrate.

logical_relationship cluster_compound Model Compound cluster_properties Solid-State Properties cluster_applications Applications A Calcium Benzoate Trihydrate B Defined Crystal Structure A->B C Predictable Thermal Decomposition A->C D Characteristic Spectroscopic Signatures A->D E NMR Model for Biological Systems A->E F Diffraction Standard B->F G Thermal Analysis Calibrant C->G H Spectroscopy Reference D->H

Caption: Logical relationship of calcium benzoate trihydrate's properties and its applications.

References

Application Notes and Protocols for Studying Metal-Ligand Interactions Using Calcium bis(Benzoic Acid)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Calcium bis(benzoic acid), also known as calcium benzoate, as a model system for studying metal-ligand interactions. This document outlines detailed experimental protocols, data presentation formats, and visualizations to facilitate a deeper understanding of the coordination chemistry of calcium with carboxylate ligands. Such studies are fundamental in various fields, including drug development, food science, and materials science, where the interaction of calcium with organic molecules is of critical importance.

Introduction to Calcium bis(Benzoic Acid) in Metal-Ligand Studies

Calcium bis(benzoic acid) (Ca(C₇H₅O₂)₂) is the calcium salt of benzoic acid. In aqueous solutions, it dissociates into a calcium cation (Ca²⁺) and two benzoate anions (C₇H₅O₂⁻). The interaction between the "hard" Lewis acid Ca²⁺ and the "hard" Lewis base (the carboxylate group of the benzoate anion) serves as an excellent and straightforward model for investigating metal-ligand coordination. The formulas and structures of calcium carboxylate derivatives can be complex, generally featuring a coordination number of eight where the carboxylates form Ca-O bonds.[1][2] The degree of hydration is another important variable in the solid-state structure.[1][2]

Understanding the thermodynamics and kinetics of this interaction provides insights into:

  • Binding Affinity and Stoichiometry: Quantifying the strength and ratio of the interaction.

  • Thermodynamic Profile: Determining the enthalpic and entropic contributions to the binding event.

  • Structural Coordination: Elucidating the geometry of the coordination complex.

These fundamental parameters are crucial for predicting the behavior of more complex systems where calcium interacts with carboxylate-containing molecules, such as proteins, drug molecules, and food additives.

Quantitative Data Presentation

The following tables summarize typical quantitative data that can be obtained from the experimental protocols described in this document. The values presented here are illustrative and will vary based on specific experimental conditions such as temperature, pH, and ionic strength.

Table 1: Thermodynamic Parameters of Ca²⁺-Benzoate Interaction Determined by Isothermal Titration Calorimetry (ITC)

ParameterSymbolValue RangeUnitDescription
Association ConstantKₐ10² - 10³M⁻¹Represents the affinity of benzoate for the calcium ion.
Dissociation ConstantKₔ1 - 10mMThe reciprocal of Kₐ, indicating the tendency of the complex to dissociate.
Stoichiometryn1.8 - 2.2(ligand/metal)The number of benzoate molecules that bind to a single calcium ion.
Enthalpy ChangeΔH-5 to +5kcal/molThe heat released or absorbed during the binding event. A negative value indicates an exothermic reaction.
Entropy ChangeΔS10 to 30cal/mol·KThe change in the degree of disorder of the system upon binding.
Gibbs Free Energy ChangeΔG-3 to -5kcal/molIndicates the spontaneity of the binding reaction. A negative value signifies a spontaneous process.

Table 2: Stability Constants of Calcium-Benzoate Complex Determined by Potentiometric Titration

Stability Constant TypeSymbolValue Range (log)Description
Stepwise Stability Constant 1log K₁1.5 - 2.5The equilibrium constant for the formation of the [Ca(Benzoate)]⁺ complex.
Stepwise Stability Constant 2log K₂1.0 - 2.0The equilibrium constant for the formation of the Ca(Benzoate)₂ complex.
Overall Stability Constantlog β₂2.5 - 4.5The equilibrium constant for the overall formation of the Ca(Benzoate)₂ complex from Ca²⁺ and 2 Benzoate⁻.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the metal-ligand interactions between calcium and benzoate.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of all thermodynamic parameters in a single experiment.

Objective: To determine the binding affinity (Kₐ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction between Ca²⁺ and benzoate.

Materials:

  • Isothermal Titration Calorimeter

  • Calcium Chloride (CaCl₂) solution (e.g., 10 mM in buffer)

  • Sodium Benzoate solution (e.g., 100 mM in the same buffer)

  • Buffer solution (e.g., 20 mM HEPES or TRIS, pH 7.4, with 150 mM NaCl to maintain constant ionic strength)

  • Degasser

Protocol:

  • Sample Preparation:

    • Prepare a solution of CaCl₂ in the chosen buffer.

    • Prepare a solution of sodium benzoate in the exact same buffer. The concentration of the benzoate solution should be 10-20 times higher than the CaCl₂ solution.

    • Degas both solutions for 10-15 minutes to prevent air bubbles.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Fill the reference cell with deionized water or buffer.

    • Load the CaCl₂ solution into the sample cell.

    • Load the sodium benzoate solution into the injection syringe.

  • Titration:

    • Perform an initial injection of a small volume (e.g., 1 µL) to remove any air from the syringe tip and to account for dilution effects. Discard this data point during analysis.

    • Proceed with a series of injections (e.g., 20-30 injections of 2 µL each) of the sodium benzoate solution into the CaCl₂ solution. The time between injections should be sufficient for the signal to return to baseline (e.g., 180 seconds).

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of benzoate to Ca²⁺.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kₐ, n, and ΔH.

    • Calculate ΔG and ΔS using the following equations:

      • ΔG = -RT ln(Kₐ)

      • ΔG = ΔH - TΔS

      (where R is the gas constant and T is the absolute temperature).

Potentiometric (pH) Titration

This classical method determines the stability constants of the metal-ligand complex by monitoring the pH change upon titration. The formation of the calcium-benzoate complex involves the deprotonated form of benzoic acid.

Objective: To determine the stepwise and overall stability constants (K₁, K₂, and β₂) of the calcium-benzoate complex.

Materials:

  • pH meter with a glass electrode

  • Calibrated burette

  • Thermostated reaction vessel

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Benzoic acid solution (e.g., 0.01 M)

  • Calcium Chloride (CaCl₂) solution (e.g., 0.01 M)

  • Inert electrolyte solution (e.g., 1 M KCl) to maintain constant ionic strength.

Protocol:

  • System Calibration: Calibrate the pH electrode using standard buffer solutions at the desired temperature.

  • Titration Series: Perform three sets of titrations:

    • Acid Titration: Titrate a solution of benzoic acid and the inert electrolyte with the standardized NaOH solution.

    • Ligand Titration: Titrate a solution containing benzoic acid, the inert electrolyte, and the standardized NaOH solution.

    • Metal-Ligand Titration: Titrate a solution containing benzoic acid, CaCl₂, and the inert electrolyte with the standardized NaOH solution.

  • Data Collection: Record the pH after each addition of the NaOH titrant for all three titrations.

  • Data Analysis (Irving-Rossotti Method):

    • Plot the pH versus the volume of NaOH added for all three titrations.

    • From the titration curves, calculate the average number of protons associated with the ligand (n̅ₐ) at different pH values.

    • Determine the acid dissociation constant (pKₐ) of benzoic acid from the ligand titration curve.

    • Calculate the average number of ligands attached per metal ion (n̅) and the free ligand concentration ([L⁻]) at various pH values from the metal-ligand titration curve.

    • Construct a formation curve by plotting n̅ versus pL (where pL = -log[L⁻]).

    • Determine the stepwise stability constants (log K₁ and log K₂) from the formation curve. For example, log K₁ is the value of pL at n̅ = 0.5, and log K₂ is the value of pL at n̅ = 1.5.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry can be used to study metal-ligand interactions if the ligand's absorbance spectrum changes upon coordination with the metal ion.

Objective: To monitor the formation of the calcium-benzoate complex and potentially determine the binding constant.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Stock solution of sodium benzoate in buffer

  • Stock solution of CaCl₂ in the same buffer

Protocol:

  • Spectral Scan:

    • Record the UV-Vis spectrum (e.g., 200-400 nm) of a dilute solution of sodium benzoate.

    • Record the spectrum of a CaCl₂ solution (note: Ca²⁺ does not absorb in this range, this is for a baseline).

  • Titration:

    • Place a fixed concentration of sodium benzoate in a cuvette.

    • Incrementally add small aliquots of the CaCl₂ solution to the cuvette.

    • Record the UV-Vis spectrum after each addition.

  • Data Analysis:

    • Observe changes in the absorbance spectrum of benzoate upon addition of Ca²⁺. This may be a shift in the maximum absorbance wavelength (λₘₐₓ) or a change in the molar absorptivity.

    • Plot the change in absorbance at a specific wavelength against the concentration of Ca²⁺.

    • The resulting binding curve can be fitted to a suitable model (e.g., Benesi-Hildebrand method for 1:1 complexes, or more complex models for 1:2 stoichiometry) to determine the association constant (Kₐ).

Visualization of Concepts and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and experimental workflows.

Metal_Ligand_Interaction cluster_reactants Reactants in Solution cluster_complex Coordinated Complex cluster_factors Influencing Factors Ca2+ Ca²⁺ Complex [Ca(Benzoate)₂] Ca2+->Complex Ka (Association) Benzoate 2 x Benzoate⁻ Benzoate->Complex Complex->Ca2+ Kd (Dissociation) Complex->Benzoate Factors Temperature pH Ionic Strength

Caption: Conceptual diagram of the reversible metal-ligand interaction between Calcium and Benzoate.

ITC_Workflow prep 1. Sample Preparation (Ca²⁺ in cell, Benzoate in syringe) setup 2. Instrument Setup (Set Temperature, Load Samples) prep->setup titrate 3. Titration (Inject Benzoate into Ca²⁺) setup->titrate data 4. Data Acquisition (Measure Heat Change) titrate->data analysis 5. Data Analysis (Fit Binding Isotherm) data->analysis results Thermodynamic Parameters (Ka, n, ΔH, ΔS) analysis->results

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

Potentiometric_Titration_Workflow titrations 1. Perform Titrations - Acid - Ligand - Metal + Ligand curves 2. Plot Titration Curves (pH vs. Volume of Titrant) titrations->curves calc 3. Calculate n̅ and [L⁻] (Irving-Rossotti Method) curves->calc formation 4. Construct Formation Curve (n̅ vs. pL) calc->formation constants 5. Determine Stability Constants (log K₁, log K₂) formation->constants

Caption: Workflow for determining stability constants via potentiometric titration.

Calcium Signaling Context

While Calcium bis(benzoic acid) itself is not a direct participant in intracellular signaling pathways, the study of its interaction with carboxylate groups is highly relevant to understanding how calcium functions as a ubiquitous second messenger. Many calcium-binding proteins, such as calmodulin and troponin C, utilize glutamate and aspartate residues (which contain carboxylate groups) to coordinate Ca²⁺ ions. A change in intracellular Ca²⁺ concentration leads to its binding to these proteins, inducing conformational changes that trigger downstream signaling events.

Calcium_Signaling_Relevance cluster_model Model System cluster_biological Biological System ca_benzoate Ca²⁺-Benzoate Interaction (Simple Carboxylate) ca_protein Ca²⁺-Protein Interaction (e.g., Calmodulin with Glu/Asp residues) ca_benzoate->ca_protein Provides fundamental thermodynamic and structural insights conf_change Protein Conformational Change ca_protein->conf_change downstream Downstream Signaling (e.g., Kinase Activation) conf_change->downstream

Caption: Relevance of the Calcium-Benzoate model to biological calcium signaling.

By applying the protocols and understanding the concepts outlined in these notes, researchers can effectively use Calcium bis(benzoic acid) as a foundational tool to explore the intricate world of metal-ligand interactions.

References

Application Notes and Protocols for Calcium bis(benzoic acid) in Specialty Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes, quantitative data, and experimental protocols for the use of calcium bis(benzoic acid), also known as calcium benzoate, in the formulation of various specialty chemicals. The information is intended to guide researchers and professionals in leveraging the properties of this versatile compound.

Application as a Corrosion Inhibitor for Steel

Application Note

Calcium bis(benzoic acid) is an effective corrosion inhibitor for steel, particularly in neutral to slightly acidic aqueous environments.[1][2] Its primary mechanism of action involves the adsorption of the benzoate anion onto the metal surface.[3][4] This forms a protective layer that inhibits both anodic and cathodic corrosion reactions, thereby reducing the overall corrosion rate.[3][4] Due to its good solubility in water and low toxicity, it is a viable alternative to more hazardous corrosion inhibitors.

Quantitative Data: Corrosion Inhibition of SAE 1010 Steel

The following table summarizes the corrosion parameters for SAE 1010 steel in a 0.7 M NaNO₃ solution containing different concentrations of calcium bis(benzoic acid). The data is derived from potentiodynamic polarization studies.

Calcium bis(benzoic acid) Concentration (M)Corrosion Potential (Ecorr) (V vs. SCE)Corrosion Current Density (jcorr) (nA/cm²)Inhibition Efficiency (%)
0 (Blank)-0.488575-
1 x 10⁻⁵-0.46340729
1 x 10⁻⁴-0.37922960
1 x 10⁻³-0.29817370
1 x 10⁻²-0.3034492
1 x 10⁻¹-0.2863993
Experimental Protocol: Evaluation of Corrosion Inhibition by Potentiodynamic Polarization

This protocol outlines the procedure for determining the corrosion inhibition efficiency of calcium bis(benzoic acid) on steel using potentiodynamic polarization.

1. Materials and Equipment:

  • Potentiostat/Galvanostat with corresponding software

  • Three-electrode electrochemical cell

  • Working Electrode (WE): SAE 1010 steel specimen

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE)

  • Counter Electrode (CE): Platinum or graphite rod

  • Corrosion Medium: 0.7 M Sodium Nitrate (NaNO₃) solution

  • Inhibitor: Calcium bis(benzoic acid)

  • Polishing materials (e.g., silicon carbide papers of decreasing grit size, alumina paste)

  • Deionized water and analytical grade reagents

2. Procedure:

  • Working Electrode Preparation:

    • Mechanically polish the surface of the SAE 1010 steel specimen with silicon carbide papers of increasing grit (e.g., 240, 400, 600, 800, 1200 grit).

    • Polish further with a fine alumina paste (e.g., 0.05 µm) to achieve a mirror finish.

    • Rinse the polished electrode with deionized water, degrease with acetone, and dry in a stream of warm air.

    • Mount the electrode in an appropriate holder, ensuring only a defined surface area is exposed to the electrolyte.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared WE, RE, and CE.

    • Fill the cell with the corrosion medium (0.7 M NaNO₃) containing the desired concentration of calcium bis(benzoic acid). For a blank measurement, use the corrosion medium without the inhibitor.

    • Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

    • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.166 mV/s).

    • Record the resulting current density as a function of the applied potential.

  • Data Analysis:

    • Plot the polarization curve (log |current density| vs. potential).

    • Determine the corrosion potential (Ecorr) and corrosion current density (jcorr) by Tafel extrapolation of the linear portions of the anodic and cathodic curves.

    • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(jcorr(blank) - jcorr(inhibitor)) / jcorr(blank)] x 100 where jcorr(blank) is the corrosion current density in the absence of the inhibitor and jcorr(inhibitor) is the corrosion current density in the presence of the inhibitor.

Visualization: Workflow for Corrosion Inhibition Testing

G Workflow for Corrosion Inhibition Evaluation cluster_prep Electrode Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis p1 Mechanical Polishing p2 Fine Polishing p1->p2 p3 Cleaning and Drying p2->p3 p4 Mounting p3->p4 e1 Cell Assembly p4->e1 e2 Add Electrolyte with/without Inhibitor e1->e2 e3 OCP Stabilization e2->e3 e4 Potentiodynamic Polarization Scan e3->e4 a1 Plot Polarization Curve e4->a1 a2 Tafel Extrapolation to find jcorr and Ecorr a1->a2 a3 Calculate Inhibition Efficiency (IE%) a2->a3

Caption: Workflow for evaluating the corrosion inhibition of steel.

Application as a Heat Stabilizer for PVC

Application Note

Calcium bis(benzoic acid) can be used as a co-stabilizer in calcium/zinc (Ca/Zn) stabilizer systems for polyvinyl chloride (PVC). These systems are environmentally friendly alternatives to lead-based stabilizers. During PVC processing at high temperatures, it is susceptible to thermal degradation, which involves the release of hydrochloric acid (HCl) and the formation of undesirable color. Calcium bis(benzoic acid), in conjunction with zinc stearate, helps to neutralize the released HCl and prevent this degradation, thus improving the thermal stability and color retention of the PVC product.

Illustrative Performance Data of a Ca/Zn Stabilizer System

The following table provides illustrative performance data for a PVC formulation with and without a Ca/Zn stabilizer system (which can include calcium bis(benzoic acid)).

ParameterPVC without StabilizerPVC with Ca/Zn Stabilizer
Static Thermal Stability (Congo Red Test @ 180°C)
Time to HCl evolution (minutes)< 530 - 60
Oven Aging Test (180°C)
Time to initial discoloration (minutes)< 10> 45
Time to severe discoloration (minutes)< 20> 90
Dynamic Thermal Stability (Torque Rheometer @ 180°C)
Stability Time (minutes)3 - 510 - 15
Experimental Protocols for PVC Heat Stabilizer Evaluation

1. Principle: This test determines the time required for a heated PVC sample to release a sufficient amount of HCl to change the color of a pH-sensitive indicator paper (Congo Red) from red to blue.

2. Materials and Equipment:

  • Heating block or oil bath capable of maintaining a constant temperature (e.g., 180 ± 1°C)

  • Test tubes

  • Congo Red indicator paper

  • PVC compound with and without the stabilizer system

  • Timer

3. Procedure:

  • Prepare a uniform PVC compound by mixing PVC resin with the stabilizer system and other additives as required.

  • Place a known amount of the PVC compound (e.g., 2 g) into a clean, dry test tube.

  • Cut a strip of Congo Red paper and place it in the upper part of the test tube, ensuring it does not touch the PVC sample.

  • Place the test tube in the heating block or oil bath preheated to the test temperature (e.g., 180°C).

  • Start the timer immediately.

  • Observe the Congo Red paper for any color change.

  • Stop the timer when the Congo Red paper turns distinctly blue.

  • The recorded time is the static thermal stability time. A longer time indicates better thermal stability.[5]

1. Principle: This test visually evaluates the ability of a stabilizer to prevent color changes in PVC when exposed to high temperatures over time.

2. Materials and Equipment:

  • Forced-air circulation oven with precise temperature control

  • Two-roll mill or other suitable equipment for preparing PVC sheets

  • PVC compound with and without the stabilizer system

  • Colorimeter or spectrophotometer (optional, for quantitative analysis)

3. Procedure:

  • Prepare PVC sheets of uniform thickness from the compound using a two-roll mill at a suitable temperature.

  • Cut the sheets into smaller test specimens of a consistent size.

  • Place the specimens on a sample rack and put them in the oven preheated to the test temperature (e.g., 180°C).

  • At regular intervals (e.g., every 15 minutes), remove a specimen from the oven and allow it to cool to room temperature.

  • Arrange the specimens in chronological order to observe the progression of color change from the original white/colorless to yellow, brown, and finally black.

  • The time taken for the first noticeable color change and the time to severe discoloration are recorded as measures of color stability.

1. Principle: A torque rheometer simulates the heat and shear conditions of PVC processing. The stability of the compound is determined by measuring the time until a sharp increase in torque occurs, which indicates the onset of degradation and cross-linking.

2. Materials and Equipment:

  • Torque rheometer with a heated mixing chamber and roller-type rotors

  • PVC compound with and without the stabilizer system

3. Procedure:

  • Set the mixing chamber temperature (e.g., 180°C) and rotor speed (e.g., 60 rpm) on the torque rheometer.

  • Once the set temperature is stable, add a pre-weighed amount of the PVC compound to the mixing chamber.

  • Start the data acquisition to record the torque as a function of time.

  • The initial part of the curve will show a loading peak, followed by a decrease in torque as the material melts and homogenizes, and then a stable torque region.

  • Continue the test until a sharp and significant increase in torque is observed. This indicates the degradation and cross-linking of the PVC.

  • The time from the start of the test to this sharp torque increase is the dynamic stability time.[6][7]

Visualization: Workflow for PVC Heat Stabilizer Evaluation

G Workflow for PVC Heat Stabilizer Evaluation cluster_prep Sample Preparation cluster_tests Thermal Stability Tests cluster_analysis Performance Evaluation p1 PVC Compounding with Stabilizer p2 Milling into Sheets (for Oven Test) p1->p2 t1 Static Test: Congo Red p1->t1 t3 Dynamic Test: Torque Rheometry p1->t3 t2 Static Test: Oven Aging p2->t2 a1 Measure Time to HCl Evolution t1->a1 a2 Assess Color Change Over Time t2->a2 a3 Determine Dynamic Stability Time t3->a3 G Antimicrobial Mechanism of Benzoates cluster_action Mechanism of Action cell_membrane Cell Membrane cytoplasm Cytoplasm (Higher pH) a1 Disruption of Cell Membrane a2 Inhibition of Cellular Enzymes a3 Interference with Nutrient Uptake a4 Acidification of Cytoplasm benzoic_acid_ext Benzoic Acid (Undissociated) (External, Low pH) benzoic_acid_int Benzoic Acid benzoic_acid_ext->benzoic_acid_int Passive Diffusion benzoate_ion Benzoate Ion benzoic_acid_int->benzoate_ion h_ion H+ benzoic_acid_int->h_ion benzoate_ion->a1 benzoate_ion->a2 benzoate_ion->a3 h_ion->a4

References

Application Notes: Biomedical Applications of Calcium-Based Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

A-1: Introduction

A-2: Key Applications

  • Drug Delivery: Calcium-based nanoparticles are widely explored as carriers for various therapeutic agents. Their porous structure allows for the encapsulation of a wide range of molecules, from small-molecule drugs to larger proteins and nucleic acids.[2] A key advantage is their pH-responsive nature; they are relatively stable at physiological pH but dissolve in the acidic microenvironment of tumors or within cellular compartments like endosomes and lysosomes, leading to targeted drug release.[1][3] This targeted release mechanism can enhance the therapeutic efficacy of the encapsulated drug while minimizing systemic side effects.[4]

  • Cancer Therapy: The acidic tumor microenvironment makes calcium-based nanoparticles particularly suitable for cancer therapy.[3] They can be loaded with chemotherapeutic agents and, due to their pH sensitivity, preferentially release the drug payload within the tumor tissue.[1][3] Furthermore, these nanoparticles can be functionalized with targeting ligands to further enhance their accumulation at the tumor site.[1] The slow degradation of some calcium-based matrices, like calcium carbonate, allows for sustained drug release, which can be beneficial for long-term treatment.[1]

  • Gene Delivery: Calcium phosphate nanoparticles have a long history of use as non-viral vectors for gene transfection. Their ability to bind nucleic acids and facilitate their entry into cells makes them a valuable tool in gene therapy research.[5] Similarly, calcium carbonate nanoparticles have been investigated for the delivery of small interfering RNA (siRNA) for anticancer therapy.[3]

  • Bioimaging: While not their primary application, calcium-based nanoparticles can be modified for use in bioimaging. By incorporating imaging agents, they can serve as contrast agents for various imaging modalities, aiding in diagnostics and the real-time monitoring of drug delivery.

Quantitative Data Summary

The following table summarizes typical quantitative data for calcium-based nanoparticles from various studies. It is important to note that these values can vary significantly depending on the synthesis method, surface modifications, and the specific therapeutic agent being loaded.

Nanoparticle TypeSynthesis MethodAverage Size (nm)Zeta Potential (mV)DrugDrug Loading Efficiency (%)Reference
Calcium CarbonatePrecipitation100 - 300-10 to -255-Fluorouracil~15-30[4]
Calcium CarbonateBall Milling50 - 200Not ReportedIndole-3-carbinol~50-60[4]
Calcium PhosphateNot Specified50 - 150Not ReportedDoxorubicinNot Reported[5]
Calcium CarbonateSimple Mixing200 - 500Not ReportedBetamethasone PhosphateNot Reported[6]

Experimental Protocols

P-1: Synthesis of Calcium Carbonate Nanoparticles (Precipitation Method)

This protocol describes a common and straightforward method for synthesizing calcium carbonate nanoparticles.

Materials:

  • Calcium chloride (CaCl₂)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Ethanol

  • Poly(styrene sulfonate) (PSS) or other stabilizing agent (optional)

Procedure:

  • Prepare a 0.1 M solution of CaCl₂ in deionized water.

  • Prepare a 0.1 M solution of Na₂CO₃ in deionized water.

  • In a beaker, rapidly add the Na₂CO₃ solution to the CaCl₂ solution under vigorous stirring. The volume ratio of CaCl₂ to Na₂CO₃ solution should be 1:1.

  • Continue stirring for 30 minutes at room temperature. A white precipitate of CaCO₃ will form.

  • To control particle size and prevent aggregation, a stabilizing agent like PSS can be added to the CaCl₂ solution before mixing.

  • Collect the nanoparticle suspension and centrifuge at 10,000 rpm for 15 minutes.

  • Discard the supernatant and wash the nanoparticle pellet with deionized water and then with ethanol to remove unreacted precursors. Repeat the washing step three times.

  • After the final wash, resuspend the nanoparticles in deionized water or a suitable buffer for storage or further use.

  • Characterize the synthesized nanoparticles for size, morphology, and zeta potential using techniques such as Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and a zetameter.

P-2: Drug Loading into Calcium Carbonate Nanoparticles

This protocol outlines a passive drug loading method for encapsulating a therapeutic agent into the synthesized nanoparticles.

Materials:

  • Synthesized calcium carbonate nanoparticles

  • Therapeutic drug of choice (e.g., Doxorubicin)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Disperse the synthesized calcium carbonate nanoparticles in a solution of the therapeutic drug in PBS. The concentration of the drug and nanoparticles should be optimized for the desired loading efficiency.

  • Incubate the mixture at room temperature for 24 hours under gentle stirring.

  • After incubation, centrifuge the suspension at 12,000 rpm for 20 minutes to separate the drug-loaded nanoparticles from the unloaded drug.

  • Carefully collect the supernatant. The amount of unloaded drug in the supernatant can be quantified using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) to indirectly determine the drug loading efficiency.

  • Wash the drug-loaded nanoparticle pellet with PBS (pH 7.4) to remove any surface-adsorbed drug.

  • Resuspend the final drug-loaded nanoparticles in a suitable buffer for in vitro or in vivo studies.

  • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

    • DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100

    • EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

P-3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes how to assess the cytotoxicity of the drug-loaded nanoparticles on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Drug-loaded nanoparticles

  • Free drug solution (as a positive control)

  • Untreated nanoparticles (as a control)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the free drug, drug-loaded nanoparticles, and empty nanoparticles in the complete cell culture medium.

  • After 24 hours, remove the old medium from the wells and replace it with the medium containing the different concentrations of the test samples. Include untreated cells as a negative control.

  • Incubate the plate for another 24, 48, or 72 hours.

  • After the desired incubation period, remove the treatment medium and wash the cells with PBS.

  • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • After incubation, carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability (%) for each treatment group relative to the untreated control cells.

  • Plot the cell viability against the drug concentration to determine the IC50 (half-maximal inhibitory concentration) value for each formulation.[7][8][9]

Visualizations

pH_Responsive_Drug_Release cluster_bloodstream Bloodstream (pH 7.4) cluster_tumor Tumor Microenvironment (pH ~6.5) cluster_cell Cancer Cell NP_blood Drug-Loaded Nanoparticle NP_tumor Nanoparticle Uptake NP_blood->NP_tumor EPR Effect Endosome Endosome (pH ~5.0-6.0) NP_tumor->Endosome Endocytosis Lysosome Lysosome (pH ~4.5-5.0) Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Acidic pH Trigger Apoptosis Cell Death Drug_Release->Apoptosis

References

Safety Operating Guide

Proper Disposal of Calcium bis(Benzoic Acid): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring the safe and proper disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the disposal of calcium bis(benzoic acid), also known as calcium benzoate, to maintain a safe laboratory environment and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle calcium bis(benzoic acid) with appropriate personal protective equipment (PPE). This compound is classified as a substance that can cause serious eye irritation.[1][2]

Key Safety Measures:

  • Eye Protection: Wear safety glasses with side-shields or chemical goggles.[3]

  • Hand Protection: Use chemical-impermeable gloves.[1][3][4]

  • Respiratory Protection: In case of dust formation, use an approved respiratory protection.[3]

  • Ventilation: Handle the compound in a well-ventilated area.[1][4]

In the event of accidental release, prevent the chemical from entering drains and avoid dust formation.[1][4] Spilled material should be collected and placed in suitable, closed containers for disposal.[1][4]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of calcium bis(benzoic acid) is through a licensed chemical destruction facility.

Experimental Protocol for Disposal:

  • Collection: Carefully collect the waste calcium bis(benzoic acid) in a designated, properly labeled, and sealed container.

  • Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

  • Licensed Disposal: Arrange for the removal of the waste by a licensed chemical waste disposal company. The approved methods of destruction include:

    • Controlled Incineration: This process should be conducted with flue gas scrubbing to neutralize harmful emissions.[4]

    • Chemical Destruction Plant: A licensed facility will have the necessary processes to safely neutralize and dispose of the chemical.[4]

  • Do Not:

    • Discharge into sewer systems.[4]

    • Contaminate water, foodstuffs, animal feed, or seeds.[4]

Contaminated Packaging Disposal

Proper disposal of contaminated packaging is equally important to prevent environmental contamination and accidental exposure.

  • Triple Rinse: Containers should be triple-rinsed with an appropriate solvent.[4]

  • Recycling or Reconditioning: The rinsed containers can be sent for recycling or reconditioning.[4]

  • Landfill or Incineration: Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill or incinerated.[4]

Quantitative Data Summary

ParameterValue/InformationSource
GHS Hazard Classification Eye Irritation, Category 2[1][2]
Recommended Disposal Method Licensed Chemical Destruction Plant or Controlled Incineration[4]
Transport Hazard Class Not classified as dangerous goods for transport (ADR/RID, IMDG, IATA)[4]
Environmental Precautions Do not discharge into drains or the environment[1][4]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of calcium bis(benzoic acid).

cluster_preparation Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal Route cluster_donots Prohibited Actions a Don Personal Protective Equipment (PPE) b Ensure Adequate Ventilation a->b c Collect Waste in Labeled, Sealed Container d Store in a Cool, Dry, Ventilated Area c->d e Engage Licensed Chemical Waste Disposal Service f Transport to a Licensed Facility e->f g Controlled Incineration with Flue Gas Scrubbing f->g h Chemical Destruction Plant f->h i Do Not Discharge to Sewer j Do Not Contaminate Waterways or Soil

References

Safeguarding Your Research: Personal Protective Equipment Protocols for Handling Calcium bis(benzoic acid)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential guidance on the personal protective equipment (PPE) required for handling Calcium bis(benzoic acid), alongside operational and disposal plans to maintain a safe working environment.

When working with Calcium bis(benzoic acid), a substance that can cause skin and serious eye irritation, and potential lung damage through prolonged or repeated inhalation of dust, a thorough understanding and implementation of safety protocols are critical.[1][2] Adherence to these guidelines will minimize exposure risks and ensure responsible disposal of waste materials.

Engineering Controls and General Hygiene

Before handling Calcium bis(benzoic acid), ensure adequate engineering controls are in place. A well-ventilated area is crucial to minimize the concentration of airborne dust.[3][4] If user operations generate dust, fume, or mist, use process enclosures or local exhaust ventilation to keep airborne levels below recommended exposure limits.[5]

General protective and hygienic measures are the first line of defense. Always wash hands before breaks and at the end of work.[1] Keep the chemical away from foodstuffs and beverages.[1] Contaminated clothing should be removed immediately and washed before reuse.[1][2]

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is dependent on the specific laboratory procedures being undertaken. The following table summarizes the recommended PPE for various scenarios.

Scenario Eye and Face Protection Hand Protection Respiratory Protection Skin and Body Protection
Low Dust/Small Quantities Tightly fitting safety goggles[3]Chemical-resistant gloves (e.g., nitrile)[3][6]Not generally required if ventilation is adequateLaboratory coat and closed-toe shoes
High Dust/Dispensing Tightly sealed goggles[1] or a face shield in addition to goggles[6]Chemical-resistant gloves (e.g., nitrile)[3][6]Required when dusts are generated; a full-face respirator or a dust respirator with a P3 filter is recommended[1][3][5]Protective suit or impervious clothing[1][3][4]
Accidental Spill Tightly sealed goggles and a face shield[6]Chemical-resistant, impervious gloves[3]Full-face respirator with appropriate filter[3]Full protective suit[5]
Operational Plan for Handling

A step-by-step approach to handling Calcium bis(benzoic acid) will further enhance safety:

  • Preparation : Before starting any work, ensure all necessary PPE is readily available and in good condition. Inspect gloves for any signs of degradation.[3][4] The work area should be clean and uncluttered.

  • Handling : Handle the substance in a well-ventilated area, preferably within a fume hood or with local exhaust ventilation.[3][4][5] Avoid the formation of dust and aerosols.[3][4] Use non-sparking tools to prevent ignition sources.[3][4]

  • Storage : Store Calcium bis(benzoic acid) in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]

  • Decontamination : After handling, wash hands and any exposed skin thoroughly.[7] Clean the work area to remove any residual dust.

Disposal Plan

Proper disposal of Calcium bis(benzoic acid) and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical : Dispose of Calcium bis(benzoic acid) in accordance with national and local regulations.[1] It must not be disposed of with household garbage and should not be allowed to reach the sewage system.[1]

  • Contaminated Materials : Any materials that have come into contact with Calcium bis(benzoic acid), such as gloves, paper towels, and empty containers, should be collected in a suitable, closed container for disposal.[3][4]

  • Spill Cleanup : In the event of a spill, collect the material mechanically, avoiding dust formation.[1] Place the spilled material into a convenient waste disposal container.[5] Clean the affected area, and dispose of all cleanup materials as hazardous waste.

PPE Selection Workflow

The following diagram outlines the logical steps for selecting the appropriate Personal Protective Equipment when handling Calcium bis(benzoic acid).

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling Calcium bis(benzoic acid) check_dust Is dust generation likely? start->check_dust check_quantity Handling small or large quantities? check_dust->check_quantity No respirator Add Respiratory Protection: - Dust Respirator (P3 Filter) - Full-face Respirator check_dust->respirator Yes low_risk_ppe Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat check_quantity->low_risk_ppe Small high_dust_ppe Enhanced PPE: - Tightly Sealed Goggles - Face Shield - Chemical Resistant Gloves - Protective Suit check_quantity->high_dust_ppe Large proceed Proceed with work low_risk_ppe->proceed high_dust_ppe->proceed respirator->high_dust_ppe spill_response Spill or Emergency? Follow spill response protocol proceed->spill_response spill_response->high_dust_ppe Yes end End of Task: Decontaminate & Dispose spill_response->end No end->start New Task

Caption: PPE selection workflow for Calcium bis(benzoic acid).

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.